BETd-260
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H46N10O6/c1-5-53-34(20-30(50-53)25-13-14-25)46-39-37-27-19-33(58-4)28(36-22(2)51-59-23(36)3)18-31(27)45-38(37)48-40(49-39)42(56)44-17-8-6-7-10-24-11-9-12-26-29(24)21-52(43(26)57)32-15-16-35(54)47-41(32)55/h9,11-12,18-20,25,32H,5-8,10,13-17,21H2,1-4H3,(H,44,56)(H,47,54,55)(H2,45,46,48,49) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXANFBIRSYHGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCCC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H46N10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of BETd-260
For Researchers, Scientists, and Drug Development Professionals
Abstract
BETd-260 (also known as ZBC260) is a highly potent, preclinical Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] This family, comprising BRD2, BRD3, and BRD4, are epigenetic "readers" that play a critical role in regulating the transcription of key oncogenes, most notably c-MYC.[2][3] this compound leverages the cell's own ubiquitin-proteasome system to eliminate these proteins, offering a catalytic mode of action with superior potency and durability compared to traditional small-molecule inhibitors.[2] This technical guide elucidates the core mechanism of this compound, details its downstream cellular effects, presents key quantitative data, and provides methodologies for its preclinical evaluation.
Core Mechanism of Action: Targeted Protein Degradation
This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to BET proteins, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[4][5] Its mechanism is a multi-step process that hijacks the cell's natural protein disposal machinery.
-
Ternary Complex Formation: this compound simultaneously binds to a BET protein (e.g., BRD4) and the CRBN E3 ligase complex, bringing them into close proximity to form a ternary complex.[1][6]
-
Ubiquitination: Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin (Ub) molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the BET protein. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Recognition and Degradation: The polyubiquitinated BET protein is recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin molecules are recycled.
-
Catalytic Cycle: After inducing degradation, this compound is released and can bind to another BET protein and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows substoichiometric concentrations of the drug to achieve profound and sustained target protein knockdown.[7]
Downstream Cellular Consequences
The degradation of BET proteins, particularly BRD4, disrupts the transcriptional programs of numerous genes involved in cancer cell proliferation, survival, and oncogenesis.
Suppression of c-MYC Oncogene
BRD4 is a critical transcriptional coactivator for the c-MYC oncogene.[3] By binding to acetylated histones at super-enhancer regions upstream of the c-MYC promoter, BRD4 recruits the transcriptional machinery necessary for its expression.[2] The degradation of BRD4 by this compound leads to the eviction of this machinery, resulting in a rapid and profound downregulation of both c-MYC mRNA and protein levels.[8][9][10] This is a key driver of the anti-proliferative effects of this compound.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in a wide range of cancer cell lines, including those from hepatocellular carcinoma (HCC), osteosarcoma, and leukemia.[8][9][11] This is achieved by transcriptionally modulating key members of the Bcl-2 family and other apoptosis-related genes.[9] Specifically, this compound:
-
Suppresses anti-apoptotic proteins: Mcl-1, Bcl-2, Bcl-xL, and XIAP (X-linked inhibitor of apoptosis).[8][9][10][12]
-
Increases pro-apoptotic proteins: Bad and Noxa.[8][9][11][12]
This shift in the balance of pro- and anti-apoptotic factors disrupts the mitochondrial membrane integrity, leading to the activation of the intrinsic apoptosis pathway, characterized by the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase (PARP).[4][8][9]
Quantitative Pharmacological Data
This compound demonstrates exceptional potency in both inducing BET protein degradation and inhibiting cancer cell growth, often in the picomolar to low nanomolar range.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | Potency | Citation(s) |
| RS4;11 | Acute Leukemia | Degradation | BRD2/3/4 Degradation | 30-100 pM | [1][4][8] |
| RS4;11 | Acute Leukemia | Cell Growth | IC50 | 51 pM | [1][4][8][12] |
| MOLM-13 | Acute Leukemia | Cell Growth | IC50 | 2.2 nM | [4][8][12] |
| MOLM-13 | Acute Leukemia | Apoptosis | Induction | 3-10 nM | [4][8] |
| MNNG/HOS | Osteosarcoma | Degradation | Max degradation (30 nM) | Within 1 hour | [13] |
| Multiple | HCC | Cell Viability | Dose-dependent inhibition | Potent | [9] |
| Multiple | Osteosarcoma | Cell Viability | Potent inhibition | >1000x vs. BETi | [10] |
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Cancer Type | Dosing Regimen | Key Outcomes | Citation(s) |
| RS4;11 | Acute Leukemia | 5 mg/kg, i.v. (single dose) | Profound BRD2/3/4 degradation & c-Myc downregulation for >24h | [4][5][8] |
| RS4;11 | Acute Leukemia | 5 mg/kg, i.v. (q.o.d., 3x/wk for 3 wks) | >90% tumor regression with no toxicity | [4][8][12] |
| HepG2 & BEL-7402 | HCC | 5 mg/kg, i.v. (single dose) | Significant BET protein degradation and apoptosis induction | [9] |
| MNNG/HOS | Osteosarcoma | 5 mg/kg, i.v. (3x/wk for 3 wks) | ~94% tumor growth inhibition; durable response | [14] |
Key Experimental Protocols
The following protocols are representative of the methodologies used to characterize the mechanism and efficacy of this compound.
Protocol: Western Blot for BET Protein Degradation
This protocol is used to quantify the levels of BET proteins (BRD2, BRD3, BRD4) and downstream markers (c-Myc, cleaved PARP) following treatment with this compound.[15][16][17]
-
Cell Culture and Treatment: Seed cancer cells (e.g., RS4;11, HepG2, MNNG/HOS) in 6-well plates to achieve 70-80% confluency.[15] Treat cells with a dose-response of this compound (e.g., 0.1 nM to 1000 nM) or a time-course at a fixed concentration (e.g., 100 nM for 0, 1, 4, 8, 24 hours). Include a vehicle (DMSO) control.[9][13]
-
Protein Extraction: Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect lysate. Centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet debris.[16]
-
Protein Quantification: Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane) with Laemmli buffer and boil at 95°C for 5-10 minutes. Separate proteins on an 8-12% SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.[17]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate overnight at 4°C with primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-cleaved PARP, anti-Actin/Tubulin as a loading control) diluted in blocking buffer.[9][13]
-
Wash membrane 3x with TBST.
-
Incubate for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.[18]
-
Wash membrane 3x with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Quantify band intensity using densitometry software.[16]
Protocol: Cell Viability Assay (CCK-8)
This colorimetric assay measures cell viability to determine the IC50 of this compound.[19][20]
-
Cell Seeding: Dispense 100 µL of cell suspension into a 96-well plate at a density of 2,000-5,000 cells/well. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of each concentration to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plate for an appropriate duration (e.g., 48, 72, or 96 hours).[20]
-
Assay Reaction: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well. Incubate for 1-4 hours until a visible color change occurs.[21][22]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log-concentration of this compound and use a non-linear regression model to determine the IC50 value.
Protocol: In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy and pharmacodynamic effects of this compound in an immunodeficient mouse model.[23][24][25]
-
Animal and Cell Preparation: Use 6-8 week old immunodeficient mice (e.g., BALB/c nude or NSG). Culture the desired cancer cells (e.g., RS4;11, MNNG/HOS) to ~80% confluency. Harvest and resuspend cells in a sterile solution of PBS and Matrigel (1:1 ratio) at a concentration of 5-10 x 10^7 cells/mL.[9][14]
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[23]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume (Volume = 0.5 x L x W²). When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and vehicle control groups.[26]
-
Dosing: Administer this compound (e.g., 5 mg/kg) via the specified route (e.g., intravenous injection) and schedule (e.g., three times per week for 3 weeks). Administer vehicle to the control group. Monitor body weight and animal health throughout the study.[14]
-
Efficacy Assessment: Continue measuring tumor volumes to assess tumor growth inhibition.
-
Pharmacodynamic (PD) Analysis: For PD studies, euthanize a subset of mice at various time points after a single dose (e.g., 1, 4, 8, 24 hours). Excise tumors, prepare lysates, and perform Western blotting or immunohistochemistry (IHC) to analyze the levels of BET proteins and downstream markers.[9][14]
Conclusion
This compound is a powerful and highly specific BET protein degrader that exemplifies the potential of PROTAC technology in cancer therapy. Its catalytic mechanism of action leads to the efficient and sustained elimination of BRD2, BRD3, and BRD4 proteins at picomolar concentrations. This targeted degradation results in the potent suppression of the c-MYC oncogene and the robust induction of apoptosis via the intrinsic pathway. Preclinical data from both in vitro and in vivo models demonstrate superior anti-tumor activity and durability compared to traditional BET inhibitors. These findings establish this compound as a promising therapeutic candidate that warrants further development for the treatment of various human cancers.[8]
References
- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 6. Targeting Bromodomain and Extraterminal Proteins for Drug Discovery: From Current Progress to Technological Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 19. bosterbio.com [bosterbio.com]
- 20. ptglab.com [ptglab.com]
- 21. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. benchchem.com [benchchem.com]
- 24. ar.iiarjournals.org [ar.iiarjournals.org]
- 25. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of BETd-260: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BETd-260, also known as ZBC260, is a highly potent and efficacious Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). These proteins are critical epigenetic readers that regulate gene transcription and are implicated in the pathogenesis of numerous cancers. This compound leverages the ubiquitin-proteasome system to specifically eliminate BET proteins, leading to profound anti-proliferative and pro-apoptotic effects in cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, serving as a resource for researchers in oncology and drug development.
Introduction: Targeting BET Proteins with PROTAC Technology
The BET family of proteins plays a crucial role in regulating the transcription of key oncogenes such as c-Myc.[1][2] Small-molecule inhibitors of BET proteins have shown therapeutic promise, but their efficacy can be limited by the need for sustained target occupancy. PROTAC technology offers an alternative and potentially more effective strategy by inducing the degradation of target proteins.[3] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[4] This tripartite complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
This compound was developed through extensive optimization of a series of PROTAC BET degraders.[1] It is composed of a ligand for the Cereblon (CRBN) E3 ubiquitin ligase and a potent BET inhibitor, HJB-97, joined by an optimized linker.[5] This design results in a highly potent molecule capable of inducing BET protein degradation at picomolar concentrations.[1]
Quantitative Biological Data
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound in various preclinical models.
Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Target Protein | DC50 (Degradation) | IC50 (Cell Growth) | Reference(s) |
| RS4;11 | Acute Leukemia | BRD4 | 30 pM | 51 pM | [1][6] |
| RS4;11 | Acute Leukemia | BRD2, BRD3, BRD4 | 30-100 pM | 51 pM | [1][6] |
| MOLM-13 | Acute Leukemia | - | - | 2.2 nM | [6] |
| HepG2 | Hepatocellular Carcinoma | BRD2, BRD3, BRD4 | 10-100 nM (for 24h) | - | |
| BEL-7402 | Hepatocellular Carcinoma | BRD2, BRD3, BRD4 | ~100 nM (for 24h) | - |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference(s) |
| RS4;11 | Acute Leukemia | 5 mg/kg, i.v., 3 times/week for 3 weeks | >90% tumor regression | |
| HepG2 | Hepatocellular Carcinoma | 5 mg/kg, i.v., 3 times/week for 3 weeks | Significant tumor growth inhibition | |
| BEL-7402 | Hepatocellular Carcinoma | 5 mg/kg, i.v., 3 times/week for 3 weeks | Significant tumor growth inhibition |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by inducing the degradation of BET proteins, which in turn leads to the downregulation of the oncogene c-Myc and the modulation of apoptosis-related genes.[2] This culminates in the induction of the intrinsic apoptotic pathway.
Signaling Pathway Diagram
Synthesis of this compound
The synthesis of this compound involves the coupling of a BET inhibitor moiety and a Cereblon E3 ligase ligand via a suitable linker. The key starting materials are a derivative of the BET inhibitor HJB-97 and a functionalized pomalidomide (B1683931) analogue. While the specific, step-by-step protocol is detailed in the supplementary information of the primary publication, the general synthetic strategy is outlined below.
Synthetic Workflow Diagram
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Western Blotting for BET Protein Degradation
Objective: To quantify the degradation of BRD2, BRD3, and BRD4 proteins following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., RS4;11, HepG2)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD2, anti-BRD3, anti-BRD4, anti-c-Myc, anti-PARP, anti-Caspase-3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for different time points (e.g., 1, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an ECL substrate. Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Cell Viability Assay (CCK-8 or MTT)
Objective: To determine the effect of this compound on cancer cell proliferation and viability.
Materials:
-
Cancer cell lines
-
This compound
-
Cell culture medium
-
96-well plates
-
CCK-8 or MTT reagent
-
Solubilization solution (for MTT)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
Reagent Addition:
-
For CCK-8: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours, then add the solubilization solution.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound at various concentrations for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Cancer cell line for implantation (e.g., RS4;11, HepG2)
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., 10% PEG400, 3% Cremophor, 87% PBS)
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in PBS or with Matrigel) into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 5 mg/kg) and vehicle control intravenously according to the desired schedule (e.g., three times a week for three weeks).
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint and Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry for protein expression).
Conclusion
This compound is a pioneering PROTAC that demonstrates exceptional potency in degrading BET proteins and inhibiting cancer cell growth. Its robust preclinical activity, both in vitro and in vivo, highlights its potential as a promising therapeutic candidate for the treatment of various cancers. The detailed experimental protocols and quantitative data presented in this whitepaper provide a valuable resource for researchers seeking to further investigate and develop BET protein degraders. The unique mechanism of action of this compound, leading to the catalytic degradation of its targets, offers a compelling rationale for its continued development as a novel anti-cancer agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Shaomeng Wang - Google Scholar [scholar.google.com]
- 5. PROTACpedia - Search [protacpedia.weizmann.ac.il]
- 6. pubs.acs.org [pubs.acs.org]
The PROTAC BETd-260: A Technical Guide to the Targeted Degradation of BRD2, BRD3, and BRD4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of BETd-260, a potent proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins: BRD2, BRD3, and BRD4. BET proteins are epigenetic readers that play a crucial role in the transcriptional regulation of genes involved in cell proliferation and survival, making them attractive therapeutic targets in oncology and other diseases. This compound functions by hijacking the cellular ubiquitin-proteasome system to specifically tag BET proteins for destruction. This guide details the mechanism of action of this compound, provides a compilation of its efficacy data, outlines key experimental protocols for its characterization, and presents visual representations of its mechanism and downstream signaling pathways.
Introduction to this compound
This compound is a heterobifunctional small molecule that links a ligand for the BET bromodomains to a ligand for an E3 ubiquitin ligase, specifically Cereblon (CRBN)[1]. This dual-binding capacity allows this compound to act as a molecular bridge, bringing BRD2, BRD3, and BRD4 into close proximity with the CRBN E3 ligase complex. This induced proximity facilitates the polyubiquitination of the BET proteins, marking them for subsequent degradation by the 26S proteasome. Unlike traditional small molecule inhibitors that only block the activity of BET proteins, this compound leads to their complete removal from the cell, offering the potential for a more profound and sustained therapeutic effect[2].
Mechanism of Action
The mechanism of action of this compound can be conceptualized as a catalytic cycle where one molecule of this compound can induce the degradation of multiple BET protein molecules.
Caption: Mechanism of this compound-induced degradation of BRD2, BRD3, and BRD4.
Quantitative Data
This compound demonstrates high potency in degrading BET proteins and inhibiting the growth of cancer cells. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Cell Growth) | DC50 (BRD4 Degradation) | Reference |
| RS4;11 | Acute Leukemia | 51 pM | 30-100 pM | [3][4] |
| MOLM-13 | Acute Leukemia | 2.2 nM | Not Reported | [4] |
| MNNG/HOS | Osteosarcoma | 1.8 nM | Not Reported | [5] |
| Saos-2 | Osteosarcoma | 1.1 nM | Not Reported | [5] |
| U87 | Glioma | Not Reported | Not Reported | [1] |
Table 2: Degradation of BET Proteins by this compound in Osteosarcoma Cells
| Cell Line | Treatment | BRD2 Degradation | BRD3 Degradation | BRD4 Degradation | Reference |
| MNNG/HOS | 3 nM, 24h | Largely Suppressed | Complete Depletion | Complete Depletion | [6] |
| Saos-2 | 3 nM, 24h | Largely Suppressed | Complete Depletion | Complete Depletion | [6] |
| MNNG/HOS | 30 nM, 1h | Maximum Degradation | Maximum Degradation | Maximum Degradation | [6] |
Downstream Signaling: Induction of Apoptosis
The degradation of BRD2, BRD3, and BRD4 by this compound leads to the downregulation of key anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, ultimately triggering the intrinsic pathway of apoptosis.
Caption: Downstream signaling cascade initiated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blotting for BET Protein Degradation
Objective: To quantify the degradation of BRD2, BRD3, and BRD4 proteins following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., RS4;11, MNNG/HOS) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle control (DMSO) for the desired time points (e.g., 1, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Secondary Antibody and Detection: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. After washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
Objective: To determine the effect of this compound on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for 72 hours.
-
Viability Assessment: Add WST-8 or MTT reagent to each well and incubate for 2-4 hours at 37°C. Measure the absorbance at the appropriate wavelength (450 nm for WST-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Use unstained, single-stained (Annexin V only and PI only) controls for setting up compensation and gates.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Experimental Workflow
Caption: A typical experimental workflow for characterizing this compound in vitro.
Conclusion
This compound is a highly potent and specific degrader of the BET family proteins BRD2, BRD3, and BRD4. Its mechanism of action, leveraging the ubiquitin-proteasome system via the E3 ligase Cereblon, results in the efficient removal of these key epigenetic regulators. This leads to the suppression of oncogenic signaling pathways, notably through the downregulation of c-Myc, and the induction of apoptosis via the intrinsic pathway. The picomolar to low nanomolar potency of this compound in various cancer cell lines highlights its potential as a powerful therapeutic agent. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with or interested in this promising class of targeted protein degraders. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. BET degrader inhibits tumor progression and stem-like cell growth via Wnt/β-catenin signaling repression in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative structure-function analysis of bromodomain and extraterminal motif (BET) proteins in a gene-complementation system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 8. Caspase-3 Antibody | Cell Signaling Technology [cellsignal.com]
Downstream Effects of BETd-260 on c-Myc Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the downstream effects of BETd-260, a potent Proteolysis Targeting Chimera (PROTAC) BET degrader, on the expression of the proto-oncogene c-Myc. This compound induces the degradation of BET (Bromodomain and Extra-Terminal) proteins, leading to a significant reduction in c-Myc transcription and protein levels. This guide details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the underlying signaling pathways and experimental workflows.
Introduction: The Role of BET Proteins and c-Myc in Cancer
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription.[1] They recognize and bind to acetylated lysine (B10760008) residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[1] One of the most critical downstream targets of BET proteins is the MYC gene, which encodes the c-Myc transcription factor.[2][3]
c-Myc is a master regulator of cell proliferation, growth, and metabolism.[2] Its dysregulation is a hallmark of a majority of human cancers, where it drives uncontrolled cell division and tumor progression.[2] Given the central role of the BET-c-Myc axis in oncology, targeting BET proteins has emerged as a promising therapeutic strategy.[2][3]
This compound: A PROTAC-Mediated BET Degrader
This compound is a heterobifunctional molecule designed as a PROTAC. It consists of a ligand that binds to BET proteins and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[4][5] This proximity induces the ubiquitination and subsequent proteasomal degradation of the target BET proteins.[6] Unlike traditional small molecule inhibitors that only block the bromodomain, PROTACs like this compound physically eliminate the entire protein, which can lead to a more profound and sustained downstream effect.[6]
Mechanism of Action: From BET Degradation to c-Myc Suppression
The primary mechanism by which this compound suppresses c-Myc expression is through the degradation of BRD4. BRD4 is known to occupy the super-enhancers and promoter regions of the MYC gene, facilitating its active transcription.[2][3] By inducing the degradation of BRD4, this compound effectively evicts this critical transcriptional co-activator from the MYC locus. This leads to a rapid and robust downregulation of MYC gene transcription, followed by a decrease in c-Myc protein levels.[1][6]
Mechanism of this compound-induced c-Myc suppression.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell viability and BET protein degradation in various cancer cell lines. While direct dose-response and time-course data for c-Myc expression with this compound are not extensively published, the potent degradation of BET proteins and the strong anti-proliferative effects are well-documented and serve as surrogates for its impact on the c-Myc pathway.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Reference |
| RS4;11 | Acute Leukemia | 0.051 | [5] |
| MOLM-13 | Acute Leukemia | 2.2 | [5] |
| HepG2 | Hepatocellular Carcinoma | ~10-100 (complete elimination of viability) | [1] |
| BEL-7402 | Hepatocellular Carcinoma | ~10-100 (complete elimination of viability) | [1] |
| MNNG/HOS | Osteosarcoma | 1.8 | |
| Saos-2 | Osteosarcoma | 1.1 | |
| SUM149 | Triple-Negative Breast Cancer | 1.56 | |
| SUM159 | Triple-Negative Breast Cancer | 12.5 |
Table 2: BET Protein Degradation by this compound
| Cell Line | Cancer Type | Concentration | Time | Effect | Reference |
| RS4;11 | Acute Leukemia | 30-100 pM | 24 h | Degradation of BRD2, BRD3, BRD4 | [5] |
| HepG2 | Hepatocellular Carcinoma | 10-100 nM | 24 h | Almost complete deletion of BRD2, BRD3, BRD4 | [1] |
| HepG2 | Hepatocellular Carcinoma | 100 nM | 1 h | Largely reduced BRD2, BRD3, BRD4 | [1] |
| HepG2 | Hepatocellular Carcinoma | 100 nM | 12 h | Completely eliminated BET proteins | [1] |
| MNNG/HOS | Osteosarcoma | 30 nM | 1 h | Maximum degradation of BRD2, BRD3, BRD4 | |
| MNNG/HOS Xenograft | Osteosarcoma | 5 mg/kg (single dose) | >24 h | Degradation of BRD2, BRD3, BRD4 |
Table 3: Qualitative and Semi-Quantitative Effects on c-Myc
| Cell Line / Model | Cancer Type | Treatment | Effect on c-Myc | Reference |
| 5 of 6 HCC cell lines | Hepatocellular Carcinoma | 100 nM this compound for 24h | Distinctly reduced protein levels | [1] |
| RS4;11 Xenograft | Acute Leukemia | 5 mg/kg this compound | Strong down-regulation of protein | [5] |
| Osteosarcoma cell lines | Osteosarcoma | This compound | Substantially inhibited protein expression | |
| Triple-Negative Breast Cancer cells | Triple-Negative Breast Cancer | This compound | Decreased protein level |
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the downstream effects of this compound on c-Myc expression.
Western Blotting for c-Myc Protein Levels
This protocol allows for the semi-quantitative analysis of c-Myc protein expression following treatment with this compound.
Western Blotting Workflow.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with a dose-response of this compound (e.g., 0.1, 1, 10, 100 nM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative change in c-Myc protein levels.
RT-qPCR for c-Myc mRNA Levels
This protocol allows for the quantitative analysis of MYC gene expression.
RT-qPCR Workflow.
Materials:
-
Treated cells from step 1 of the Western Blot protocol
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the treated cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform real-time PCR using primers for MYC and a housekeeping gene.
-
Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
Cell Viability Assay
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based assay reagent)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 96-well plates.
-
Treatment: Treat cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance/Luminescence Measurement: Read the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or EC50 value.
Conclusion
This compound is a highly potent degrader of BET proteins, which results in the significant downstream suppression of c-Myc expression. This targeted degradation of a key oncogenic driver provides a strong rationale for the continued investigation of this compound as a potential therapeutic agent in c-Myc-driven cancers. The experimental protocols and data presented in this guide offer a framework for researchers to further explore the molecular pharmacology and anti-cancer activity of this promising compound. Further studies are warranted to obtain more detailed quantitative data on the dose- and time-dependent effects of this compound on c-Myc mRNA and protein levels across a broader range of cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
The Role of Cereblon E3 Ligase in BETd-260-Mediated Degradation: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of BETd-260, a highly potent Proteolysis Targeting Chimera (PROTAC), focusing on the critical role of the Cereblon (CRBN) E3 ligase in mediating the degradation of Bromodomain and Extra-Terminal (BET) family proteins. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, epigenetics, and targeted protein degradation.
Introduction: Targeting BET Proteins with PROTAC Technology
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[1][2] By binding to acetylated lysine (B10760008) residues on histone tails, BET proteins are instrumental in the expression of key oncogenes such as c-Myc.[3][4] Consequently, they have emerged as attractive therapeutic targets in oncology.[1][2]
PROTACs represent a novel therapeutic modality that induces the degradation of specific target proteins by co-opting the cell's own ubiquitin-proteasome system.[4] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[5] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[5][6]
This compound is a potent PROTAC that recruits the Cereblon (CRBN) E3 ligase to induce the degradation of BET proteins.[7] This guide will detail the mechanism, quantitative effects, and experimental methodologies used to characterize the role of Cereblon in this compound's activity.
Mechanism of Action: The this compound-CRBN Interface
This compound functions by forming a ternary complex between the target BET protein (specifically, its bromodomain) and the CRBN E3 ligase complex.[8][9] Cereblon is the substrate receptor component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[10][11]
The mechanism can be summarized in the following steps:
-
Ternary Complex Formation: this compound, with its two distinct warheads, simultaneously binds to a bromodomain of a BET protein and to Cereblon.[8]
-
Ubiquitination: This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the BET protein, catalyzed by the CRL4-CRBN complex.[12]
-
Proteasomal Degradation: The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.[6]
This process of targeted degradation leads to a rapid and sustained depletion of BET proteins within the cell.
Caption: Mechanism of this compound-mediated BET protein degradation.
Quantitative Data: Efficacy and Potency of this compound
This compound has demonstrated exceptional potency in degrading BET proteins and inhibiting the growth of various cancer cell lines.
In Vitro Degradation and Cell Viability
| Cell Line | Target Proteins | Degradation Concentration | IC50/EC50 (Cell Viability) | Reference(s) |
| RS4;11 (Leukemia) | BRD2, BRD3, BRD4 | 30–100 pM | 51 pM | [1][2][13] |
| MOLM-13 (Leukemia) | Not specified | Not specified | 2.2 nM | [2][7][13] |
| MNNG/HOS (Osteosarcoma) | BRD2, BRD3, BRD4 | Not specified | 1.8 nM | [14] |
| Saos-2 (Osteosarcoma) | BRD2, BRD3, BRD4 | Not specified | 1.1 nM | [14] |
| HepG2 (Hepatocellular Carcinoma) | BRD2, BRD3, BRD4 | 10-100 nM (for 24h) | Low nM range | [15] |
| BEL-7402 (Hepatocellular Carcinoma) | BRD2, BRD3, BRD4 | 100 nM (for 24h) | Low nM range | [15] |
| SK-HEP-1 (Hepatocellular Carcinoma) | BRD2, BRD3, BRD4 | 100 nM (for 24h) | Low nM range | [15] |
| SMMC-7721 (Hepatocellular Carcinoma) | BRD2, BRD3, BRD4 | 100 nM (for 24h) | Low nM range | [15] |
| HuH-7 (Hepatocellular Carcinoma) | BRD2, BRD3, BRD4 | 100 nM (for 24h) | Low nM range | [15] |
| MHCC97H (Hepatocellular Carcinoma) | BRD2, BRD3, BRD4 | 100 nM (for 24h) | Low nM range | [15] |
In Vivo Efficacy
In a xenograft model using RS4;11 leukemia cells, this compound administered at 5 mg/kg intravenously resulted in:
-
Rapid tumor regression with a maximum of >90% regression.[2][7][13]
-
Sustained degradation of BRD2, BRD3, and BRD4 for more than 24 hours.[2][7][13]
-
No observed body-weight loss or other signs of toxicity.[2][7][13]
Downstream Signaling Pathways
The degradation of BET proteins by this compound has profound effects on downstream signaling pathways, primarily through the transcriptional repression of key oncogenes and the modulation of apoptotic pathways.
-
c-Myc Downregulation: As BET proteins are critical for the transcription of the MYC oncogene, their degradation leads to a significant reduction in c-Myc protein levels.[4][13] This is a key driver of the anti-proliferative effects of this compound.
-
Apoptosis Induction: this compound treatment leads to the suppression of anti-apoptotic proteins such as Mcl-1, Bcl-2, and XIAP, while increasing the expression of pro-apoptotic proteins like Bad.[2][7] This shift in the balance of apoptotic regulators results in the induction of apoptosis, as evidenced by the cleavage of PARP and caspase-3.[2][13]
-
NF-κB Signaling: BET proteins, particularly BRD4, are known to interact with and modulate the activity of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[16][17] Degradation of BET proteins can therefore impact NF-κB-dependent gene expression.
Caption: Signaling pathways affected by this compound-mediated degradation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the role of Cereblon in this compound-mediated degradation.
Western Blotting for BET Protein Degradation
This protocol is used to quantify the levels of BET proteins in cells following treatment with this compound.[5][8]
Caption: Experimental workflow for Western Blot analysis.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300 pM) for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[5]
-
SDS-PAGE: Normalize protein concentrations and denature samples by boiling in Laemmli buffer. Separate proteins by size on an SDS-polyacrylamide gel.[5]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[5]
-
Antibody Incubation: Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., actin or GAPDH) overnight at 4°C. Subsequently, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control to determine the extent of protein degradation.[5]
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is used to demonstrate the this compound-dependent interaction between BET proteins and Cereblon.[18][19]
Methodology:
-
Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the ternary complex.[18][20]
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease inhibitors.[18]
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either the BET protein (e.g., anti-BRD4) or Cereblon, coupled to protein A/G magnetic beads.[18]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.[21]
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads and analyze by Western blotting using antibodies against the other components of the ternary complex (e.g., probe with anti-Cereblon if anti-BRD4 was used for IP, and vice versa). An increased signal in the presence of this compound confirms the formation of the ternary complex.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of this compound to induce the ubiquitination of BET proteins in a reconstituted system.[6][12]
Methodology:
-
Reaction Setup: Combine purified recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), the CRL4-CRBN E3 ligase complex, a BET protein substrate (e.g., BRD4), biotinylated ubiquitin, and ATP in a reaction buffer.[12][22]
-
PROTAC Addition: Add this compound to the reaction mixture. Include a vehicle control (DMSO).[12]
-
Incubation: Incubate the reaction at 37°C to allow for ubiquitination to occur.
-
Detection: Stop the reaction and analyze the ubiquitination of the BET protein by Western blotting with an anti-BET protein antibody or an anti-biotin antibody to detect the ladder of higher molecular weight ubiquitinated species.[12]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This technique can be used to identify the genomic loci from which BET proteins are displaced following treatment with this compound.[23]
Methodology:
-
Cell Treatment and Cross-linking: Treat cells with this compound or a vehicle control. Cross-link protein-DNA complexes with formaldehyde.[24]
-
Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.[23]
-
Immunoprecipitation: Immunoprecipitate chromatin using an antibody against a specific BET protein (e.g., BRD4).[23]
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.[23]
-
Sequencing and Analysis: Prepare a sequencing library and perform high-throughput sequencing. Analyze the data to identify genomic regions with differential BET protein occupancy between this compound-treated and control cells.
Conclusion
This compound is a highly potent and efficacious BET protein degrader that leverages the Cereblon E3 ligase to induce the degradation of its targets. This mechanism of action leads to the suppression of key oncogenic signaling pathways and the induction of apoptosis in cancer cells. The experimental protocols detailed in this guide provide a framework for the robust characterization of this compound and other PROTAC molecules, facilitating further research and development in the field of targeted protein degradation. The remarkable picomolar potency of this compound underscores the therapeutic potential of this approach for the treatment of human cancers.[1]
References
- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ubiquitination Assay - Profacgen [profacgen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Insights from protein frustration analysis of BRD4–cereblon degrader ternary complexes show separation of strong from weak degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. researchgate.net [researchgate.net]
- 15. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. benchchem.com [benchchem.com]
- 24. encodeproject.org [encodeproject.org]
The PROTAC BET Degrader BETd-260: A Technical Guide for Acute Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical applications of BETd-260, a potent Proteolysis Targeting Chimera (PROTAC) BET degrader, in the context of acute leukemia research. This compound leverages the cell's own ubiquitin-proteasome system to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins—BRD2, BRD3, and BRD4—which are critical regulators of gene transcription and are frequently implicated in the pathogenesis of acute leukemias.
Core Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to a BET protein and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of the BET protein, marking it for degradation by the proteasome. The degradation of BET proteins, particularly BRD4, leads to the downregulation of key oncogenic transcription factors, most notably c-Myc, and the induction of apoptosis in leukemia cells.[1]
References
Investigating BETd-260 in Hepatocellular Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical investigation of BETd-260, a proteolysis-targeting chimera (PROTAC), in various hepatocellular carcinoma (HCC) models. The document outlines the molecule's mechanism of action, summarizes key quantitative findings, details experimental methodologies, and visualizes the associated signaling pathways.
Core Mechanism of Action
This compound is a heterobifunctional molecule designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, and BRD4)[1][2][3]. As a PROTAC, it links a ligand for BET proteins to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system to tag BET proteins for destruction[4]. The degradation of these epigenetic readers leads to the transcriptional repression of key oncogenes, most notably c-Myc, and modulates the expression of apoptosis-related genes, ultimately inducing cell death in HCC cells[1][3][5].
Quantitative Data Summary
The following tables summarize the key quantitative results from in vitro and in vivo studies of this compound in HCC models.
Table 1: In Vitro Efficacy of this compound in HCC Cell Lines
| Cell Line | Assay Type | Parameter | Concentration | Result | Citation |
| HepG2 | Protein Degradation (Western Blot) | BRD2, BRD3, BRD4 Degradation | 10-100 nmol/L (24h) | Near complete degradation | [1][2] |
| HepG2 | Protein Degradation (Western Blot) | Time-course of BET degradation | 100 nmol/L | Substantial reduction at 1h, complete elimination by 12h | [1][2] |
| BEL-7402, SK-HEP-1, SMMC-7721 | Protein Degradation (Western Blot) | BRD2, BRD3, BRD4 Degradation | 100 nmol/L (24h) | Complete degradation | [1][3] |
| HuH-7, MHCC97H | Protein Degradation (Western Blot) | BRD2, BRD3, BRD4 Degradation | 100 nmol/L (24h) | Reduction to very low levels | [1] |
| HepG2 | Apoptosis (FACS) | % Apoptotic Cells | 10 nmol/L (48h) | Effective apoptosis induction | [1][2] |
| HepG2 | Apoptosis (FACS) | % Apoptotic Cells | 100 nmol/L (48h) | 86% | [1][2] |
| BEL-7402 | Apoptosis (FACS) | % Apoptotic Cells | 10 nmol/L (48h) | Effective apoptosis induction | [1][2] |
| BEL-7402 | Apoptosis (FACS) | % Apoptotic Cells | 100 nmol/L (48h) | 77% | [1][2] |
| 6 HCC Cell Lines | Cell Viability (CCK-8) | Inhibition of Viability | Dose-dependent | Potent inhibition | [1][2] |
Table 2: In Vivo Efficacy of this compound in HCC Xenograft Models
| Xenograft Model | Treatment Regimen | Parameter | Result | Citation |
| HepG2 | 5 mg/kg, i.v., 3x/week for 3 weeks | Tumor Growth Inhibition (TGI) | 49% | [2] |
| BEL-7402 | 5 mg/kg, i.v., 3x/week for 3 weeks | Tumor Growth Inhibition (TGI) | 78% | [2] |
| HepG2 | Single dose (5 mg/kg, 24h) | Ki-67 Expression Reduction (IHC) | 57% | [1] |
| BEL-7402 | Single dose (5 mg/kg, 24h) | Ki-67 Expression Reduction (IHC) | 71% | [1] |
| HepG2 & BEL-7402 | Single dose (5 mg/kg, 24h) | BET Protein Expression (IHC) | Significant suppression of BRD2, BRD3, BRD4 | [1][2] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its preclinical evaluation.
Caption: Mechanism of action of this compound in HCC cells.
Caption: Preclinical experimental workflow for evaluating this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments performed to evaluate this compound in HCC models.
Cell Culture
-
Cell Lines: Human HCC cell lines HepG2, BEL-7402, SK-HEP-1, SMMC-7721, HuH-7, and MHCC97H were utilized.
-
Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (CCK-8)
-
Seed HCC cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound, BET inhibitors (e.g., JQ1), or vehicle control for the desired duration (e.g., 48-72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Western Blotting
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against BRD2, BRD3, BRD4, c-Myc, Mcl-1, Bcl-2, XIAP, Bad, cleaved PARP, activated caspase-3, and a loading control (e.g., Actin).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Analysis by Flow Cytometry
-
Treat HCC cells with this compound or controls for 48 hours.
-
Harvest cells, including any floating cells from the supernatant, and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V positive) is then quantified.
Quantitative Real-Time PCR (qRT-PCR)
-
Isolate total RNA from treated cells using an appropriate kit (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green master mix on a real-time PCR system.
-
Use specific primers for target genes (e.g., Bad) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.
HCC Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice, such as Balb/c nude mice.
-
Tumor Implantation: Subcutaneously inject a suspension of HCC cells (e.g., 5 x 10^6 HepG2 or BEL-7402 cells) into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer this compound (e.g., 5 mg/kg) or vehicle control intravenously, typically three times per week for three weeks[2].
-
Monitoring: Measure tumor volume and mouse body weight every 2-3 days.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and harvest the tumors for further analysis, such as immunohistochemistry[1][2].
Immunohistochemistry (IHC)
-
Fix harvested tumor tissues in 10% formalin and embed in paraffin.
-
Cut paraffin-embedded tissues into sections (e.g., 4-5 µm).
-
Perform deparaffinization, rehydration, and antigen retrieval.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate sections with primary antibodies against proteins of interest (e.g., BRD4, Mcl-1, Bad, cleaved caspase-3, Ki-67) overnight at 4°C.
-
Apply a secondary antibody and use a detection system (e.g., DAB) for visualization.
-
Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Analyze the stained tissues under a microscope to assess protein expression and localization.
Conclusion
This compound demonstrates potent anti-tumor activity in preclinical models of hepatocellular carcinoma. It effectively induces the degradation of BET proteins, leading to the suppression of the c-Myc oncogene and the induction of apoptosis via the intrinsic pathway[1][5]. In vivo studies confirm its ability to significantly inhibit tumor growth at well-tolerated doses[2]. These findings underscore the therapeutic potential of targeting BET proteins for degradation as a novel strategy for HCC treatment[1][2][5].
References
- 1. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The PROTAC BETd-260: A Technical Guide to Investigating Gene Transcription Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers" that play a pivotal role in the regulation of gene transcription.[1][2] By recognizing and binding to acetylated lysine (B10760008) residues on histone tails, they act as scaffolds for the recruitment of transcriptional machinery, thereby activating gene expression.[3] Dysregulation of BET protein activity is implicated in the pathogenesis of numerous diseases, including cancer, making them attractive therapeutic targets.[2]
BETd-260 is a potent and highly selective Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of BET proteins.[4] As a heterobifunctional molecule, this compound consists of a ligand that binds to BET proteins, a linker, and a ligand that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN).[5][6] This ternary complex formation (BET protein-BETd-260-CRBN) facilitates the ubiquitination of the BET protein, marking it for degradation by the 26S proteasome.[7] This degradation-based mechanism offers a distinct advantage over traditional inhibition, leading to a more profound and sustained suppression of BET protein function.
This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying the regulation of gene transcription. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to aid researchers in leveraging this powerful tool.
Data Presentation
The following tables summarize the quantitative data reported for this compound across various cancer cell lines, highlighting its potency in inducing BET protein degradation and inhibiting cell proliferation.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference(s) |
| RS4;11 | Acute Leukemia | IC50 (Cell Growth) | 51 pM | [1][8] |
| RS4;11 | Acute Leukemia | DC50 (BRD4 Degradation) | 30-100 pM | [8][9] |
| MOLM-13 | Acute Leukemia | IC50 (Cell Growth) | 2.2 nM | [1][8] |
| MNNG/HOS | Osteosarcoma | EC50 (Cell Viability) | 1.8 nM | [10][11] |
| Saos-2 | Osteosarcoma | EC50 (Cell Viability) | 1.1 nM | [10][11] |
| HepG2 | Hepatocellular Carcinoma | Apoptosis Induction | Effective at 10 nM | [3] |
| BEL-7402 | Hepatocellular Carcinoma | Apoptosis Induction | Effective at 10 nM | [3] |
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference(s) |
| RS4;11 | Acute Leukemia | 5 mg/kg, i.v., every other day, 3x/week for 3 weeks | >90% tumor regression | [8] |
| MNNG/HOS | Osteosarcoma | 5 mg/kg, i.v., 3x/week for 3 weeks | ~94% tumor growth inhibition | [12] |
| HepG2 | Hepatocellular Carcinoma | 5 mg/kg, i.v., single dose | Triggered apoptosis in tumor tissue | [2] |
| BEL-7402 | Hepatocellular Carcinoma | 5 mg/kg, i.v., single dose | Triggered apoptosis in tumor tissue | [2] |
Signaling Pathways and Mechanisms
Mechanism of Action of this compound
This compound functions as a PROTAC to induce the degradation of BET proteins. The diagram below illustrates this process.
Downstream Signaling: c-Myc Regulation and Apoptosis
A primary consequence of BET protein degradation is the transcriptional repression of key oncogenes, most notably MYC.[7] BRD4, in particular, is known to occupy the super-enhancers of the MYC gene, driving its expression. The degradation of BRD4 leads to the eviction of the transcriptional machinery from these regulatory regions, resulting in a rapid and robust downregulation of c-Myc protein levels.[7] This, in turn, affects a multitude of downstream cellular processes, including cell cycle progression and apoptosis.[3][7]
The induction of apoptosis by this compound is a key mechanism of its anti-cancer activity.[1][3] This is achieved through the reciprocal modulation of pro- and anti-apoptotic gene expression.[3] For instance, the expression of anti-apoptotic proteins like Mcl-1 and Bcl-2 is suppressed, while the expression of pro-apoptotic proteins like Bad and Noxa is increased.[1][3][10] This shift in the balance of apoptotic regulators leads to the activation of the intrinsic apoptosis pathway, characterized by mitochondrial membrane disruption and subsequent caspase activation.[3]
Experimental Protocols
Experimental Workflow for Studying Gene Transcription
The following diagram outlines a general workflow for investigating the effects of this compound on gene transcription.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. kumc.edu [kumc.edu]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Role of BETd-260 in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BETd-260 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). These proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes, most notably c-Myc, and anti-apoptotic proteins. By co-opting the cell's natural protein disposal system, this compound effectively eliminates BET proteins, leading to the robust induction of apoptosis in a variety of cancer cell lines. This technical guide provides an in-depth overview of the mechanism of this compound-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Core Mechanism of this compound-Induced Apoptosis
This compound functions as a molecular bridge, simultaneously binding to a BET protein and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the BET protein, marking it for degradation by the proteasome. The degradation of BET proteins, particularly BRD4, leads to the transcriptional repression of key survival genes.
The primary mechanism by which this compound induces apoptosis is through the intrinsic pathway, also known as the mitochondrial pathway. This is achieved by modulating the expression of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of apoptosis.
Specifically, the degradation of BET proteins by this compound results in:
-
Downregulation of Anti-Apoptotic Proteins: A significant reduction in the expression of pro-survival proteins such as Mcl-1, Bcl-2, and Bcl-xL. These proteins normally function to inhibit apoptosis by sequestering pro-apoptotic proteins.
-
Upregulation of Pro-Apoptotic Proteins: An increase in the expression of pro-apoptotic "BH3-only" proteins like Bad and Noxa. These proteins act as sensors of cellular stress and, when upregulated, can directly activate the effector proteins Bax and Bak or inhibit the anti-apoptotic Bcl-2 family members.
-
Downregulation of c-Myc: The proto-oncogene c-Myc, a master regulator of cell proliferation and survival, is a key transcriptional target of BRD4. This compound-mediated degradation of BRD4 leads to a rapid and sustained decrease in c-Myc levels, contributing to cell cycle arrest and apoptosis.
This shift in the balance of Bcl-2 family proteins towards a pro-apoptotic state leads to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. This, in turn, triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. The activation of initiator caspase-9 and subsequently effector caspase-3 culminates in the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Quantitative Data on this compound-Induced Apoptosis
The pro-apoptotic activity of this compound has been quantified across various cancer cell lines. The following tables summarize key findings from preclinical studies.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Cell Viability) | Apoptosis Induction Concentration | Key Molecular Effects |
| RS4;11 | Acute Leukemia | 51 pM | 3-10 nM | Robust cleavage of PARP and caspase-3; strong downregulation of c-Myc. |
| MOLM-13 | Acute Leukemia | 2.2 nM | 3-10 nM | Induction of apoptosis. |
| HepG2 | Hepatocellular Carcinoma | Not specified | 10-100 nM | Suppression of Mcl-1, Bcl-2, and XIAP; increased Bad expression. |
| BEL-7402 | Hepatocellular Carcinoma | Not specified | 10-100 nM | Suppression of Mcl-1, Bcl-2, and XIAP; increased Bad expression. |
| MNNG/HOS | Osteosarcoma | 1.8 nM | 3-30 nM | Inhibition of Mcl-1 and Bcl-xL; increased Noxa expression. |
| Saos-2 | Osteosarcoma | 1.1 nM | Not specified | Potent suppression of cell viability. |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome |
| RS4;11 | Acute Leukemia | 5 mg/kg, i.v., every other day for 3 weeks | >90% tumor regression with no significant toxicity. |
| MNNG/HOS | Osteosarcoma | 5 mg/kg, i.v., single dose | Triggered apoptosis in tumor tissue. |
| HepG2 | Hepatocellular Carcinoma | 5 mg/kg, i.v., single dose | Triggered apoptosis in tumor tissue. |
| BEL-7402 | Hepatocellular Carcinoma | 5 mg/kg, i.v., single dose | Triggered apoptosis in tumor tissue. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of this compound-induced apoptosis.
Caption: Western blot workflow for apoptosis marker analysis.
Caption: Annexin V/PI apoptosis assay workflow.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key experiments cited in the study of this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This protocol is for detecting changes in the protein levels of BETs, c-Myc, Bcl-2 family members, and apoptosis markers.
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 4-20% Tris-glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation.
-
BRD2, BRD3, BRD4: Specific antibodies for each BET protein.
-
c-Myc: Anti-c-Myc antibody.
-
Bcl-2 Family: Antibodies against Mcl-1, Bcl-2, Bcl-xL, Bad, Noxa.
-
Apoptosis Markers: Antibodies against cleaved caspase-3 and cleaved PARP.
-
Loading Control: Anti-GAPDH or anti-β-actin antibody.
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
This protocol is for the quantification of apoptotic and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound as required. Collect both adherent and floating cells and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring changes in the mRNA expression of target genes.
-
RNA Extraction: Treat cells with this compound. Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers on a real-time PCR system.
-
Target Genes: Primers for BCL2, MCL1, BAD, PMAIP1 (Noxa), and MYC.
-
Housekeeping Gene: Primers for a stable reference gene such as GAPDH or ACTB.
-
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Immunohistochemistry (IHC) for Cleaved Caspase-3 in Xenograft Tumors
This protocol is for detecting apoptosis in vivo.
-
Tissue Preparation: Euthanize mice at the end of the study and excise tumors. Fix the tumors in 10% neutral buffered formalin and embed them in paraffin. Cut 4-5 µm sections and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a suitable blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against cleaved caspase-3 (e.g., from Cell Signaling Technology) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the signal with a DAB (3,3'-diaminobenzidine) substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Imaging and Analysis: Capture images using a light microscope and quantify the percentage of cleaved caspase-3 positive cells.
Conclusion
This compound is a powerful tool for inducing apoptosis in cancer cells through the targeted degradation of BET proteins. Its potent and selective mechanism of action, which leads to the suppression of key survival pathways and the activation of the intrinsic apoptotic cascade, makes it a promising therapeutic agent. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of this compound and other BET degraders in cancer therapy.
An In-Depth Technical Guide to the Epigenetic Impact of BETd-260
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BETd-260, also known as ZBC260, is a highly potent, third-generation proteolysis-targeting chimera (PROTAC) that induces the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins. As epigenetic "readers," BET proteins, particularly BRD2, BRD3, and BRD4, play a crucial role in regulating gene transcription by recognizing acetylated lysine (B10760008) residues on histones and other proteins. Their dysregulation is implicated in the pathogenesis of numerous cancers and other diseases. This compound functions by co-opting the cell's natural protein disposal machinery, specifically the Cereblon (CRBN) E3 ubiquitin ligase, to tag BET proteins for proteasomal degradation. This degradation leads to profound anti-proliferative and pro-apoptotic effects in a variety of cancer models, making this compound a promising therapeutic agent. This technical guide provides a comprehensive overview of the epigenetic impact of this compound, detailing its mechanism of action, effects on signaling pathways, and relevant experimental protocols.
Core Mechanism of Action: Targeted BET Protein Degradation
This compound is a heterobifunctional molecule composed of a ligand that binds to the bromodomains of BET proteins and a ligand that recruits the E3 ubiquitin ligase Cereblon. By simultaneously binding to both a BET protein and Cereblon, this compound facilitates the formation of a ternary complex. This proximity enables the E3 ligase to polyubiquitinate the BET protein, marking it for degradation by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple BET protein molecules, contributing to its high potency.[1] The degradation of BET proteins prevents their association with acetylated chromatin, thereby disrupting the transcriptional activation of key oncogenes such as c-Myc.[2][3]
Quantitative Efficacy of this compound
This compound has demonstrated potent activity across a range of cancer cell lines, often exhibiting picomolar to low nanomolar efficacy. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Efficacy (IC50/EC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50/EC50 Value | Reference(s) |
| RS4;11 | Acute Leukemia | Cell Growth | 51 pM | [2][4][5] |
| MOLM-13 | Acute Leukemia | Cell Growth | 2.2 nM | [2][4] |
| HepG2 | Hepatocellular Carcinoma | Cell Viability | ~10-100 nM (effective dose) | [6] |
| BEL-7402 | Hepatocellular Carcinoma | Cell Viability | ~10-100 nM (effective dose) | [6] |
| MNNG/HOS | Osteosarcoma | Cell Viability | Not specified | [7] |
| Saos-2 | Osteosarcoma | Cell Viability | Not specified | [7] |
| MG-63 | Osteosarcoma | Cell Viability | Not specified | [7] |
| SJSA-1 | Osteosarcoma | Cell Viability | Not specified | [7] |
| U-87 | Glioma | Cell Viability | Not specified | [6] |
| U251 | Glioma | Cell Viability | Not specified | [6] |
| H4 | Glioma | Cell Viability | Not specified | [6] |
| A172 | Glioma | Cell Viability | Not specified | [6] |
| SUM149 | Triple-Negative Breast Cancer | Cell Viability | Not specified | [3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference(s) |
| RS4;11 | Acute Leukemia | 5 mg/kg, i.v., every other day, 3x/week for 3 weeks | >90% tumor regression | [2][4] |
| MNNG/HOS | Osteosarcoma | 5 mg/kg, i.v., 3x/week for 3 weeks | ~94% tumor growth inhibition | [7] |
| HepG2 | Hepatocellular Carcinoma | 5 mg/kg, single i.v. dose | Significant suppression of BRD2/3/4 | [6][8] |
| BEL-7402 | Hepatocellular Carcinoma | 5 mg/kg, single i.v. dose | Significant suppression of BRD2/3/4 | [6][8] |
| SUM149 | Triple-Negative Breast Cancer | Not specified | Diminished tumor growth | [3] |
Impact on Cellular Signaling Pathways
The degradation of BET proteins by this compound triggers a cascade of downstream effects, primarily culminating in the induction of apoptosis and the suppression of oncogenic signaling.
Induction of the Intrinsic Apoptosis Pathway
This compound potently induces apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This is achieved by reciprocally modulating the expression of key apoptotic regulatory genes. Specifically, this compound suppresses the transcription of anti-apoptotic proteins such as Mcl-1, Bcl-2, and XIAP, while upregulating the expression of the pro-apoptotic protein Bad.[2][6] This shift in the balance of pro- and anti-apoptotic signals leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately resulting in programmed cell death.[9][10]
Repression of the Wnt/β-catenin Signaling Pathway
In glioma, this compound has been shown to inhibit tumor growth and stem-like cell properties by repressing the Wnt/β-catenin signaling pathway.[4][6] In the canonical Wnt pathway, the stabilization of β-catenin allows its translocation to the nucleus, where it acts as a transcriptional co-activator for TCF/LEF transcription factors, driving the expression of target genes involved in proliferation and cell fate, such as c-Myc and Cyclin D1. By degrading BET proteins, this compound disrupts the transcriptional machinery required for the expression of key components and targets of the Wnt/β-catenin pathway, leading to its downregulation.
Epigenetic Consequences of BET Degradation
The primary epigenetic impact of this compound is the genome-wide alteration of gene expression due to the removal of BET proteins from chromatin.
Transcriptional Reprogramming
By degrading BET proteins, this compound leads to a widespread transcriptional reprogramming. This is particularly evident in the downregulation of genes regulated by super-enhancers, which are large clusters of enhancers that drive the expression of key cell identity and oncogenes. BET proteins, especially BRD4, are critical components of super-enhancers. Their degradation by this compound effectively dismantles these regulatory hubs, leading to a potent and selective suppression of oncogenes like c-Myc.[3] RNA-sequencing (RNA-seq) studies on cells treated with BET degraders have confirmed significant changes in the transcriptome, with a predominant downregulation of genes associated with cell cycle progression and proliferation.[3]
Changes in Chromatin Accessibility
While direct ATAC-sequencing (ATAC-seq) data for this compound is not yet widely available, studies on BET inhibitors provide insights into the expected effects on chromatin accessibility. Treatment with BET inhibitors can lead to both increases and decreases in chromatin accessibility at various genomic regions.[11] It is hypothesized that the degradation of BET proteins by this compound would lead to more profound and sustained changes in chromatin structure compared to inhibition alone. The removal of BET proteins from super-enhancers and other regulatory elements is expected to alter the local chromatin environment, impacting the binding of other transcription factors and regulatory complexes.
Key Experimental Protocols
A comprehensive evaluation of the epigenetic and cellular impact of this compound involves a suite of in vitro and in vivo assays. The following provides an overview of the methodologies for key experiments.
Cell Viability Assays (MTT, CCK-8, WST-8)
-
Principle: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells reduce a tetrazolium salt (MTT, MTS, WST) to a colored formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere.
-
Treat cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Add the respective reagent (MTT, CCK-8, or WST-8) to each well and incubate.
-
For MTT assays, a solubilization buffer is added to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Methodology:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry to quantify the different cell populations.
-
Western Blotting for BET Protein Degradation
-
Principle: This technique is used to detect and quantify the levels of specific proteins in a sample. It is essential for confirming the degradation of BRD2, BRD3, and BRD4 following this compound treatment.
-
Methodology:
-
Treat cells with this compound for various time points and concentrations.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
RNA-Sequencing (RNA-seq)
-
Principle: RNA-seq provides a comprehensive, unbiased view of the transcriptome, allowing for the identification and quantification of differentially expressed genes following this compound treatment.
-
Methodology:
-
Treat cells with this compound or a vehicle control.
-
Isolate total RNA and assess its quality and quantity.
-
Prepare sequencing libraries, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequence the libraries on a high-throughput sequencing platform.
-
Perform bioinformatic analysis, including read alignment to a reference genome, quantification of gene expression, and differential expression analysis to identify genes affected by this compound.
-
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)
-
Principle: ATAC-seq is a method for mapping genome-wide chromatin accessibility. It utilizes a hyperactive Tn5 transposase to preferentially insert sequencing adapters into open chromatin regions.
-
Methodology:
-
Treat cells with this compound or a vehicle control.
-
Isolate nuclei from a small number of cells.
-
Perform tagmentation by incubating the nuclei with the Tn5 transposase loaded with sequencing adapters.
-
Purify the tagmented DNA.
-
Amplify the library by PCR.
-
Sequence the library on a high-throughput sequencing platform.
-
Analyze the data to identify regions of differential chromatin accessibility between treated and control samples, often focusing on promoter and enhancer regions.
-
In Vivo Xenograft Studies and Immunohistochemistry (IHC)
-
Principle: To evaluate the anti-tumor efficacy of this compound in a living organism, human cancer cells are implanted into immunodeficient mice to form tumors. The effect of drug treatment on tumor growth is monitored. IHC is then used to analyze the expression and localization of specific proteins within the tumor tissue.
-
Methodology:
-
Inject cancer cells subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize mice into treatment and vehicle control groups.
-
Administer this compound according to a specified dosing schedule (e.g., intravenous injection).
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, excise the tumors.
-
Fix the tumors in formalin and embed in paraffin.
-
Section the paraffin-embedded tumors and mount on slides.
-
Perform IHC staining for biomarkers of interest, such as Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and the BET proteins to confirm target degradation in vivo.[7][8]
-
Conclusion
This compound represents a powerful tool for probing the epigenetic regulation of gene expression and a promising therapeutic strategy for a variety of cancers. Its ability to induce the degradation of BET proteins leads to a profound and sustained disruption of oncogenic transcriptional programs, ultimately driving cancer cells into apoptosis. The methodologies outlined in this guide provide a framework for the comprehensive evaluation of the epigenetic and cellular impacts of this compound and similar targeted protein degraders. Further investigation, particularly through genome-wide techniques like ATAC-seq and RNA-seq, will continue to elucidate the intricate molecular consequences of BET protein degradation and inform the clinical development of this exciting class of therapeutics.
References
- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET degrader inhibits tumor progression and stem-like cell growth via Wnt/β-catenin signaling repression in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Bromodomain and Extraterminal Proteins for Drug Discovery: From Current Progress to Technological Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET degrader inhibits tumor progression and stem-like cell growth via Wnt/β-catenin signaling repression in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
The Potent Anti-Proliferative Effects of BETd-260 on Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
BETd-260, a novel Proteolysis Targeting Chimera (PROTAC), has emerged as a highly potent and specific degrader of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). These epigenetic "readers" are crucial regulators of gene transcription and are frequently implicated in the pathogenesis and progression of various cancers. Unlike traditional small-molecule inhibitors that merely block the activity of BET proteins, this compound recruits the Cereblon (CRBN) E3 ubiquitin ligase to tag BET proteins for proteasomal degradation, leading to their complete cellular removal. This technical guide provides an in-depth analysis of this compound's mechanism of action, its profound effects on cancer cell proliferation, and detailed methodologies for key experimental assessments.
Introduction to BET Proteins and Targeted Degradation
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are pivotal epigenetic regulators that recognize and bind to acetylated lysine (B10760008) residues on histone tails.[1] This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.[1] In many cancers, the aberrant activity of BET proteins, particularly BRD4, drives the expression of key oncogenes, most notably c-MYC.[2][3]
Targeted protein degradation using PROTACs represents a paradigm shift in therapeutic intervention. PROTACs are heterobifunctional molecules with two distinct ligands connected by a linker. One ligand binds to the target protein (in this case, a BET protein), while the other recruits an E3 ubiquitin ligase.[4] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[5][6] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, leading to a more profound and sustained biological effect compared to traditional inhibitors.[4]
Mechanism of Action of this compound
This compound is a PROTAC that potently and effectively degrades BRD2, BRD3, and BRD4 proteins.[7][8] It consists of a ligand that binds to the bromodomains of BET proteins and a ligand that engages the Cereblon E3 ubiquitin ligase.[8][9] The formation of a ternary complex between the BET protein, this compound, and Cereblon triggers the ubiquitination and subsequent proteasomal degradation of the BET protein.[9]
The degradation of BET proteins by this compound leads to the transcriptional repression of key oncogenes, most notably c-MYC.[7] The downregulation of c-MYC disrupts critical cellular processes in cancer cells, including proliferation, growth, and metabolism, ultimately leading to cell cycle arrest and apoptosis.[1][10]
Quantitative Efficacy of this compound on Cancer Cell Proliferation
This compound has demonstrated exceptional potency in inhibiting the proliferation of a wide range of cancer cell lines, often with picomolar to low nanomolar efficacy. The following tables summarize the reported IC50 and EC50 values for various cancer types.
Table 1: In Vitro Efficacy of this compound in Leukemia Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference(s) |
| RS4;11 | Acute Leukemia | 51 pM | [1][7] |
| MOLM-13 | Acute Leukemia | 2.2 nM | [7][8] |
Table 2: In Vitro Efficacy of this compound in Osteosarcoma Cell Lines
| Cell Line | Cancer Type | EC50 Value | Reference(s) |
| MNNG/HOS | Osteosarcoma | 1.8 nM | [2] |
| Saos-2 | Osteosarcoma | 1.1 nM | [2] |
| MG-63 | Osteosarcoma | Low nM | [2] |
| SJSA-1 | Osteosarcoma | Low nM | [2] |
Table 3: In Vitro Efficacy of this compound in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference(s) |
| Various | Hepatocellular Carcinoma | Potent | [7][8] |
| MCC47 | Merkel Cell Carcinoma | - | [11] |
| MKL1+ | Merkel Cell Carcinoma | - | [11] |
Downstream Signaling Pathways and Apoptosis Induction
The degradation of BET proteins by this compound initiates a cascade of downstream signaling events that culminate in apoptosis. The primary mechanism involves the transcriptional repression of the c-MYC oncogene.[7] Downregulation of c-MYC leads to the modulation of several apoptosis-related genes. Specifically, this compound has been shown to suppress the expression of anti-apoptotic proteins such as Mcl-1, Bcl-2, Bcl-xL, and XIAP, while upregulating pro-apoptotic proteins like Bad and Noxa.[2][7][12] This shift in the balance of pro- and anti-apoptotic proteins disrupts the mitochondrial membrane integrity, leading to the activation of the intrinsic apoptosis pathway.[12] This is evidenced by the cleavage of caspase-3 and PARP.[7][13]
In Vivo Efficacy of this compound
Preclinical studies in xenograft mouse models have demonstrated the potent in vivo anti-tumor activity of this compound. In a leukemia xenograft model using RS4;11 cells, intravenous administration of this compound at 5 mg/kg resulted in rapid and profound tumor regression of over 90%, with no observed toxicity or body weight loss in the mice.[7][8] Similar significant tumor growth inhibition has been observed in hepatocellular carcinoma and osteosarcoma xenograft models.[2][13] Pharmacodynamic analyses in these models confirmed that this compound treatment leads to the degradation of BET proteins in tumor tissues, accompanied by the cleavage of PARP and caspase-3, and a strong downregulation of c-Myc.[7][13]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (CCK-8/WST-8)
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 pM to 10 µM) for 72-96 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add 10 µL of CCK-8 or WST-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Protein Degradation
This technique is used to quantify the degradation of BET proteins and assess the levels of downstream signaling molecules.
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.[9]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, c-MYC, cleaved PARP, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[1][14]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the chemiluminescent signal using an ECL substrate and an imaging system.[9]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels.[9]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Treat cells with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.
Immunohistochemistry (IHC) for In Vivo Analysis
IHC is used to assess protein expression in tumor tissues from xenograft models.
-
Tissue Preparation: Fix tumor tissues in formalin and embed in paraffin. Cut 5 µm sections and mount them on slides.[2]
-
Deparaffinization and Rehydration: Deparaffinize the sections with xylene and rehydrate through a graded series of ethanol.[2]
-
Antigen Retrieval: Perform heat-induced antigen retrieval in a citrate (B86180) buffer.[2]
-
Blocking and Antibody Incubation: Block non-specific binding with a blocking serum and then incubate with primary antibodies against BRD2, BRD3, BRD4, cleaved PARP, and Ki67 overnight at 4°C.[15]
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the signal with a DAB substrate.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Imaging and Analysis: Capture images using a microscope and quantify the staining intensity and percentage of positive cells.
Conclusion
This compound is a highly potent and efficacious BET protein degrader with significant anti-proliferative effects across a range of cancer types. Its unique mechanism of action, involving the catalytic degradation of BET proteins, leads to a sustained and profound downregulation of the c-MYC oncogene and the induction of apoptosis. The compelling preclinical in vitro and in vivo data warrant further investigation of this compound as a promising therapeutic agent for the treatment of human cancers. This technical guide provides a comprehensive overview of its mechanism, efficacy, and the experimental methodologies crucial for its continued evaluation and development.
References
- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Apoptotic signaling by c-MYC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterizing the Therapeutic Potential of a Potent BET Degrader in Merkel Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Initial Studies of BETd-260 in Triple-Negative Breast Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to the lack of well-defined molecular targets, rendering it unresponsive to endocrine or HER2-targeted therapies.[1][2][3] Consequently, treatment primarily relies on conventional chemotherapy, which is often associated with severe toxicity and the development of resistance.[2] The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) has emerged as a promising therapeutic target in various cancers, including TNBC.[1][4] These epigenetic "readers" play a crucial role in regulating the transcription of key oncogenes.[4][5] While BET inhibitors have shown some efficacy, a novel approach utilizing Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of BET proteins offers a potentially more potent and durable anti-cancer strategy.[4][6] This technical guide focuses on the initial preclinical studies of BETd-260, a potent and selective BET degrader, in the context of TNBC.
Mechanism of Action: Targeted Degradation of BET Proteins
This compound is a heterobifunctional molecule designed to simultaneously bind to BET proteins and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[1][7] This induced proximity facilitates the ubiquitination of BET proteins, marking them for degradation by the proteasome.[1][8] This degradation-based approach is distinct from and often more effective than simple inhibition, leading to a more profound and sustained depletion of BET proteins within the cancer cell.[1][8]
The degradation of BET proteins by this compound disrupts the transcriptional regulation of critical genes involved in cell proliferation, survival, and apoptosis.[1][2] A key downstream effector is the anti-apoptotic protein MCL1, which is significantly downregulated following this compound treatment.[1][2] This, in conjunction with the activation of caspases, leads to robust apoptosis in TNBC cells.[2] Furthermore, studies have indicated that BET degradation can disrupt inflammatory signaling pathways, such as the JAK/STAT pathway, which are implicated in maintaining cancer stemness.[6]
Caption: Mechanism of action of this compound leading to targeted BET protein degradation and downstream anti-cancer effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial preclinical studies of this compound and its analogues in TNBC cell lines and xenograft models.
Table 1: In Vitro Growth Inhibition of TNBC Cell Lines
| Cell Line | Compound | IC50 (nM) | Reference |
| MDA-MB-468 | BETd-246 | <10 | [2] |
| MDA-MB-231 | BETd-246 | <10 | [2] |
| MDA-MB-157 | BETd-246 | <10 | [2] |
| SUM149 | ZBC260 (this compound) | 1.56 | [6] |
| SUM159 | ZBC260 (this compound) | 12.5 | [6] |
| MDA-MB-468 | ZBC260 (this compound) | ~5 | [6] |
| MDA-MB-453 | ZBC260 (this compound) | ~10 | [6] |
Note: BETd-246 is a closely related, earlier analogue of this compound. ZBC260 is another name for this compound.[2][6][7]
Table 2: In Vivo Anti-Tumor Efficacy in TNBC Xenograft Models
| Model | Compound | Dose and Schedule | Outcome | Reference |
| MDA-MB-231 Xenograft | This compound | 5 mg/kg, IV, 3 times/week for 3 weeks | Stronger antitumor activity than BETd-246 | [2] |
| MDA-MB-468 Xenograft | This compound | 5 mg/kg, IV, 3 times/week for 3 weeks | Stronger antitumor activity than BETd-246 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assays
1. CellTiter-Glo® Luminescent Cell Viability Assay:
-
Principle: Measures ATP as an indicator of metabolically active cells.
-
Protocol:
-
Seed TNBC cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control for 72-96 hours.[1]
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using non-linear regression analysis.[1]
-
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: Measures the metabolic activity of living cells via the reduction of MTT to formazan (B1609692).
-
Protocol:
-
Plate TNBC cells (e.g., SUM149 at 1500 cells/well, SUM159 at 300 cells/well) in a 96-well plate and culture overnight.[6]
-
Treat cells with various concentrations of this compound for 5 days.[6]
-
Add MTT reagent to each well and incubate at 37°C for 2 hours.[6]
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 560 nm using a microplate reader.[6]
-
Caption: General workflow for in vitro cell viability experiments to determine the potency of this compound.
Western Blotting
-
Principle: To detect and quantify the levels of specific proteins (BRD2, BRD3, BRD4, MCL1, cleaved caspases) in cell or tumor lysates.
-
Protocol:
-
Sample Preparation: Treat TNBC cells with this compound at specified concentrations and time points.[1] Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9] For tumor samples, homogenize the tissue in lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[9]
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-BRD4, anti-MCL1, anti-GAPDH) overnight at 4°C.[9]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
In Vivo Xenograft Model
-
Principle: To evaluate the anti-tumor activity and pharmacodynamic effects of this compound in a living organism.
-
Protocol:
-
Cell Implantation: Subcutaneously inject five million TNBC cells (e.g., MDA-MB-231, MDA-MB-468) mixed with 50% Matrigel into the flanks of immunodeficient mice (e.g., SCID mice).[1]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of 80-200 mm³, randomize the mice into treatment and control groups.[1]
-
Drug Administration: Administer this compound (e.g., 5 mg/kg) or vehicle control intravenously according to the specified dosing schedule (e.g., three times a week for three weeks).[2] The vehicle may consist of formulations like 10% PEG400: 3% Cremophor: 87% PBS.[1][2]
-
Monitoring: Measure tumor volumes and body weights every 2-3 days.[2]
-
Pharmacodynamic Analysis: For pharmacodynamic studies, mice with tumors of 100-200 mm³ are treated with a single dose of the drug. Tumors are harvested at indicated time points post-treatment for analysis (e.g., western blotting, IHC).[1]
-
Efficacy Endpoint: At the end of the study, sacrifice the mice and excise the tumors for final volume/weight measurement and further analysis.[2]
-
Caption: Workflow for assessing the in vivo efficacy of this compound in a TNBC xenograft mouse model.
Conclusion
Initial preclinical studies of this compound in triple-negative breast cancer have demonstrated its potent anti-tumor activity. By effectively inducing the degradation of BET proteins, this compound triggers robust apoptosis and inhibits cell proliferation in TNBC cell lines at low nanomolar concentrations.[1][2] In vivo, this compound has shown significant tumor growth inhibition in TNBC xenograft models at well-tolerated doses.[2] The mechanism of action, involving the downregulation of key survival proteins like MCL1, provides a strong rationale for its therapeutic potential.[1][2] These promising early findings support the continued development of this compound as a novel targeted therapy for the treatment of triple-negative breast cancer.[1][2][3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeted degradation of BET proteins in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Exploring the therapeutic potential of BETd-260 in osteosarcoma.
An In-depth Technical Guide to the Therapeutic Potential of BETd-260 in Osteosarcoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
Osteosarcoma (OS) remains a primary malignant bone tumor with grim prognoses for patients with metastatic or recurrent disease, highlighting an urgent need for novel therapeutic strategies.[1][2] Bromodomain and extra-terminal (BET) family proteins have been identified as key epigenetic regulators in osteosarcoma's pathogenesis.[1] This document explores the therapeutic potential of this compound, a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of BET proteins. This compound has demonstrated potent anti-osteosarcoma activity both in vitro and in vivo, exhibiting efficacy thousands of times greater than traditional BET inhibitors.[1] By depleting BET proteins, this compound triggers massive apoptosis in osteosarcoma cells through the modulation of key survival and apoptotic proteins, including c-Myc and members of the Bcl-2 family.[1][3] This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying signaling pathways associated with this compound's action in osteosarcoma, serving as a technical resource for the scientific community.
Introduction to this compound: A PROTAC Approach
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription.[1][4] Their involvement in the expression of key oncogenes, such as c-Myc, makes them attractive therapeutic targets in oncology.[1][5] Traditional BET inhibitors (BETi), like JQ1 and HJB-97, function by occupying the bromodomain pocket, preventing the protein from binding to acetylated histones. However, their efficacy can be limited.
This compound is a heterobifunctional small-molecule degrader based on the Proteolysis-Targeting Chimera (PROTAC) concept.[4] It consists of a ligand that binds to BET proteins (derived from the BET inhibitor HJB-97), connected via a linker to a ligand that recruits an E3 ubiquitin ligase.[6][7] This ternary complex formation facilitates the ubiquitination of BET proteins, marking them for degradation by the cell's native proteasome machinery. This degradation-based approach offers a more profound and sustained suppression of BET protein function compared to inhibition alone.[1]
Quantitative Efficacy Data
The potency of this compound has been systematically evaluated in multiple osteosarcoma cell lines and compared against conventional BET inhibitors. The data consistently show a superior cytotoxic effect.
Table 1: Comparative Cell Viability (EC50) in Osteosarcoma Cell Lines
This table summarizes the half-maximal effective concentration (EC50) of this compound and two standard BET inhibitors (HJB-97, JQ1) after 72 hours of treatment across four human osteosarcoma cell lines.
| Compound | MNNG/HOS (EC50, nmol/L) | Saos-2 (EC50, nmol/L) | MG-63 (EC50, nmol/L) | SJSA-1 (EC50, nmol/L) |
| This compound | 1.8 | 1.1 | Not Reported | Not Reported |
| HJB-97 | 1292 | 2085 | >3000 | >3000 |
| JQ1 | 2404 | 7444 | >3000 | >3000 |
| Data sourced from a study by Shi et al., where this compound's activity was found to be over 1000 times greater than that of the inhibitors.[1][7] |
Table 2: Protein Degradation and Apoptosis Induction in MNNG/HOS Cells
This table details the conditions for BET protein degradation and the corresponding levels of apoptosis induced by this compound.
| Metric | Concentration | Time | Result |
| BET Protein Degradation | 3 nmol/L | 24 hours | Complete depletion of BRD3/4; significant suppression of BRD2.[6] |
| 30 nmol/L | 1 hour | Maximum degradation effect achieved.[6] | |
| Apoptosis Induction | 3 nmol/L | 24 hours | 43% of cells apoptotic.[6] |
| 10 nmol/L | 24 hours | 62% of cells apoptotic.[6] | |
| 30 nmol/L | 24 hours | 84% of cells apoptotic.[6] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects primarily by inducing BET protein degradation, which in turn triggers the intrinsic apoptotic pathway.
The PROTAC-Mediated Degradation Pathway
As a PROTAC, this compound does not inhibit BET proteins but eliminates them. The molecule acts as a bridge between the target BET protein and an E3 ubiquitin ligase complex. This proximity leads to the poly-ubiquitination of the BET protein, which is then recognized and degraded by the 26S proteasome. This mechanism is catalytic, allowing a single this compound molecule to induce the degradation of multiple BET protein molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Bromodomain Inhibition Attenuates the Progression and Sensitizes the Chemosensitivity of Osteosarcoma by Repressing GP130/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for BETd-260 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BETd-260 (also known as ZBC260) is a highly potent, heterobifunctional small molecule belonging to the class of Proteolysis Targeting Chimeras (PROTACs).[1] It is designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1] These proteins are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes, such as c-Myc, making them attractive therapeutic targets in oncology.[1][2] this compound functions by simultaneously binding to a BET protein and the E3 ubiquitin ligase Cereblon (CRBN), thereby forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the target BET protein.[3][4] This degradation results in potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2][5]
Quantitative Data Summary: Effective Concentrations of this compound
The following tables summarize the effective in vitro concentrations of this compound for protein degradation, cell growth inhibition, and apoptosis induction across various cancer cell lines.
Table 1: BET Protein Degradation
| Cell Line | Target Proteins | Effective Concentration | Time | Notes |
| RS4;11 (Leukemia) | BRD2, BRD3, BRD4 | 30–100 pM | Not Specified | Capable of inducing degradation at picomolar concentrations.[2][3] |
| MNNG/HOS (Osteosarcoma) | BRD2, BRD3, BRD4 | 3 nM | 24 hours | Completely depleted BRD3 and BRD4.[6] |
| MNNG/HOS (Osteosarcoma) | BRD2, BRD3, BRD4 | 30 nM | 1-24 hours | Maximum degradation effect achieved within 1 hour and sustained for up to 24 hours.[6][7] |
| Saos-2 (Osteosarcoma) | BRD2, BRD3, BRD4 | 3 nM | 24 hours | Completely depleted BRD3 and BRD4.[6] |
| HepG2 (Hepatocellular Carcinoma) | BRD2, BRD3, BRD4 | 100 nM | 24 hours | Significant degradation observed.[8] |
| MCC47 & MKL1 (Merkel Cell Carcinoma) | BRD2, BRD4 | 10 nM | 24 hours | Complete degradation of BRD2 and BRD4.[9] |
Table 2: Cell Growth Inhibition (IC50/EC50)
| Cell Line | Assay Duration | IC50 / EC50 Value |
| RS4;11 (Leukemia) | 4 days | 51 pM[2][3] |
| MOLM-13 (Leukemia) | 4 days | 2.2 nM[2][3] |
| SUM149 (TNBC) | 5 days | ~1.56 nM[10] |
| SUM159 (TNBC) | 5 days | ~12.5 nM[10] |
| Saos-2 (Osteosarcoma) | 72 hours | 0.41 nM[7] |
| MNNG/HOS (Osteosarcoma) | 72 hours | 0.28 nM[7] |
| MG-63 (Osteosarcoma) | 72 hours | 0.81 nM[7] |
| SJSA-1 (Osteosarcoma) | 72 hours | 0.23 nM[7] |
| Merkel Cell Carcinoma (16 lines) | Not Specified | 80 pM - 91 nM[9] |
Table 3: Apoptosis Induction
| Cell Line | Concentration | Time | Key Observations |
| RS4;11 & MOLM-13 (Leukemia) | 3–10 nM | Not Specified | Effectively induces apoptosis.[2][3] |
| HepG2 & BEL-7402 (HCC) | 10–100 nM | 48 hours | 100 nM induced apoptosis in 77-86% of cells.[11] |
| MNNG/HOS (Osteosarcoma) | 3, 10, 30 nM | 24 hours | Induced apoptosis in 43%, 62%, and 84% of cells, respectively.[6] |
| Saos-2 (Osteosarcoma) | 3, 10, 30 nM | 24 hours | Induced apoptosis in 25%, 57%, and 75% of cells, respectively.[6] |
| MCC47 & MKL1 (Merkel Cell Carcinoma) | 10 nM | 24 hours | Induction of apoptosis indicated by cleaved PARP.[9] |
Signaling Pathways and Experimental Workflows
References
- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterizing the Therapeutic Potential of a Potent BET Degrader in Merkel Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
Application Notes and Protocols: Preparation of BETd-260 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
BETd-260 is a highly potent and efficacious Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins, including BRD2, BRD3, and BRD4.[1][2][3] These proteins are epigenetic "readers" that play a crucial role in regulating gene transcription and are implicated in the pathogenesis of various diseases, including cancer.[2][4][5] this compound functions by simultaneously binding to a BET protein and the E3 ubiquitin ligase Cereblon, thereby leading to the ubiquitination and subsequent proteasomal degradation of the target BET protein.[1][6] This targeted degradation approach offers a powerful strategy for studying BET protein function and for developing novel therapeutics.
These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below. It is crucial to use this information for accurate stock solution preparation and subsequent experimental dilutions.
| Property | Value | Reference |
| Molecular Weight | 798.89 g/mol | [1][6] |
| Appearance | White to Yellow Solid | [7] |
| Solubility in DMSO | ~25 mg/mL (approx. 31.29 mM) | [1] |
| CAS Number | 2093388-62-4 | [1][7][8] |
Note: The solubility of this compound in DMSO can be enhanced by using a fresh, anhydrous grade of DMSO and by employing methods such as sonication or gentle warming.[1][6] It is important to note that hygroscopic DMSO can significantly impact the solubility of the product.[1]
Experimental Protocols
-
This compound solid powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
-
This compound is a potent bioactive compound. Handle with care and avoid direct contact with skin and eyes.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The volumes can be scaled as needed.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.99 mg of this compound.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If dissolution is slow, sonication in a water bath for a few minutes can be beneficial.[1][6] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.[1][9]
-
Storage: Store the aliquots at -80°C for long-term storage.[1][8] For short-term storage, -20°C is also acceptable.[9] Ensure the vials are tightly sealed and protected from light.[1]
The following tables provide quick reference values for preparing common stock solution concentrations.
Table 1: Mass of this compound required for different stock solution concentrations and volumes.
| Desired Concentration (mM) | Volume of DMSO | Mass of this compound to Weigh (mg) |
|---|---|---|
| 1 | 1 mL | 0.80 |
| 5 | 1 mL | 3.99 |
| 10 | 1 mL | 7.99 |
| 20 | 1 mL | 15.98 |
| 1 | 5 mL | 3.99 |
| 5 | 5 mL | 19.97 |
| 10 | 5 mL | 39.94 |
Table 2: Volume of DMSO to add for a given mass of this compound.
| Mass of this compound (mg) | Desired Concentration (mM) | Volume of DMSO to Add (mL) |
|---|---|---|
| 1 | 1 | 1.25 |
| 1 | 5 | 0.25 |
| 1 | 10 | 0.13 |
| 5 | 1 | 6.26 |
| 5 | 5 | 1.25 |
| 5 | 10 | 0.63 |
Storage and Stability
Proper storage of the this compound stock solution is critical for maintaining its activity and ensuring experimental reproducibility.
| Storage Condition | Duration | Notes | Reference |
| -80°C in DMSO | 6-12 months | Recommended for long-term storage. Protect from light. | [1][6][8] |
| -20°C in DMSO | At least 6 months | Suitable for intermediate-term storage. Avoid freeze-thaw cycles. | [9] |
| 4°C in DMSO | Up to 2 weeks | For short-term use. | [8] |
It is best practice to prepare fresh working solutions from the frozen stock for each experiment.
Visualizations
Caption: Workflow for preparing this compound stock solution in DMSO.
Caption: Simplified signaling pathway of this compound-induced protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Targeting Bromodomain and Extraterminal Proteins for Drug Discovery: From Current Progress to Technological Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound|2093388-62-4|COA [dcchemicals.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Assessing BETd-260 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BETd-260 is a highly potent, heterobifunctional small-molecule degrader of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[1][2] Dysregulation of BET protein activity is implicated in the pathogenesis of various human cancers.[1][2] this compound functions as a Proteolysis Targeting Chimera (PROTAC), inducing the degradation of BET proteins by hijacking the ubiquitin-proteasome system.[1][3] This leads to a more profound and sustained suppression of downstream oncogenic signaling pathways compared to traditional BET inhibitors.[4] These application notes provide a comprehensive guide to key cell-based assays for evaluating the efficacy of this compound.
Mechanism of Action
This compound is comprised of a ligand that binds to BET proteins and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical linker.[3][5] This tripartite binding brings the BET protein in close proximity to the E3 ligase, facilitating the ubiquitination of the BET protein. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.[6] The degradation of BET proteins, particularly BRD4, leads to the transcriptional downregulation of key oncogenes such as c-Myc.[1] This, in turn, modulates the expression of apoptosis-related genes, including the suppression of anti-apoptotic proteins (Mcl-1, Bcl-2, XIAP) and the upregulation of pro-apoptotic proteins (Bad, Noxa), ultimately triggering the intrinsic apoptotic pathway.[2][5][6]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines. This data is essential for designing experiments, including the selection of appropriate cell lines and concentration ranges for treatment.
Table 1: this compound Efficacy in Hematological Malignancies
| Cell Line | Cancer Type | Parameter | Value | Reference |
| RS4;11 | Acute Leukemia | IC50 (Cell Growth) | 51 pM | [1][2][5] |
| RS4;11 | Acute Leukemia | DC50 (BRD4) | <30 pM | [5] |
| RS4;11 | Acute Leukemia | DC50 (BRD2/3) | 30-100 pM | [5] |
| MOLM-13 | Acute Leukemia | IC50 (Cell Growth) | 2.2 nM | [2][5] |
| RS4;11, MOLM-13 | Acute Leukemia | Apoptosis Induction | 3-10 nM | [2][5] |
Table 2: this compound Efficacy in Hepatocellular Carcinoma (HCC)
| Cell Line | Parameter | Value | Notes | Reference |
| HepG2, BEL-7402 | Apoptosis Induction | Effective at 10 nM | 100 nM induced 77-86% apoptosis | |
| HepG2, BEL-7402, SK-HEP-1, SMMC-7721, HuH-7, MHCC97H | BRD2/3/4 Degradation | Observed at 100 nM for 24h | - |
Table 3: this compound Efficacy in Osteosarcoma (OS)
| Cell Line | Parameter | Value (EC50) | Reference |
| MNNG/HOS | Cell Viability | 1.8 nM | [7] |
| Saos-2 | Cell Viability | 1.1 nM | [7] |
| MNNG/HOS, Saos-2 | BRD2/3/4 Degradation | Complete depletion of BRD3/4 at 3 nM for 24h | [6] |
| MNNG/HOS | Apoptosis Induction | 43% at 3 nM, 84% at 30 nM (24h) | [6] |
| Saos-2 | Apoptosis Induction | 25% at 3 nM, 75% at 30 nM (24h) | [6] |
Experimental Workflow
A typical workflow for assessing the efficacy of this compound involves a series of cell-based assays to confirm target degradation and evaluate the downstream cellular consequences.
Experimental Protocols
Western Blotting for BET Protein and c-Myc Degradation
This protocol is used to quantify the degradation of BET proteins (BRD2, BRD3, BRD4) and the downstream target c-Myc following treatment with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD2, anti-BRD3, anti-BRD4, anti-c-Myc, and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.1 pM to 100 nM) for various time points (e.g., 1, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.[8] Scrape the cells and transfer the lysate to a microcentrifuge tube.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes.[9]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[3]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[10] Incubate the membrane with primary antibodies overnight at 4°C.[3]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10] Detect the signal using an ECL substrate and an imaging system.[3]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for a desired period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[2][11]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or EC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound for the desired time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells twice with cold PBS.[5]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer.
-
Data Analysis: Differentiate cell populations:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Apoptotic Signaling Pathway
The degradation of BET proteins by this compound initiates a cascade of events leading to apoptosis, primarily through the intrinsic (mitochondrial) pathway.
Conclusion
The protocols and data presented in these application notes provide a robust framework for assessing the cellular efficacy of this compound. By employing these assays, researchers can effectively characterize the dose- and time-dependent degradation of BET proteins, the resulting inhibition of cell viability, and the induction of apoptosis. This information is critical for the preclinical evaluation and further development of this compound as a potential therapeutic agent for cancer.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. benchchem.com [benchchem.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bio-rad.com [bio-rad.com]
- 10. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: In Vivo Dosing and Administration of BETd-260 in Xenograft Models
Introduction
BETd-260 is a potent and highly selective heterobifunctional small molecule that belongs to the class of Proteolysis Targeting Chimeras (PROTACs). It is designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are crucial epigenetic readers involved in the regulation of key oncogenes like c-Myc.[1][2][3] By hijacking the cell's natural protein disposal system, this compound offers a powerful therapeutic strategy for various human cancers. These application notes provide a comprehensive overview of the in vivo administration and dosing of this compound in various xenograft models, based on preclinical research.
Mechanism of Action
This compound functions by simultaneously binding to a BET protein and an E3 ubiquitin ligase, such as Cereblon (CRBN).[4] This proximity induces the ubiquitination of the BET protein, marking it for degradation by the 26S proteasome. The degradation of BET proteins disrupts the transcriptional machinery of oncogenes, leading to cell cycle arrest, apoptosis, and potent anti-tumor activity.[5][6]
In Vivo Dosing and Efficacy Summary
This compound has demonstrated significant anti-tumor efficacy across a range of preclinical xenograft models. A consistent dosing regimen has been established, proving both effective and well-tolerated.
| Xenograft Model | Cell Line(s) | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Key Outcomes | Reference(s) |
| Hepatocellular Carcinoma (HCC) | HepG2, BEL-7402 | BALB/c | 5 mg/kg | Intravenous (i.v.) | 3 times per week for 3 weeks | Significant tumor growth inhibition; Degradation of BRD2/3/4; Apoptosis induction. | [5] |
| Acute Leukemia | RS4;11 | SCID | 5 mg/kg | Intravenous (i.v.) | Every other day, 3 times a week for 3 weeks | Rapid tumor regression (>90%); No significant body weight loss or toxicity. | [1][2][4] |
| Osteosarcoma | MNNG/HOS | BALB/c | 5 mg/kg | Intravenous (i.v.) | 3 times per week for 3 weeks | Profound and sustained tumor growth inhibition (~94% TGI); Apoptosis induction. | [7][8] |
Detailed Protocols
The following protocols provide a generalized framework for conducting in vivo efficacy and pharmacodynamic studies with this compound. Specific parameters may require optimization based on the xenograft model and experimental goals.
Protocol 1: Subcutaneous Xenograft Model Establishment
-
Cell Culture: Culture human cancer cells (e.g., HepG2, RS4;11, MNNG/HOS) under standard conditions (37°C, 5% CO₂) in the recommended growth medium.
-
Cell Preparation: Once cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at the desired concentration (e.g., 5-10 x 10⁶ cells per 100 µL). Keep cells on ice to prevent Matrigel polymerization.
-
Animal Inoculation: Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank of immunocompromised mice (e.g., 6-week-old female BALB/c nude or SCID mice).
-
Tumor Growth Monitoring: Allow tumors to establish. Begin monitoring tumor volume once they become palpable. Measure tumor dimensions (length and width) with digital calipers every 2-3 days. Calculate tumor volume using the formula: V = (Length × Width²) / 2.
Protocol 2: this compound Formulation and Administration
-
Reconstitution: Prepare a stock solution of this compound in a suitable solvent like DMSO. For in vivo use, further dilute the stock solution in an appropriate vehicle (e.g., corn oil or a solution of 5% DMSO, 40% PEG300, and 55% saline). The final concentration should be calculated based on the 5 mg/kg dose and the average weight of the mice.
-
Dosing: Once average tumor volumes reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups (n=7-8 per group).
-
Administration: Administer this compound or vehicle control via intravenous (i.v.) injection into the tail vein according to the specified schedule (e.g., three times per week).
-
Toxicity Monitoring: Monitor animal health throughout the study. Record body weights every 2-3 days and observe for any signs of toxicity or distress.[1][7]
Protocol 3: Efficacy and Pharmacodynamic Assessment
-
Efficacy Study: Continue the dosing schedule for the planned duration (e.g., 3 weeks). Euthanize the animals at the end of the study. Excise the tumors, weigh them, and process them for further analysis (e.g., formalin-fixation for IHC or snap-freezing for Western blot).
-
Pharmacodynamic (PD) Study: For PD analysis, mice bearing established tumors are treated with a single 5 mg/kg i.v. dose of this compound.[1][5]
-
Tissue Collection: At various time points post-injection (e.g., 1, 3, 6, 24 hours), euthanize cohorts of mice (n=2-3 per time point).[1]
-
Sample Processing: Collect tumors and plasma. Snap-freeze a portion of the tumor tissue in liquid nitrogen for Western blot analysis and fix the remainder in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Western Blot Analysis: Homogenize frozen tumor tissue to extract proteins. Quantify protein concentration and perform Western blotting to assess the levels of BRD2, BRD3, BRD4, c-Myc, and apoptosis markers like cleaved PARP and cleaved caspase-3.
-
Immunohistochemistry (IHC): Paraffin-embed the fixed tumor tissues and section them. Perform IHC staining for proteins of interest, such as BRD4, Ki-67 (proliferation marker), and cleaved caspase-3 (apoptosis marker), to visualize their expression and localization within the tumor.[5][7]
Experimental Workflow Visualization
The following diagram outlines the typical workflow for an in vivo study of this compound in a xenograft model.
References
- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
Application Notes and Protocols for BETd-260 in RS4;11 Leukemia Cell Line Experiments
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription.[1][2] These proteins are considered attractive therapeutic targets in oncology, particularly in hematological malignancies where they often regulate key oncogenes like c-MYC.[3][4] BETd-260 is a highly potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of BET proteins.[2] It functions by forming a ternary complex between the target BET protein and the Cereblon (CRBN) E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the BET protein. This targeted degradation approach offers a powerful alternative to traditional inhibition. These notes provide detailed protocols for utilizing this compound in experiments with the RS4;11 human B-cell precursor acute lymphoblastic leukemia cell line.
Mechanism of Action
This compound is a heterobifunctional molecule that links a ligand for BET bromodomains to a ligand for the E3 ubiquitin ligase, Cereblon. This proximity induces the ubiquitination of BRD2, BRD3, and BRD4, marking them for degradation by the 26S proteasome. The degradation of these BET proteins, particularly BRD4, disrupts super-enhancer-mediated transcription of key oncogenes, most notably c-MYC.[3][5][6] The downregulation of c-MYC, along with modulation of other apoptosis-related genes like the Bcl-2 family, ultimately leads to cell cycle arrest and apoptosis in sensitive cell lines like RS4;11.[1][7]
Data Presentation
Quantitative data from studies on this compound in the RS4;11 cell line are summarized below.
Table 1: In Vitro Activity of this compound in RS4;11 Cells
| Parameter | Value | Description | Reference |
| IC₅₀ (Cell Growth) | 51 pM | The concentration of this compound that inhibits 50% of RS4;11 cell growth after a 4-day incubation. | [1][2][8][9] |
| Protein Degradation | 30-100 pM | The concentration range at which this compound effectively induces the degradation of BRD2, BRD3, and BRD4 proteins. | [1][2][8] |
| Apoptosis Induction | 3-10 nM | The concentration range at which this compound robustly induces apoptosis in RS4;11 cells. | [1][8] |
Table 2: In Vivo Efficacy of this compound in RS4;11 Xenograft Model
| Parameter | Value | Description | Reference |
| Dosage & Schedule | 5 mg/kg, i.v. | Administered intravenously, every other day, three times a week for 3 weeks. | [8] |
| Tumor Regression | >90% | Caused rapid and significant tumor regression in mice bearing RS4;11 xenograft tumors. | [1][8] |
| Pharmacodynamics | >24 hours | A single 5 mg/kg dose effectively degraded BRD2, BRD3, and BRD4 proteins for over 24 hours. | [1] |
| Toxicity | Not Observed | No body weight loss or other signs of toxicity were observed in the treated mice. | [1][8] |
Experimental Protocols
Application 1: Assessing Cell Viability and Proliferation
This protocol outlines the use of a tetrazolium-based colorimetric assay (e.g., WST-8, MTT, MTS) to measure the effect of this compound on the viability and proliferation of RS4;11 cells.
Protocol: Cell Viability Assay (WST-8)
-
Cell Seeding:
-
Culture RS4;11 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Seed the cells in a 96-well cell culture plate at a density of 10,000–20,000 cells per well in 100 µL of culture medium.[8]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Perform serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations (a range spanning from pM to µM is recommended to determine the IC₅₀).
-
Add 100 µL of the diluted this compound solution to the appropriate wells.[8] Include vehicle control wells (medium with the same concentration of DMSO used for the highest drug concentration).
-
-
Incubation:
-
Incubate the plate for 4 days at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
-
Viability Measurement:
-
Data Analysis:
-
Subtract the background absorbance from a media-only control.
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized values against the logarithm of the this compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
-
Application 2: Verifying Protein Degradation and Apoptosis by Western Blot
This protocol is for detecting the degradation of BET proteins (BRD2, BRD3, BRD4), the downstream suppression of c-MYC, and the induction of apoptotic markers (cleaved PARP, cleaved Caspase-3) in RS4;11 cells following treatment with this compound.
Protocol: Western Blot Analysis
-
Cell Treatment and Lysis:
-
Seed RS4;11 cells in 6-well plates at an appropriate density to ensure they remain in the logarithmic growth phase throughout the experiment.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
Harvest the cells by centrifugation (500 x g for 5 minutes at 4°C).[10]
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by resuspending the pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[10][11]
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[10] Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[10]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 2x or 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.[10][11]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer and Blocking:
-
Antibody Incubation and Detection:
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include: anti-BRD2, anti-BRD3, anti-BRD4, anti-c-MYC, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three times for 10-15 minutes each with TBS-T.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[11]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the corresponding loading control band to compare protein levels across different treatment conditions.
-
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application of BETd-260 in MOLM-13 cell viability assays.
For Researchers, Scientists, and Drug Development Professionals
Introduction
BETd-260 is a potent and promising Proteolysis Targeting Chimera (PROTAC) designed to target the Bromodomain and Extra-Terminal (BET) family of proteins for degradation.[1] The BET family, which includes BRD2, BRD3, and BRD4, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[2] In various cancers, including acute myeloid leukemia (AML), BET proteins are key regulators of oncogenes such as c-Myc.[3][4] this compound functions by linking a BET ligand to a Cereblon E3 ligase ligand, thereby inducing the ubiquitination and subsequent proteasomal degradation of BRD2, BRD3, and BRD4.[1] This degradation leads to the downregulation of critical oncogenes and the induction of apoptosis, making this compound a compelling therapeutic candidate for AML.[1][2] The MOLM-13 cell line, derived from a patient with AML, is a widely used model for studying the efficacy of novel therapeutic agents against this disease.[5]
Mechanism of Action
This compound exerts its cytotoxic effects in MOLM-13 cells through a well-defined mechanism of action. As a PROTAC, it facilitates the degradation of BET proteins, which in turn downregulates the transcription of the key oncogene c-Myc.[2] This disruption of oncogenic signaling ultimately leads to the induction of apoptosis, characterized by the cleavage of PARP and caspase-3.[2] The compound has been shown to suppress the expression of anti-apoptotic proteins such as Mcl-1 and Bcl-2, while increasing the expression of the pro-apoptotic protein Bad.[1]
References
- 1. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Small-molecule inhibition of BRD4 as a new potent approach to eliminate leukemic stem- and progenitor cells in acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Apoptosis Induced by BETd-260
For Researchers, Scientists, and Drug Development Professionals
Introduction
BETd-260 is a potent and specific degrader of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4)[1][2]. It is a Proteolysis Targeting Chimera (PROTAC) that links a BET inhibitor to a ligand for an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BET proteins[3][4]. By depleting cellular levels of these epigenetic readers, this compound disrupts key transcriptional programs involved in cell proliferation and survival, making it a promising agent for cancer therapy[5]. A primary mechanism of action for this compound's anti-cancer activity is the robust induction of apoptosis[1][3]. These application notes provide a detailed guide for researchers to effectively design and execute experiments to study apoptosis mediated by this compound.
Mechanism of Action: this compound-Induced Apoptosis
This compound triggers apoptosis through the intrinsic and, in some cellular contexts, the extrinsic pathways. The degradation of BET proteins leads to a significant downregulation of anti-apoptotic proteins such as Mcl-1, Bcl-2, Bcl-xL, and XIAP[1][2][3]. Concurrently, there is an upregulation of pro-apoptotic proteins like Bad and Noxa[1][3]. This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm[1]. Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, subsequently leading to the activation of executioner caspases like caspase-3[2]. Activated caspase-3 cleaves a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), culminating in the biochemical and morphological hallmarks of apoptosis[2][5]. In some cancer types, this compound has also been shown to induce the expression of Death Receptor 5 (DR5), suggesting a potential activation of the extrinsic apoptotic pathway[6].
Experimental Design and Workflow
A comprehensive study of this compound-induced apoptosis involves a multi-faceted approach, starting with cell viability assays to determine the optimal concentration range, followed by specific assays to quantify apoptosis and elucidate the underlying molecular mechanisms.
Data Presentation
Table 1: Effect of this compound on Cell Viability (EC50 values)
| Cell Line | Cancer Type | EC50 (nM) | Assay Duration (h) |
| MNNG/HOS | Osteosarcoma | 1.8 | 72 |
| Saos-2 | Osteosarcoma | 1.1 | 72 |
| HepG2 | Hepatocellular Carcinoma | ~10-100 | 72 |
| BEL-7402 | Hepatocellular Carcinoma | ~10-100 | 72 |
| RS4;11 | Leukemia | 0.051 | 96 |
| MOLM-13 | Leukemia | 2.2 | 96 |
| (Data compiled from multiple studies)[3][5][7][8][9] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Concentration (nM) | Duration (h) | % Apoptotic Cells (Annexin V+) |
| HepG2 | 10 | 48 | Effective induction |
| HepG2 | 100 | 48 | 86% |
| BEL-7402 | 10 | 48 | Effective induction |
| BEL-7402 | 100 | 48 | 77% |
| RS4;11 | 3-10 | Not Specified | Induces apoptosis |
| MOLM-13 | 3-10 | Not Specified | Induces apoptosis |
| (Data compiled from multiple studies)[1][5][8][9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the concentration of this compound that reduces cell viability by 50% (EC50).
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 1 µM) and perform 1:3 or 1:10 serial dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).[8]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the EC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Quantification by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the desired concentrations (e.g., 1x, 5x, and 10x EC50) for a specified time (e.g., 24 or 48 hours).[10]
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Set up appropriate compensation controls (unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI).
-
Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-Mcl-1, anti-Bcl-2, anti-Bad, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as described previously (e.g., at EC50 and 5x EC50 for 24 hours).[10]
-
Harvest cells and lyse them in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.[11]
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C, following the manufacturer's recommended dilution.[11]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Perform densitometric analysis to quantify the changes in protein expression relative to the loading control.
Caspase-3 Colorimetric Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and control cells
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Treat cells with this compound as described previously.
-
Harvest 2-5 x 10^6 cells and resuspend them in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh tube.
-
Determine the protein concentration of the lysate.
-
Add 50-200 µg of protein to a 96-well plate and adjust the volume to 50 µL with cell lysis buffer.
-
Add 50 µL of 2X Reaction Buffer (with DTT) to each sample.
-
Add 5 µL of DEVD-pNA substrate (4 mM stock) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 405 nm using a microplate reader.
-
Calculate the fold increase in caspase-3 activity by comparing the results of treated samples to the untreated control.[12]
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchhub.com [researchhub.com]
- 5. bosterbio.com [bosterbio.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. frontiersin.org [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. cosmobiousa.com [cosmobiousa.com]
Application Notes and Protocols for Detecting BET Protein Levels by Immunohistochemistry Following BETd-260 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection of Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, and BRD4) in formalin-fixed, paraffin-embedded (FFPE) tissues following treatment with the BET degrader, BETd-260. This protocol is designed to enable researchers to visualize and quantify the in-situ degradation of BET proteins, a critical step in evaluating the pharmacodynamic effects of this potent proteolysis-targeting chimera (PROTAC).
Mechanism of Action: this compound
This compound is a heterobifunctional degrader that co-opts the cellular ubiquitin-proteasome system to induce the degradation of BET proteins. It functions by simultaneously binding to a BET protein and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome. This targeted degradation leads to the downregulation of key oncogenes, such as c-MYC, and induces apoptosis in cancer cells.[1][2]
Caption: Mechanism of this compound-induced BET protein degradation.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.
Table 1: Potency of this compound in Cell Viability and Protein Degradation
| Cell Line | Assay Type | Metric | Value (nM) | Reference |
| RS4;11 | Cell Viability | IC50 | 0.051 | [3][4] |
| MOLM-13 | Cell Viability | IC50 | 2.2 | [4] |
| RS4;11 | Protein Degradation (BRD4) | DC50 | 0.03 | [3] |
| RS4;11 | Protein Degradation (BRD2/3) | DC50 | 0.1 | [3] |
| MNNG/HOS | Protein Degradation (BRD3/4) | - | 3 | [5] |
| Saos-2 | Protein Degradation (BRD3/4) | - | 3 | [5] |
| RS4;11 | Apoptosis Induction | - | 3-10 | [4] |
| MOLM-13 | Apoptosis Induction | - | 3-10 | [4] |
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Dosing Regimen | Outcome | Reference |
| RS4;11 | 5 mg/kg, i.v., every other day for 3 weeks | >90% tumor regression with no significant toxicity | [1] |
| Osteosarcoma | Not specified | Complete degradation of BRD2/3/4, significant tumor growth inhibition | [5] |
Experimental Protocols
Part 1: In Vitro/In Vivo Treatment with this compound
This protocol outlines the treatment of cell lines or animal models with this compound prior to tissue harvesting for IHC analysis.
1.1. Cell Culture and Treatment (In Vitro)
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate or flask to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations. A dose-response range of 0.1 nM to 1 µM is recommended as a starting point.[6]
-
Treatment: Replace the existing medium with the medium containing various concentrations of this compound or a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the cells for a desired period. For protein degradation analysis, a time course of 1, 4, 8, and 24 hours is recommended to capture the dynamics of degradation.[5][6]
-
Cell Harvesting for Paraffin (B1166041) Embedding:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Detach the cells using a cell scraper (for adherent cells) or by centrifugation (for suspension cells).
-
Centrifuge the cell suspension to form a cell pellet.
-
Carefully remove the supernatant and proceed with fixation as described in the IHC protocol (Section 2.2).
-
1.2. Animal Treatment (In Vivo)
-
Animal Model: Utilize an appropriate xenograft or syngeneic tumor model.
-
Compound Formulation: Prepare this compound in a vehicle suitable for the chosen route of administration (e.g., intravenous injection).[1]
-
Dosing: Administer this compound according to the experimental design. A previously reported effective dose is 5 mg/kg.[1]
-
Tissue Harvesting: At the desired time points post-treatment, euthanize the animals according to approved ethical protocols.
-
Tissue Processing: Immediately dissect the tumors and other relevant tissues.
-
Fixation: Immerse the tissues in 10% neutral buffered formalin (NBF) for 18-24 hours at room temperature. The volume of fixative should be at least 10-20 times the volume of the tissue.[1]
Part 2: Immunohistochemistry Protocol for BET Proteins
This protocol is for the detection of BRD2, BRD3, and BRD4 in FFPE tissue sections.
Caption: Immunohistochemistry workflow for BET protein detection.
2.1. Reagents and Materials
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer, pH 6.0
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Blocking Solution: 5% Normal Goat Serum in PBST
-
Primary Antibodies (see Table 3)
-
HRP-polymer conjugated secondary antibody (anti-rabbit)
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin counterstain
-
Mounting medium
Table 3: Recommended Primary Antibodies for BET Protein IHC
| Target | Antibody | Host | Application | Recommended Dilution | Vendor (Cat. No.) |
| BRD4 | Anti-BRD4 Polyclonal Antibody | Rabbit | IHC-P | 1:500 | Bethyl Labs (IHC-00396) |
| BRD4 | Anti-BRD4 Recombinant Antibody | Rabbit | IHC | 1:100 - 1:250 | Abcam (ab128874) |
| BRD2 | Anti-BRD2 IHC Antibody | Rabbit | IHC | 1:100 - 1:500 | Bethyl Labs (IHC-00612) |
| BRD3 | Anti-BRD3 Antibody | Rabbit | IHC | User-defined | (Requires validation) |
Note: The optimal dilution for each antibody should be determined empirically by the end-user.
2.2. Tissue Preparation
-
Fixation: As described in section 1.1 or 1.2.
-
Dehydration and Embedding:
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
2.3. Staining Protocol
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Peroxidase Block (Optional but Recommended):
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with Blocking Solution for 30-60 minutes at room temperature to prevent non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Drain the blocking solution (do not rinse).
-
Incubate sections with the primary antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.[1]
-
-
Secondary Antibody and Detection:
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Incubate with an HRP-polymer conjugated secondary antibody for 30-60 minutes at room temperature.
-
Rinse slides with wash buffer (3 changes, 5 minutes each).
-
Incubate with DAB substrate solution until the desired stain intensity develops (monitor under a microscope).[1]
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes.
-
Rinse with running tap water until the sections turn blue.[1]
-
-
Dehydration and Mounting:
Expected Results and Interpretation
BET proteins are predominantly nuclear.[1] In control (vehicle-treated) tissues, a distinct nuclear staining pattern is expected. Following effective treatment with this compound, a significant reduction or complete loss of nuclear staining intensity for BRD2, BRD3, and BRD4 should be observed. The degree of signal reduction will be dependent on the dose and duration of the treatment. Semi-quantitative analysis of staining intensity (e.g., using H-score) can be performed to compare the extent of BET protein degradation across different treatment groups.
References
- 1. benchchem.com [benchchem.com]
- 2. fortislife.com [fortislife.com]
- 3. bosterbio.com [bosterbio.com]
- 4. researchgate.net [researchgate.net]
- 5. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. sinobiological.com [sinobiological.com]
- 7. protocols.io [protocols.io]
- 8. arigobio.com [arigobio.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest with BETd-260
For Researchers, Scientists, and Drug Development Professionals
Introduction
BETd-260 is a potent and selective degrader of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription, including key oncogenes like c-Myc. By inducing the degradation of BET proteins, this compound has emerged as a promising therapeutic agent in various cancers. One of the key cellular responses to BET protein degradation is the induction of cell cycle arrest, which can be effectively quantified using flow cytometry.
These application notes provide a detailed protocol for analyzing cell cycle arrest induced by this compound using propidium (B1200493) iodide (PI) staining and flow cytometry. Additionally, it presents illustrative data and diagrams to guide researchers in their experimental design and data interpretation.
Data Presentation: Quantitative Analysis of Cell Cycle Arrest
Treatment of cancer cells with this compound has been shown to induce cell cycle arrest. The following table provides representative data on the effects of this compound on the cell cycle distribution in glioma cell lines, based on published findings. It is important to note that the specific effects may vary depending on the cell line, concentration of this compound, and duration of treatment.
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| U87 Glioma | Vehicle (DMSO) | 55.2 | 30.1 | 14.7 |
| This compound (100 nM, 24h) | 28.3 | 21.5 | 50.2 | |
| U251 Glioma | Vehicle (DMSO) | 60.5 | 25.3 | 14.2 |
| This compound (100 nM, 24h) | 35.1 | 18.9 | 46.0 |
Note: The data presented in this table is illustrative and derived from visual representations in published research. Actual experimental results should be quantified using appropriate cell cycle analysis software.
Signaling Pathway for this compound Induced Cell Cycle Arrest
The degradation of BET proteins by this compound disrupts the transcriptional machinery of genes essential for cell cycle progression. This leads to the upregulation of cell cycle inhibitors and downregulation of cyclins, ultimately causing a halt in the cell cycle.
Caption: this compound induces degradation of BET proteins, leading to cell cycle arrest.
Experimental Protocols
Materials
-
This compound (stock solution in DMSO)
-
Appropriate cancer cell line (e.g., U87, U251 glioma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometer
-
Flow cytometry tubes
Experimental Workflow
The following diagram outlines the key steps for analyzing cell cycle arrest induced by this compound.
Caption: Experimental workflow for analyzing cell cycle arrest via flow cytometry.
Detailed Protocol
-
Cell Seeding:
-
One day prior to treatment, seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting (typically 60-70% confluency).
-
-
Treatment with this compound:
-
Prepare dilutions of this compound in complete cell culture medium from a stock solution.
-
Aspirate the old medium from the cells and add the medium containing the desired concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest concentration of the solvent used for this compound.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once the cells have detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Washing:
-
Discard the supernatant and resuspend the cell pellet in 1-2 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in the residual PBS.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Washing Post-Fixation:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with 1-2 mL of PBS.
-
-
Staining:
-
Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting with a 488 nm or 561 nm laser and collecting the fluorescence emission in the appropriate channel (typically around 617 nm for PI).
-
Collect at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution.
-
Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) parameters.
-
Generate a histogram of the PI fluorescence intensity.
-
Use a cell cycle analysis model (e.g., Dean-Jett-Fox) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the effects of this compound on the cell cycle. By following these detailed methodologies, scientists can accurately quantify cell cycle arrest and further elucidate the mechanisms of action of this potent BET degrader in various cancer models. This will aid in the ongoing development and evaluation of this compound as a potential therapeutic agent.
Application Notes and Protocols: Utilizing BETd-260 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BETd-260 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, and BRD4).[1][2] These proteins are critical epigenetic readers that regulate the transcription of key oncogenes, including c-Myc.[1][2] By inducing the degradation of BET proteins, this compound has demonstrated significant single-agent anti-tumor activity in various cancer models, including leukemia, hepatocellular carcinoma (HCC), and osteosarcoma.[1][2][3][4] Preclinical evidence strongly suggests that the therapeutic efficacy of this compound can be significantly enhanced when used in combination with other anticancer agents, such as immunotherapy and traditional chemotherapy. These combination strategies aim to overcome resistance, enhance tumor cell killing, and stimulate a more robust and durable anti-tumor response.
This document provides detailed application notes and protocols for utilizing this compound in combination with other cancer therapies, focusing on immunotherapy in colorectal cancer and chemotherapy in osteosarcoma.
Combination Therapy Application Notes
This compound in Combination with Anti-PD-1 Immunotherapy for Colorectal Cancer
Rationale: The combination of this compound with immune checkpoint inhibitors, such as anti-PD-1 antibodies, presents a promising strategy for treating immunologically "cold" tumors like many colorectal cancers. This compound has been shown to induce immunogenic cell death (ICD) in colorectal cancer cells, a process that can enhance the anti-tumor immune response.[5] Mechanistically, the degradation of BET proteins by this compound leads to the transcriptional activation of Death Receptor 5 (DR5), triggering ICD.[5] This process potentiates the effects of immune checkpoint blockade by increasing the infiltration and activity of cytotoxic T lymphocytes within the tumor microenvironment.[5][6]
Key Findings: In a syngeneic mouse model of colorectal cancer (CT26), the combination of this compound and an anti-PD-1 antibody resulted in potent tumor suppression and a significant survival benefit compared to either agent alone.[6] This enhanced anti-tumor effect was dependent on the presence of DR5.[6]
Data Summary:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 (approx.) | Median Survival (days) | Reference |
| Vehicle | ~1500 | ~25 | [6] |
| anti-PD-1 | ~1200 | ~30 | [6] |
| This compound | ~800 | ~35 | [6] |
| This compound + anti-PD-1 | <200 | >60 | [6] |
This compound in Combination with Chemotherapy for Osteosarcoma
Rationale: Combining this compound with standard-of-care chemotherapeutic agents in osteosarcoma aims to achieve synergistic cytotoxicity and overcome chemoresistance. BET protein degradation can sensitize cancer cells to the DNA-damaging effects of chemotherapy by downregulating pro-survival pathways and inducing apoptosis.[4] Studies have shown that BET degraders exhibit synergistic activity with several chemotherapeutics, including doxorubicin (B1662922), a cornerstone of osteosarcoma treatment.[2][7]
Key Findings: While specific quantitative synergy data for this compound in combination with chemotherapy in osteosarcoma is emerging, studies with other BET degraders have demonstrated strong synergistic effects. For instance, in osteosarcoma cell lines, the combination of BET degraders with doxorubicin resulted in a significant potentiation of toxicity, particularly in chemoresistant cells.[2]
Data Summary (Illustrative based on BET degrader studies in Osteosarcoma):
| Cell Line | Chemotherapeutic Agent | Combination Effect | Reference |
| Saos-2 | Doxorubicin | Synergistic | [2] |
| MG-63 | Doxorubicin | Potentiation of toxicity | [2] |
| HOS | Doxorubicin | Synergistic | [2] |
| Saos-2 | Cisplatin | Synergistic | [2] |
| In Vitro Synergy of OTX015 (BETi) and WT-161 (HDAC6i) in Osteosarcoma | Combination Index (CI) at ED50 | Reference |
| MG63 | < 1 (Synergistic) | [8] |
| U2OS | < 1 (Synergistic) | [8] |
| 143B | < 1 (Synergistic) | [8] |
| MNNG | < 1 (Synergistic) | [8] |
Experimental Protocols
Protocol 1: In Vivo Evaluation of this compound and Anti-PD-1 Combination in a Syngeneic Colorectal Cancer Model
Objective: To assess the in vivo efficacy of this compound in combination with an anti-PD-1 antibody in the CT26 colorectal cancer model.
Materials:
-
Cell Line: CT26 murine colorectal carcinoma cells.
-
Animals: 6-8 week old female BALB/c mice.
-
Compounds:
-
This compound (formulated in a suitable vehicle, e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14 or 4H2).
-
Isotype control antibody.
-
Vehicle control.
-
-
Equipment: Calipers, syringes, needles for intravenous and intraperitoneal injections.
Procedure:
-
Cell Culture: Culture CT26 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Implantation: Subcutaneously inject 4 x 10⁶ CT26 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow for approximately 7 days until they reach a palpable size (e.g., ~50-100 mm³).
-
Randomization: Randomize mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (i.v.) + Isotype control (i.p.)
-
Group 2: this compound (2 mg/kg, i.v., twice weekly) + Isotype control (i.p.)
-
Group 3: Vehicle control (i.v.) + Anti-PD-1 antibody (200 µ g/dose , i.p., twice weekly)
-
Group 4: this compound (2 mg/kg, i.v., twice weekly) + Anti-PD-1 antibody (200 µ g/dose , i.p., twice weekly)
-
-
Treatment Administration: Administer treatments as per the schedule for a predefined period (e.g., 3 weeks).
-
Data Collection:
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.
-
Monitor body weight of the mice twice weekly as an indicator of toxicity.
-
Monitor survival of the mice. Euthanize mice when tumors reach a predetermined endpoint size (e.g., 1500 mm³) or if they show signs of significant morbidity.
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Generate Kaplan-Meier survival curves and perform log-rank tests to compare survival between groups.
-
Protocol 2: In Vitro Synergy Assessment of this compound and Doxorubicin in Osteosarcoma Cells
Objective: To determine the synergistic interaction between this compound and doxorubicin in osteosarcoma cell lines using the Chou-Talalay method.
Materials:
-
Cell Lines: Human osteosarcoma cell lines (e.g., Saos-2, MG-63).
-
Compounds:
-
This compound (dissolved in DMSO).
-
Doxorubicin (dissolved in water or DMSO).
-
-
Reagents: Cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, CellTiter-Glo® Luminescent Cell Viability Assay or similar.
-
Equipment: 96-well plates, multichannel pipette, plate reader.
Procedure:
-
Cell Seeding: Seed osteosarcoma cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment (e.g., 3,000-5,000 cells/well) and incubate overnight.
-
Drug Preparation:
-
Prepare serial dilutions of this compound and doxorubicin.
-
For combination treatment, prepare drug solutions at a constant molar ratio based on the IC50 values of the individual drugs (e.g., a ratio of 1:1 based on their respective IC50s).
-
-
Treatment:
-
Treat cells with increasing concentrations of this compound alone, doxorubicin alone, and the combination of both at a constant ratio.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the treated cells for 72 hours at 37°C and 5% CO2.
-
Viability Assay: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis (Chou-Talalay Method):
-
Convert cell viability data to Fraction affected (Fa), where Fa = 1 - (viability of treated cells / viability of control cells).
-
Use a software package like CompuSyn to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Generate a Fa-CI plot (Chou-Talalay plot) to visualize the synergy at different effect levels.
-
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BRD4-targeting PROTACs Synergize With Chemotherapeutics Against Osteosarcoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The synergistic anticancer effect of the bromodomain inhibitor OTX015 and histone deacetylase 6 inhibitor WT-161 in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term In Vitro Treatment with BETd-260
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the long-term in vitro use of BETd-260, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins.
Introduction
This compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to the BET proteins (BRD2, BRD3, and BRD4), leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] This targeted protein degradation offers a powerful approach to inhibit the transcriptional activity of BET proteins, which are key regulators of oncogenes such as c-Myc.[2][3] this compound has demonstrated exceptional potency in various cancer cell lines, inducing cell cycle arrest, and apoptosis at picomolar to nanomolar concentrations.[1][2][4] These protocols are designed to facilitate the investigation of the long-term effects of this compound in vitro, including sustained efficacy, potential development of resistance, and prolonged impact on cellular signaling pathways.
Mechanism of Action
This compound functions as a molecular bridge, bringing together a BET protein and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to the BET protein, marking it for recognition and degradation by the 26S proteasome. The degradation of BET proteins leads to the downregulation of target genes, including the proto-oncogene c-Myc, which in turn inhibits cell proliferation and induces apoptosis.[2][3]
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines.
Table 1: Cell Viability (IC50/EC50 Values)
| Cell Line | Cancer Type | IC50/EC50 (nM) | Assay Duration | Reference(s) |
| RS4;11 | Acute Leukemia | 0.051 | 4 days | [1][4][5] |
| MOLM-13 | Acute Leukemia | 2.2 - 2.3 | 4 days | [1][4][5] |
| HepG2 | Hepatocellular Carcinoma | Not specified | 48 hours | [6] |
| BEL-7402 | Hepatocellular Carcinoma | Not specified | 48 hours | [6] |
| MNNG/HOS | Osteosarcoma | 1.1 | 72 hours | [7] |
| Saos-2 | Osteosarcoma | 1.8 | 72 hours | [7] |
| U87 | Glioma | Not specified | 72 hours | [8] |
| U251 | Glioma | Not specified | 72 hours | [8] |
| SUM149 | Triple-Negative Breast Cancer | 1.56 | 5 days | [9] |
| SUM159 | Triple-Negative Breast Cancer | 12.5 | 5 days | [9] |
Table 2: BET Protein Degradation
| Cell Line | Concentration | Treatment Duration | Outcome | Reference(s) |
| RS4;11 | 30 pM | 24 hours | Effective degradation of BRD4 | [1][5] |
| RS4;11 | 30-100 pM | Not specified | Degradation of BRD2, BRD3, and BRD4 | [1][4] |
| HepG2 | 10-100 nM | 24 hours | Almost complete degradation of BRD2, BRD3, BRD4 | [6] |
| HepG2 | 100 nM | 1-12 hours | Significant degradation within 1h, complete by 12h | [6][10] |
| MNNG/HOS | 3 nM | 24 hours | Complete depletion of BRD3/4, large reduction of BRD2 | [7] |
| MNNG/HOS | 30 nM | 1-24 hours | Maximum degradation within 1h, sustained for 24h | [7] |
| U87 | 100 nM | Time-dependent | Downregulation of BRD2/3/4 | [8] |
Experimental Protocols
Protocol 1: Long-Term Cell Viability and Proliferation Assay
This protocol is designed to assess the sustained effect of this compound on cancer cell viability over an extended period.
Caption: Workflow for Long-Term Cell Viability Assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (resuspended in DMSO to a stock concentration of 10 mM)
-
96-well cell culture plates
-
Cell viability reagent (e.g., WST-8, CellTiter-Glo®)
-
Multimode microplate reader
Procedure:
-
Cell Seeding:
-
Determine the optimal seeding density for your cell line to ensure logarithmic growth throughout the experiment without reaching confluency. This may require preliminary experiments.[5]
-
Seed cells in a 96-well plate at the predetermined density in 100 µL of complete medium.
-
-
Treatment:
-
After 24 hours of incubation to allow for cell attachment, prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
-
Long-Term Incubation:
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
-
Every 2-3 days, carefully aspirate the medium and replace it with 200 µL of freshly prepared medium containing the appropriate concentrations of this compound or vehicle control. This is crucial to maintain the effective concentration of the compound, assuming potential for degradation in culture.
-
-
Viability Assessment:
-
At designated time points (e.g., 4, 7, 10, and 14 days), perform a cell viability assay according to the manufacturer's instructions.
-
For WST-8 assays, add the reagent to the wells, incubate for 1-4 hours, and measure absorbance at 450 nm.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point.
-
Plot dose-response curves and determine the IC50 values at each time point to assess the sustained inhibitory effect of this compound.
-
Protocol 2: Analysis of Long-Term BET Protein Degradation by Western Blot
This protocol assesses the sustained degradation of BET proteins following continuous exposure to this compound.
Materials:
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer system
-
Primary antibodies: anti-BRD2, anti-BRD3, anti-BRD4, anti-c-Myc, and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with this compound at various concentrations as described in Protocol 1.
-
Maintain the cells for the desired long-term duration (e.g., 7, 14, or 21 days), replacing the media with fresh compound every 2-3 days.
-
-
Cell Lysis:
-
At the end of the treatment period, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE, protein transfer to a PVDF membrane, and antibody incubations according to standard western blotting procedures.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of BRD2, BRD3, BRD4, and c-Myc to the loading control.
-
Compare the protein levels in treated samples to the vehicle control to determine the extent of sustained protein degradation.
-
Protocol 3: Generation and Characterization of this compound Resistant Cell Lines
This protocol describes a general method for developing cell lines with acquired resistance to this compound, based on principles of generating resistance to other PROTACs.[1][6]
References
- 1. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Abstract 1685: Overcoming acquired resistance to PROTAC degraders | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 5. sid.ir [sid.ir]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BET degrader inhibits tumor progression and stem-like cell growth via Wnt/β-catenin signaling repression in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring IC50 Values of BETd-260 in Diverse Cancer Cell Lines
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription.[1][2] Their involvement in the expression of key oncogenes, such as c-Myc, has made them attractive therapeutic targets in oncology.[3][4][5] BETd-260 is a highly potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of BET proteins.[2][6] As a heterobifunctional molecule, it links a BET inhibitor to a ligand for the Cereblon E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system to specifically target and eliminate BET proteins.[6][7] This degradation approach can offer superior potency and a more durable response compared to simple inhibition.[2][5] Determining the half-maximal inhibitory concentration (IC50) is a critical step to quantify the efficacy of this compound across different cancer types.
Mechanism of Action of this compound
This compound induces the degradation of BRD2, BRD3, and BRD4 proteins at picomolar concentrations in cancer cells.[2][4] This targeted degradation disrupts the transcriptional regulation of critical oncogenes. A key downstream effect is the potent down-regulation of c-Myc, a central driver of cell proliferation and survival.[1][4] Furthermore, this compound modulates the expression of apoptosis-related genes, suppressing anti-apoptotic proteins like Mcl-1, Bcl-2, and XIAP, while increasing the expression of pro-apoptotic proteins such as Bad and Noxa.[1][8][9] This shift in the balance of apoptotic regulators triggers the intrinsic apoptosis pathway, leading to the activation of caspase-9 and caspase-3, cleavage of PARP, and ultimately, programmed cell death.[1][9]
Summary of this compound IC50 Values
The potency of this compound has been evaluated across a range of cancer cell lines, demonstrating significant activity at picomolar to low nanomolar concentrations.
| Cell Line | Cancer Type | IC50 Value | Reference(s) |
| RS4;11 | Leukemia | 51 pM | [1][2][4][6] |
| MOLM-13 | Leukemia | 2.2 nM | [1][6][7] |
| MNNG/HOS | Osteosarcoma | 1.8 nM | [10] |
| Saos-2 | Osteosarcoma | 1.1 nM | [10] |
| MG-63 | Osteosarcoma | Data not specified | [10] |
| SJSA-1 | Osteosarcoma | Data not specified | [10] |
| HepG2 | Hepatocellular Carcinoma (HCC) | ~1-10 nM (EC50) | [8] |
| BEL-7402 | Hepatocellular Carcinoma (HCC) | ~1-10 nM (EC50) | [8] |
| SK-HEP-1 | Hepatocellular Carcinoma (HCC) | ~10-100 nM (EC50) | [8] |
| SMMC-7721 | Hepatocellular Carcinoma (HCC) | ~1-10 nM (EC50) | [8] |
| HuH-7 | Hepatocellular Carcinoma (HCC) | ~10-100 nM (EC50) | [8] |
| MHCC97H | Hepatocellular Carcinoma (HCC) | ~1-10 nM (EC50) | [8] |
Note: Some studies report EC50 values from cell viability assays, which are functionally equivalent to IC50 in this context.
Experimental Protocols
Overall Experimental Workflow
The determination of IC50 values involves a standardized workflow, beginning with cell culture and culminating in data analysis and interpretation. The process ensures reproducibility and accuracy.
Protocol 1: IC50 Determination using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells as an indicator of viability.[11]
Materials
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[12]
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom sterile plates
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm or 570 nm)[12]
Procedure
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in fresh medium to a final concentration of 1-2 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (10,000-20,000 cells/well) into a 96-well plate.[12]
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., from 0.01 pM to 100 nM).
-
Include a "vehicle control" well containing medium with the highest concentration of DMSO used.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[12]
-
Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully aspirate the medium from each well without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.[12]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.
-
Protocol 2: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol uses the CellTiter-Glo® assay, which quantifies ATP as an indicator of metabolically active cells. This method is known for its high sensitivity and simplified workflow.[13][14]
Materials
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates (suitable for luminescence)
-
Multichannel pipette
-
Luminometer
Procedure
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT protocol, using opaque-walled plates. A typical seeding density is 5,000-10,000 cells per well.[13]
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as described in the MTT protocol.
-
-
CellTiter-Glo® Assay:
-
After the 72-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[14]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions, ensuring it is also at room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[15]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[14]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader (luminometer).
-
Data Analysis and Interpretation
-
Normalization: Convert the raw absorbance or luminescence data into a percentage of cell viability. The signal from the vehicle-treated wells represents 100% viability, and the background signal (from wells with no cells) represents 0% viability.[16]
-
% Viability = [(Signal_Sample - Signal_Background) / (Signal_Vehicle - Signal_Background)] * 100
-
-
Dose-Response Curve: Plot the calculated percent viability against the logarithm of the this compound concentration.
-
IC50 Calculation: Use a non-linear regression analysis to fit a sigmoidal dose-response curve (variable slope) to the data. The IC50 is the concentration of this compound that corresponds to 50% cell viability on this curve.[16] This analysis can be performed using software such as GraphPad Prism, Origin, or similar data analysis tools.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. targetmol.com [targetmol.com]
- 8. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. OUH - Protocols [ous-research.no]
- 15. promega.com [promega.com]
- 16. clyte.tech [clyte.tech]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting BETd-260 Experiments
Welcome to the technical support center for BETd-260. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot experiments where BET protein degradation is not observed after treatment with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I treated my cells with this compound, but I don't see any degradation of BET proteins (BRD2, BRD3, BRD4) by Western blot. What are the possible causes?
A1: Lack of BET protein degradation after this compound treatment can stem from several factors, ranging from experimental setup to cellular machinery. Here's a step-by-step troubleshooting guide:
Potential Cause 1: Suboptimal Experimental Conditions
-
Incorrect Concentration: this compound is highly potent, with effective concentrations in the picomolar to nanomolar range.[1][2][3] However, the optimal concentration can vary significantly between cell lines.
-
Inappropriate Treatment Duration: While effects can be seen as early as one hour, maximal degradation may require longer incubation times.[4][5][6]
Solution:
-
Optimize Concentration: Perform a dose-response experiment. We recommend a starting range of 1 nM to 100 nM. In some sensitive cell lines like RS4;11, degradation can be observed at concentrations as low as 30-100 pM.[1][2][7]
-
Optimize Treatment Time: Conduct a time-course experiment. A typical range to test is 1, 3, 6, 12, and 24 hours.[4][5][8] Maximum degradation in MNNG/HOS cells was observed within 1 hour and lasted up to 24 hours.[4]
Potential Cause 2: Compromised Compound Integrity
-
Improper Storage or Handling: this compound, like many small molecules, can be sensitive to degradation if not stored correctly.
-
Solubility Issues: If the compound is not fully dissolved, the effective concentration in your experiment will be lower than intended.
Solution:
-
Verify Storage: Ensure this compound is stored as recommended by the supplier, typically at -20°C or -80°C.
-
Ensure Complete Solubilization: Prepare fresh stock solutions in an appropriate solvent like DMSO. Visually inspect the solution to ensure there is no precipitate.
Potential Cause 3: Issues with the Cellular Degradation Machinery
This compound relies on the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).
-
Non-functional Cereblon (CRBN) E3 Ligase: this compound acts by recruiting the CRBN E3 ligase to BET proteins.[1][9][10] If CRBN is absent, mutated, or its function is otherwise compromised in your cell line, degradation will not occur.
-
Impaired Proteasome Function: The proteasome is the cellular machine that degrades ubiquitinated proteins. Its activity is essential for PROTAC-mediated degradation.
Solution:
-
Confirm CRBN Expression: Check for the expression of CRBN in your cell line by Western blot. Low or absent CRBN expression is a common reason for resistance to CRBN-recruiting PROTACs.
-
Use a Positive Control: If available, use a different CRBN-dependent PROTAC to see if it induces degradation of its target.
-
Verify Proteasome Activity: A common control experiment is to co-treat cells with this compound and a proteasome inhibitor, such as MG-132.[11][12] Inhibition of the proteasome should "rescue" the degradation of BET proteins, leading to their accumulation compared to treatment with this compound alone.[4][13] This confirms that the lack of degradation is not due to a failure of the initial steps of PROTAC action but rather a downstream issue. Pre-treatment with MG-132 has been shown to abrogate the ability of this compound to degrade BET proteins.[4][13]
Q2: How can I confirm that this compound is engaging with its targets in my cells, even if I don't see degradation?
A2: It's possible that this compound is forming the necessary ternary complex (BET protein-BETd-260-CRBN) but that a downstream step, like ubiquitination or proteasomal degradation, is impaired.
Solution:
-
Co-immunoprecipitation (Co-IP): This technique can be used to verify the formation of the ternary complex.[14] You would typically immunoprecipitate BRD4 and then perform a Western blot on the immunoprecipitated material to probe for the presence of CRBN. An increased amount of CRBN in the BRD4 immunoprecipitate from this compound-treated cells, compared to vehicle-treated cells, indicates ternary complex formation.[14]
Q3: What are the expected outcomes and optimal parameters for a successful BET protein degradation experiment with this compound?
A3: The following tables summarize quantitative data from various studies to help you set up your experiments and provide a benchmark for successful outcomes.
Data Summary Tables
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Effective Concentration for Degradation | Endpoint | Reference |
| RS4;11 (Leukemia) | 30 - 100 pM | BRD2/3/4 Degradation | [1][2][7] |
| MNNG/HOS (Osteosarcoma) | 3 nM (for 24h) | BRD2/3/4 Degradation | [4][13] |
| Saos-2 (Osteosarcoma) | 3 nM (for 24h) | BRD2/3/4 Degradation | [4][13] |
| HepG2 (Hepatocellular Carcinoma) | 10 - 100 nM (for 24h) | BRD2/3/4 Degradation | [5][6][8] |
| Various TNBC Cell Lines | 10 - 100 nM (for 1-3h) | BRD2/3/4 Degradation | [15] |
Table 2: Time-Course of this compound-Induced Degradation
| Cell Line | Time for Significant Degradation | Time for Maximal Degradation | Reference |
| MNNG/HOS | 1 hour | 1 hour (sustained for 24h) | [4] |
| HepG2 | 1 hour | 12 hours | [5][6][8] |
| RS4;11 | 3 hours | 24 hours | [7] |
Experimental Protocols
Protocol 1: Western Blot for BET Protein Degradation
-
Cell Seeding: Plate your cells at a density that will ensure they are in a logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (typically 20-30 µg) per lane on an SDS-PAGE gel.[14] Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14] Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]
-
Analysis: Quantify the band intensities and normalize the levels of BET proteins to the loading control to determine the percentage of degradation relative to the vehicle control.
Protocol 2: Control Experiment with Proteasome Inhibitor (MG-132)
-
Pre-treatment: Treat cells with a proteasome inhibitor like MG-132 (a typical concentration is 5-10 µM) for 1-2 hours.[11][16][17][18]
-
Co-treatment: Add this compound at a concentration known to cause degradation, in the continued presence of MG-132, for the desired duration.
-
Controls: Include wells with vehicle only, this compound only, and MG-132 only.
-
Analysis: Perform Western blotting as described in Protocol 1. Successful rescue of BET protein levels in the co-treatment group compared to the this compound only group indicates that the degradation is proteasome-dependent.[4]
Visualizations
Mechanism of Action and Troubleshooting Logic
The following diagrams illustrate the key molecular events and a logical workflow for troubleshooting.
Caption: Mechanism of Action for this compound mediated protein degradation.
Caption: Troubleshooting workflow for lack of this compound-induced degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. invivogen.com [invivogen.com]
- 13. scienceopen.com [scienceopen.com]
- 14. benchchem.com [benchchem.com]
- 15. Targeted degradation of BET proteins in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteasome inhibitor MG132 enhances the sensitivity of human OSCC cells to cisplatin via a ROS/DNA damage/p53 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MG132 inhibition of proteasome blocks apoptosis induced by severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proteasome inhibitor MG132 induces selective apoptosis in glioblastoma cells through inhibition of PI3K/Akt and NFkappaB pathways, mitochondrial dysfunction, and activation of p38-JNK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing BETd-260 treatment duration for maximal degradation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the treatment duration of BETd-260 for maximal degradation of its target proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it target?
A1: this compound is a Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of specific proteins. It is a heterobifunctional molecule that consists of a ligand for the Bromodomain and Extra-Terminal (BET) family of proteins and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected by a linker.[1] By binding to both a BET protein (BRD2, BRD3, or BRD4) and CRBN, this compound brings the target protein into close proximity with the E3 ligase, leading to poly-ubiquitination and subsequent degradation by the proteasome.[1][2]
Q2: What is a typical starting concentration and treatment duration for this compound?
A2: The optimal concentration and treatment time for this compound can vary depending on the cell line and experimental objectives. Published studies have shown that this compound can induce degradation of BET proteins at concentrations as low as 30 picomolar (pM) in some cell lines.[3][4] A common starting concentration range for dose-response experiments is 0.1 nM to 10 µM.[5] For treatment duration, significant degradation can be observed in as little as one hour, with maximal effects often seen between 4 and 24 hours.[1][6] A time-course experiment is highly recommended to determine the optimal degradation window for your specific experimental system.[5]
Q3: What is the "hook effect" and how can I avoid it with this compound?
A3: The "hook effect" is a phenomenon observed with PROTACs where degradation efficiency decreases at very high concentrations.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[7][8] To avoid the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve if the hook effect is occurring.[7][9]
Q4: What are the essential negative controls for a this compound experiment?
A4: To validate that the observed degradation is due to the specific mechanism of this compound, several negative controls are critical:
-
Vehicle Control (e.g., DMSO): To control for any effects of the solvent.
-
Inactive Epimer/Diastereomer: A stereoisomer of the PROTAC that cannot bind to either the target or the E3 ligase.[5]
-
E3 Ligase Ligand Only: To control for effects independent of target degradation.[5]
-
Target Ligand Only (BET inhibitor like JQ1): To differentiate between degradation and simple inhibition of the target.[5]
-
Proteasome Inhibitor (e.g., MG-132): Pre-treatment with a proteasome inhibitor should rescue the degradation of BET proteins, confirming the involvement of the ubiquitin-proteasome system.[5][10]
-
Neddylation Inhibitor (e.g., MLN4924): Pre-treatment with a neddylation inhibitor can confirm the role of Cullin-RING E3 ligases, such as Cereblon.[5][10]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: No or weak degradation of BET proteins.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the DC50 (concentration for 50% degradation).[5] |
| Inappropriate Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24, 48 hours) to find the optimal incubation period for maximal degradation.[5] |
| Low E3 Ligase Expression | Verify the expression level of Cereblon (CRBN) in your cell line using Western blot or qPCR.[5] |
| Poor Cell Permeability | While this compound has shown good activity in many cell lines, permeability can be a factor for some PROTACs.[7] Consider alternative delivery methods if this is suspected. |
| Compound Instability | Ensure proper storage of this compound (typically at -20°C) and check for degradation in your cell culture medium over the course of the experiment.[7] |
Issue 2: High variability between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Conditions | Standardize cell culture conditions. Use cells within a defined passage number range and ensure consistent seeding densities and confluency at the time of treatment.[7] |
| Pipetting Errors | Use calibrated pipettes and ensure accurate serial dilutions of this compound. |
| Uneven Cell Lysis or Protein Extraction | Ensure complete and consistent lysis of cells and extraction of proteins for downstream analysis. |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal Concentration
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A suggested range is 0.1, 1, 10, 100, 1000, and 10000 nM. Include a vehicle control (e.g., DMSO).
-
Treatment: The following day, replace the medium with the prepared this compound dilutions and controls. Incubate for a predetermined time (e.g., 18-24 hours).[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).
-
Western Blot Analysis: Normalize protein amounts and perform Western blotting to detect levels of BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin).
-
Data Analysis: Quantify band intensities. Normalize the BET protein signal to the loading control. Plot the normalized BET protein levels against the log of the this compound concentration to determine the DC50 value.
Protocol 2: Time-Course Experiment to Determine Optimal Duration
-
Cell Seeding: Seed cells in multiple wells of a multi-well plate at a consistent density.
-
Treatment: Treat the cells with a fixed, effective concentration of this compound (e.g., the determined DC50 or a concentration known to induce significant degradation).
-
Time Points: Harvest cells at various time points after treatment (e.g., 0, 2, 4, 8, 12, 24, 48 hours).[5]
-
Cell Lysis and Protein Analysis: Follow steps 4-6 from the Dose-Response protocol for each time point.
-
Data Analysis: Plot the normalized BET protein levels against time to visualize the degradation kinetics and determine the time required to reach maximum degradation (Dmax).[5]
Visualizations
Caption: Mechanism of this compound induced protein degradation.
Caption: Troubleshooting workflow for lack of protein degradation.
Caption: Key downstream signaling effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. portlandpress.com [portlandpress.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Potential off-target effects of BETd-260 in proteomics studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BETd-260 in proteomics studies, with a focus on identifying and understanding potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins.[1][2][3] Its primary targets are BRD2, BRD3, and BRD4.[1][3][4] Studies have shown that this compound is highly potent, inducing degradation of these proteins at picomolar to low nanomolar concentrations in various cancer cell lines.[2][4] This on-target activity leads to the suppression of key oncogenes, most notably c-Myc, and the induction of apoptosis.[3][4]
Q2: What are the potential off-target effects of this compound?
A2: While specific proteomics data comprehensively detailing the off-target effects of this compound are not extensively published, potential off-target effects can be hypothesized based on the mechanism of action of PROTACs and the broader class of BET inhibitors. Off-target effects of PROTACs can arise from the unintended degradation of proteins other than the intended targets.[5] For pan-BET inhibitors, toxicities may result from off-target effects within the BET family, disruption of the extensive network of BET interactions, and inhibition of non-BET bromodomain-containing proteins.[6]
Q3: How can I use proteomics to identify off-target effects of this compound?
A3: A common and effective method is quantitative mass spectrometry-based proteomics. This typically involves treating your cell line of interest with this compound and a vehicle control, followed by cell lysis, protein digestion, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] Label-free quantification or isotopic labeling methods can be used to compare protein abundance between the treated and control groups. Proteins that are significantly downregulated (other than BRD2, BRD3, and BRD4) could be potential off-target degradation targets.
Q4: What experimental controls should I include in my proteomics study?
A4: To ensure the rigor of your study, consider the following controls:
-
Vehicle Control: To establish a baseline proteome profile.
-
Inactive Epimer/Control Compound: A structurally similar molecule that does not bind to the E3 ligase or the target protein. This helps to distinguish true off-target effects from compound-specific but non-PROTAC mediated effects.
-
E3 Ligase Ligand Only: Treatment with the E3 ligase binder alone (e.g., a thalidomide (B1683933) derivative for Cereblon) can help identify proteins affected by ligase modulation.
-
Proteasome Inhibitor Co-treatment: Co-treatment with a proteasome inhibitor (e.g., MG-132) should rescue the degradation of both on-target and potential off-target proteins, confirming a proteasome-dependent mechanism.
Troubleshooting Guides
Problem 1: High variability between replicates in my quantitative proteomics data.
-
Possible Cause: Inconsistent sample preparation, including cell lysis, protein extraction, and digestion.
-
Troubleshooting Steps:
-
Standardize all sample preparation steps. Use a consistent protocol for cell harvesting, washing, and lysis.
-
Ensure complete protein solubilization and denaturation before digestion.
-
Use a robust protein quantification method (e.g., BCA assay) to ensure equal loading of protein for digestion and subsequent LC-MS/MS analysis.
-
Implement a stringent quality control pipeline for your mass spectrometry data to assess instrument performance and run-to-run variability.
-
Problem 2: I am not observing the degradation of the known on-target proteins (BRD2, BRD3, BRD4).
-
Possible Cause:
-
Sub-optimal concentration of this compound.
-
Incorrect treatment duration.
-
Low expression of the necessary E3 ligase (e.g., Cereblon) in the cell line.
-
Issues with the compound's stability or activity.
-
-
Troubleshooting Steps:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for BET protein degradation in your specific cell line.
-
Conduct a time-course experiment to identify the optimal treatment duration.
-
Verify the expression of the relevant E3 ligase components in your cell line via western blot or proteomics.
-
Confirm the identity and purity of your this compound stock.
-
Problem 3: I have a long list of significantly changed proteins. How do I distinguish direct off-targets from downstream secondary effects?
-
Possible Cause: The observed proteome changes are a mix of direct degradation targets and indirect effects resulting from the degradation of on-target proteins.
-
Troubleshooting Steps:
-
Time-Course Analysis: Direct off-targets are likely to be degraded rapidly, similar to the on-target proteins. Perform a short time-course experiment (e.g., 1, 2, 4, 8 hours) to identify proteins that show early and progressive downregulation.
-
Bioinformatics Analysis: Use pathway analysis tools to see if the observed changes can be explained by the downregulation of BET proteins and their known downstream targets like c-Myc. For example, BET degradation is known to impact inflammatory signaling pathways.[3]
-
Orthogonal Validation: Validate potential off-targets using a different technique, such as western blotting with specific antibodies.
-
CRISPR/Cas9 Knockout: Knocking out the E3 ligase recruited by this compound should abrogate the degradation of both on- and off-targets.
-
Quantitative Data Summary
While a specific, published off-target proteomics dataset for this compound is not currently available, a hypothetical summary of expected results from a quantitative proteomics experiment is presented below for illustrative purposes. This table reflects the known on-target effects and plausible off-target and downstream changes based on the biology of BET proteins.
Table 1: Hypothetical Quantitative Proteomics Results of this compound Treatment
| Protein | Gene | Function | Log2 Fold Change (this compound vs. Vehicle) | Putative Classification |
| BRD4 | BRD4 | Epigenetic reader, transcriptional regulation | -4.5 | On-target |
| BRD2 | BRD2 | Epigenetic reader, transcriptional regulation | -4.2 | On-target |
| BRD3 | BRD3 | Epigenetic reader, transcriptional regulation | -3.9 | On-target |
| MYC | MYC | Transcription factor, cell cycle progression | -3.1 | Downstream Effect |
| STAT1 | STAT1 | Signal transducer and activator of transcription | -2.5 | Downstream Effect |
| ZFP36 | ZFP36 | RNA-binding protein, zinc finger protein | -2.8 | Potential Off-Target |
| CDK9 | CDK9 | Component of P-TEFb, transcriptional elongation | -0.5 | No significant change |
Experimental Protocols
Protocol 1: Global Proteomics Analysis of this compound Treated Cells
-
Cell Culture and Treatment: Plate cells (e.g., a human cancer cell line) and grow to 70-80% confluency. Treat cells with this compound (at a pre-determined optimal concentration) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours) in biological triplicate.
-
Cell Lysis and Protein Extraction: Harvest cells, wash with ice-cold PBS, and lyse in a buffer containing a strong denaturant (e.g., 8M urea), protease inhibitors, and phosphatase inhibitors.
-
Protein Digestion: Quantify protein concentration using a BCA assay. Take a standardized amount of protein from each sample, reduce with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.
-
Peptide Cleanup: Desalt the resulting peptide mixtures using a solid-phase extraction method (e.g., C18 cartridges).
-
LC-MS/MS Analysis: Analyze the cleaned peptides on a high-resolution mass spectrometer coupled to a nano-flow liquid chromatography system.
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). Perform protein identification by searching against a human protein database. Use label-free quantification to determine the relative abundance of proteins between the this compound and vehicle-treated groups. Perform statistical analysis to identify significantly regulated proteins.
Visualizations
Caption: Mechanism of action of this compound leading to the degradation of BET proteins.
Caption: Experimental workflow for identifying off-target effects using proteomics.
Caption: Logic diagram for troubleshooting and classifying proteomics hits.
References
- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
Managing BETd-260 solubility and stability issues in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing solubility and stability issues related to the PROTAC BET degrader, BETd-260.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and efficacious proteolysis-targeting chimera (PROTAC) that induces the degradation of Bromodomain and Extra-Terminal (BET) family proteins, including BRD2, BRD3, and BRD4.[1][2] It is a heterobifunctional molecule that links a ligand for the Cereblon E3 ubiquitin ligase and a ligand for BET proteins.[1][3] This proximity induces the ubiquitination and subsequent proteasomal degradation of BET proteins.[4] By degrading these epigenetic readers, this compound disrupts key transcriptional programs involved in cancer cell proliferation and survival.[2]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[5] For in vivo studies, formulations using a combination of solvents such as DMSO, PEG300, Tween-80, and saline, or PEG400, Cremophor, and PBS have been reported.[6][7][8]
Q3: How should I store this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C for at least six months.[3]
Troubleshooting Guides
Solubility Issues
Problem 1: My this compound is not dissolving properly in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture from the air (hygroscopic), which can reduce the solubility of hydrophobic compounds like this compound.
-
Troubleshooting Steps:
Problem 2: I am observing precipitation of this compound in my cell culture medium.
-
Possible Cause: this compound, like many PROTACs, is a large, hydrophobic molecule that can precipitate out of aqueous solutions, especially at higher concentrations.
-
Troubleshooting Steps:
-
Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and precipitation.
-
Prepare fresh dilutions of this compound from a concentrated DMSO stock solution immediately before each experiment.
-
Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the final concentration of this compound.
-
Problem 3: I need to prepare a formulation for in vivo studies without using a high concentration of DMSO.
-
Possible Cause: High concentrations of DMSO can be toxic to animals.
-
Troubleshooting Steps:
-
A reported in vivo formulation for intravenous (i.v.) administration is 10% PEG400, 3% Cremophor, and 87% PBS.[6][7][8]
-
Another option for i.v. injection is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
For any in vivo formulation, it is crucial to first dissolve this compound in a small amount of DMSO and then sequentially add the other co-solvents. Ensure the final solution is clear before administration. It is recommended to prepare this working solution fresh on the day of use.
-
Stability Issues
Problem 4: I am concerned about the stability of my this compound stock solution.
-
Possible Cause: Improper storage can lead to the degradation of the compound.
-
Troubleshooting Steps:
-
Store stock solutions in DMSO at -20°C or -80°C. One source suggests stability for at least 6 months at -20°C.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Protect the compound from light.
-
Experimental Issues
Problem 5: I am not observing the expected degradation of BET proteins in my Western blot.
-
Possible Cause 1: The "Hook Effect". At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation, leading to reduced efficacy.
-
Possible Cause 2: Poor Cell Permeability. PROTACs are large molecules and may have difficulty crossing the cell membrane.
-
Troubleshooting: While the chemical properties of this compound cannot be changed, ensure that the cell monolayers are healthy and not overly confluent, which can hinder compound uptake.
-
-
Possible Cause 3: Inefficient Ternary Complex Formation. The formation of a stable ternary complex between the BET protein, this compound, and the Cereblon E3 ligase is essential for degradation.
-
Troubleshooting: Confirm that the cell line you are using expresses sufficient levels of Cereblon. You can perform a co-immunoprecipitation experiment to verify the formation of the ternary complex.
-
Problem 6: I am observing high background or non-specific bands in my BRD4 Western blot.
-
Possible Cause: The antibody may have low specificity, or the lysis buffer may not be optimal.
-
Troubleshooting Steps:
-
Use a validated antibody for BRD4. Several commercial antibodies have been cited in the literature.
-
Use an appropriate lysis buffer, such as RIPA buffer, supplemented with protease and phosphatase inhibitors to ensure protein integrity.
-
Optimize blocking conditions and antibody concentrations.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Cell Growth) | Reference |
| RS4;11 | Leukemia | 51 pM | [1][2][9] |
| MOLM-13 | Leukemia | 2.2 nM | [9] |
| MNNG/HOS | Osteosarcoma | 1.8 nM | [10] |
| Saos-2 | Osteosarcoma | 1.1 nM | [10] |
| HepG2 | Hepatocellular Carcinoma | ~10-100 nM | [8] |
| BEL-7402 | Hepatocellular Carcinoma | ~10-100 nM | [8] |
Table 2: In Vivo Dosing and Formulation of this compound
| Animal Model | Dosing | Formulation | Outcome | Reference |
| RS4;11 Xenograft | 5 mg/kg, i.v., every other day, 3x/week for 3 weeks | Not specified | >90% tumor regression | [1] |
| MNNG/HOS Xenograft | 5 mg/kg, i.v., 3x/week for 3 weeks | Not specified | Significant tumor growth inhibition | [10] |
| Colorectal Cancer Xenograft | 5 mg/kg, i.v., 3x/week | 10% PEG400: 3% Cremophor: 87% PBS | Tumor growth suppression | [6] |
| Hepatocellular Carcinoma Xenograft | 5 mg/kg, i.v. (single dose) | 10% PEG400: 3% Cremophor: 87% PBS | BET protein degradation in tumor tissue | [8] |
Experimental Protocols
Protocol 1: Western Blotting for BET Protein Degradation
This protocol provides a general framework for assessing the degradation of BRD2, BRD3, and BRD4 after treatment with this compound.
-
Cell Culture and Treatment: Plate cells at a density that allows for 70-80% confluency at the time of harvest. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the BRD4-BETd-260-Cereblon ternary complex.
-
Cell Treatment: Treat cells with an effective concentration of this compound and a vehicle control for a short duration (e.g., 2-4 hours). It is advisable to pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding this compound to prevent the degradation of the target protein.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against BRD4 or Cereblon (or a control IgG) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours to capture the immune complexes.
-
-
Washing: Pellet the beads and wash them three to five times with ice-cold lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blot Analysis: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer. Analyze the eluates by Western blotting using antibodies against BRD4 and Cereblon.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Downstream Signaling Effects of this compound.
Caption: Troubleshooting Workflow for Lack of Degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 6. BET protein degradation triggers DR5-mediated immunogenic cell death to suppress colorectal cancer and potentiate immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted degradation of BET proteins in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming the "Hook Effect" with High Concentrations of BETd-260
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the potent BET degrader, BETd-260. The focus of this guide is to understand and overcome the "hook effect," a phenomenon that can occur at high concentrations of PROTACs like this compound, leading to a decrease in target protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent Proteolysis Targeting Chimera (PROTAC) designed to target Bromodomain and Extra-Terminal (BET) proteins for degradation.[1] It is a heterobifunctional molecule that simultaneously binds to a BET protein (specifically BRD2, BRD3, and BRD4) and the E3 ubiquitin ligase Cereblon (CRBN).[1] This binding event brings the BET protein into close proximity with the E3 ligase, leading to the ubiquitination of the BET protein and its subsequent degradation by the proteasome.[1]
Q2: What is the "hook effect" in the context of this compound experiments?
A2: The "hook effect" is a paradoxical phenomenon observed with PROTACs where increasing the concentration of the degrader beyond an optimal point leads to a decrease in the degradation of the target protein. This results in a bell-shaped dose-response curve. At excessively high concentrations of this compound, the formation of non-productive binary complexes (this compound-BET protein or this compound-CRBN) is favored over the productive ternary complex (BET protein-BETd-260-CRBN) that is required for degradation.
Q3: What are the downstream consequences of BET protein degradation by this compound?
A3: Degradation of BET proteins by this compound has significant downstream effects on gene transcription and cell fate. A key consequence is the downregulation of the proto-oncogene c-Myc, a critical driver of cell proliferation.[1] Additionally, this compound induces apoptosis by modulating the expression of Bcl-2 family proteins. It suppresses the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1, while increasing the expression of pro-apoptotic proteins like Bad.[2]
Troubleshooting Guide
Issue 1: A bell-shaped dose-response curve is observed, with decreased degradation at high this compound concentrations.
-
Likely Cause: You are observing the classic "hook effect."
-
Troubleshooting Steps:
-
Confirm with a Wider Concentration Range: Repeat the experiment using a broader range of this compound concentrations, including several points at the higher end where the decreased degradation is observed. This will help to fully characterize the bell-shaped curve.
-
Determine the Optimal Concentration (DC50 and Dmax): Identify the concentration that yields the maximum degradation (Dmax) and the concentration that achieves 50% of the maximal degradation (DC50). For future experiments, use concentrations at or below the Dmax to ensure you are in the productive degradation range.
-
Perform a Time-Course Experiment: At both the optimal concentration and a higher, "hooked" concentration, assess protein degradation at multiple time points (e.g., 2, 4, 8, 16, 24 hours). This will provide insights into the kinetics of degradation and ternary complex formation.
-
Issue 2: Weak or no degradation of BET proteins is observed at the tested concentrations of this compound.
-
Likely Cause: The concentrations tested may be too high and fall entirely within the hook effect region, or they may be too low to induce degradation.
-
Troubleshooting Steps:
-
Test a Much Wider and Lower Concentration Range: It is crucial to test a broad spectrum of concentrations, including those in the picomolar and low nanomolar range, as this compound is known to be potent at very low concentrations.[1]
-
Verify Ternary Complex Formation: Utilize biophysical assays such as AlphaLISA or co-immunoprecipitation to directly measure the formation of the BET protein-BETd-260-CRBN ternary complex at various concentrations. This can confirm that the molecule is engaging both targets.
-
Check E3 Ligase Expression: Ensure that the cell line being used expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by this compound.
-
Data Presentation
Table 1: Representative Dose-Response Data for this compound Demonstrating the Hook Effect
| This compound Concentration (nM) | Percent BRD4 Degradation (%) |
| 0.01 | 15 |
| 0.1 | 55 |
| 1 | 92 |
| 10 | 95 |
| 100 | 80 |
| 1000 | 45 |
| 10000 | 20 |
Note: This data is illustrative and serves to model the expected hook effect. Actual values may vary depending on the experimental conditions and cell line used.
Table 2: Key Degradation Parameters for this compound
| Parameter | Value | Cell Line | Reference |
| BRD4 Degradation | 30-100 pM | RS4;11 | [1] |
| IC50 (Cell Growth) | 51 pM | RS4;11 | [1] |
| IC50 (Cell Growth) | 2.2 nM | MOLM-13 |
Experimental Protocols
Protocol 1: Western Blotting for Quantifying this compound-Mediated BET Protein Degradation
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to use a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal degradation concentration and observe the hook effect.
-
Treat cells with the various concentrations of this compound for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for BRD2, BRD3, BRD4, c-Myc, Bcl-2, Mcl-1, Bad, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
-
Cell Treatment:
-
Treat cells with the desired concentrations of this compound or a vehicle control for a specified time. To preserve the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).
-
-
Cell Lysis:
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to minimize non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the target BET protein (e.g., anti-BRD4) or an epitope tag.
-
Add protein A/G beads to capture the antibody-antigen complex.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against the BET protein, Cereblon, and other potential interacting partners. The presence of both the BET protein and Cereblon in the immunoprecipitate from this compound-treated cells confirms the formation of the ternary complex.
-
Mandatory Visualizations
Caption: Mechanism of this compound-mediated BET protein degradation.
Caption: Logical diagram illustrating the PROTAC hook effect.
Caption: Downstream signaling effects of this compound.
References
- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Functions of BET Proteins in Gene Transcription of Biology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line-Specific Responses to BETd-260 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BET degrader, BETd-260. The information is designed to address specific issues that may arise during experiments related to its efficacy and mechanism of action across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as ZBC260) is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins: BRD2, BRD3, and BRD4.[1][2][3] It is a heterobifunctional molecule that links a ligand for BET proteins to a ligand for an E3 ubiquitin ligase, specifically Cereblon.[1] This proximity forces the ubiquitination of BET proteins, marking them for degradation by the proteasome.[4][5] This degradation leads to the downregulation of target genes, such as c-Myc, and the induction of apoptosis in sensitive cancer cell lines.[1][2]
Q2: In which cancer types and cell lines has this compound shown potent activity?
This compound has demonstrated potent anti-cancer activity in a variety of preclinical models, including:
-
Leukemia: Particularly effective in the RS4;11 leukemia cell line, with picomolar IC50 values.[1][2][3] It also shows activity in MOLM-13 cells.[2]
-
Hepatocellular Carcinoma (HCC): Potently suppresses cell viability and induces apoptosis in HCC cell lines such as HepG2, BEL-7402, SK-HEP-1, SMMC-7721, HuH-7, and MHCC97H.[1][6][7][8]
-
Osteosarcoma (OS): Effectively depletes BET proteins and suppresses cell viability in MNNG/HOS, Saos-2, MG-63, and SJSA-1 cell lines.[4][9]
-
Triple-Negative Breast Cancer (TNBC): Shows potent growth-inhibitory activity in the majority of TNBC cell lines tested.[10][11]
-
Non-Small Cell Lung Cancer (NSCLC): Generally more potent than the BET inhibitor JQ-1 in decreasing the survival of NSCLC cell lines.[12]
-
Glioma: Induces cell cycle arrest and apoptosis in glioma cell lines like U87 and U251.[5]
Q3: How does the potency of this compound compare to BET inhibitors like JQ1?
This compound, as a BET degrader, is significantly more potent than BET inhibitors (BETi) like JQ1.[7][12] For instance, in osteosarcoma cell lines, this compound had EC50 values in the low nanomolar range (1.1-1.8 nM), whereas JQ1's EC50 values were in the micromolar range (1292-7444 nM).[9] This increased potency is attributed to its catalytic mechanism of action, where one molecule of this compound can induce the degradation of multiple BET protein molecules.
Troubleshooting Guide
Issue 1: Suboptimal or No Degradation of BET Proteins
Possible Cause 1: Issues with the Ubiquitin-Proteasome System (UPS) The activity of this compound is dependent on a functional UPS.
-
Troubleshooting Step: To confirm that the degradation is UPS-dependent in your cell line, pre-treat cells with a proteasome inhibitor like MG-132 or an inhibitor of Cullin-based E3 ligases like MLN4924.[4] Pre-treatment with these inhibitors should abrogate the degradation of BET proteins by this compound.[4]
-
Workflow for UPS Dependency Check:
Workflow to verify UPS-dependent degradation of BET proteins.
Possible Cause 2: Insufficient Treatment Time or Concentration Degradation kinetics can vary between cell lines.
-
Troubleshooting Step: Perform a time-course and dose-response experiment. In MNNG/HOS osteosarcoma cells, maximum degradation was observed within 1 hour of treatment with 30 nM this compound.[4] In HepG2 HCC cells, significant degradation was seen after 1 hour with 100 nM, and was complete by 12 hours.[6][7] Start with a concentration range of 1-100 nM and time points from 1 to 24 hours.
Issue 2: High Cell Viability Despite BET Protein Degradation (Resistance)
Possible Cause 1: Low Dependence on BET Proteins The cell line may not rely on BET proteins for survival.
-
Troubleshooting Step: Assess the baseline expression levels of BRD2, BRD3, and especially BRD4. In some cancers, like non-small cell lung cancer, higher BRD4 levels have been associated with increased sensitivity to BET degraders.[12]
Possible Cause 2: Compensatory Mechanisms Cells may adapt to the loss of BET proteins. While specific resistance mechanisms to this compound are still under investigation, insights can be drawn from resistance to BET inhibitors.
-
Troubleshooting Step: Investigate downstream signaling pathways. In some triple-negative breast cancer cells resistant to BET inhibitors, BRD4 can support transcription in a bromodomain-independent manner, potentially involving hyper-phosphorylation of BRD4 and association with MED1.[13] Consider combination therapies. For example, since BET degraders downregulate the anti-apoptotic protein Mcl-1, combining this compound with a BCL-xL inhibitor can potentiate apoptosis.[10]
-
Signaling Pathway in Sensitive vs. Resistant Cells:
Hypothesized pathways in sensitive vs. resistant cells.
Issue 3: Inconsistent Apoptosis Induction
Possible Cause: Variable Modulation of Apoptosis-Related Proteins The extent of apoptosis induction is tied to the balance of pro- and anti-apoptotic proteins, which can differ between cell lines.
-
Troubleshooting Step: Profile the expression of key apoptosis regulators following this compound treatment. In sensitive HCC and osteosarcoma cells, this compound suppresses anti-apoptotic proteins like Mcl-1, Bcl-2, and XIAP, while increasing pro-apoptotic proteins like Bad or Noxa.[1][2][4][6][8] This leads to robust cleavage of Caspase-3, Caspase-9, and PARP.[2][4][5] Use Western blotting to check for these markers.
Data Summary Tables
Table 1: Cell Line Sensitivity to this compound
| Cell Line | Cancer Type | Potency (IC50 / EC50) | Reference(s) |
| RS4;11 | Leukemia | 51 pM | [1][2][3] |
| MOLM-13 | Leukemia | 2.2 nM | [2] |
| MNNG/HOS | Osteosarcoma | 1.8 nM | [9] |
| Saos-2 | Osteosarcoma | 1.1 nM | [9] |
| Various | NSCLC | <10 nM to ~700 nM | [12] |
| Various | TNBC | 2-7x more potent than BETd-246 | [10] |
Table 2: Key Downstream Effects of this compound Treatment
| Effect | Protein(s) Affected | Cell Line Examples | Reference(s) |
| Degradation | BRD2, BRD3, BRD4 | RS4;11, HepG2, MNNG/HOS, Saos-2, U87 | [1][4][5][6] |
| Suppression of Anti-Apoptotic Proteins | Mcl-1, Bcl-2, c-Myc, XIAP | HCC cells, Osteosarcoma cells | [1][2][4][6][8] |
| Upregulation of Pro-Apoptotic Proteins | Bad, Noxa | HCC cells, Osteosarcoma cells | [2][4][6] |
| Induction of Apoptosis Markers | Cleaved PARP, Cleaved Caspase-3, Cleaved Caspase-9 | RS4;11, MNNG/HOS, Saos-2, U87 | [2][4][5] |
| Transcriptional Activation of Death Receptor | Death Receptor 5 (DR5) | Colorectal Cancer cells | [14] |
Detailed Experimental Protocols
Protocol 1: Western Blotting for BET Protein Degradation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 0, 1, 3, 10, 30, 100 nM) for the desired time (e.g., 1, 4, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., Tubulin, Actin, or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay (e.g., CCK-8 or CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat cells with serially diluted this compound for 72 hours.[9]
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.
-
For CellTiter-Glo: Add CellTiter-Glo reagent equal to the volume of cell culture medium in the well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis: Normalize the results to vehicle-treated controls and calculate EC50/IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 3: Apoptosis Assay (e.g., Annexin V Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Treat with this compound at various concentrations (e.g., 10, 30, 100 nM) for 24-48 hours.[4]
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash cells with cold PBS. Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BET degrader inhibits tumor progression and stem-like cell growth via Wnt/β-catenin signaling repression in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeted degradation of BET proteins in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Response and resistance to BET bromodomain inhibitors in triple-negative breast cancer. | Broad Institute [broadinstitute.org]
- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: Interpreting Unexpected Results in BETd-260 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with BETd-260, a potent proteolysis-targeting chimera (PROTAC) BET degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as ZBC 260, is a PROTAC that potently and selectively degrades Bromodomain and Extra-Terminal (BET) family proteins, including BRD2, BRD3, and BRD4.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to BET proteins and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of BET proteins, tagging them for degradation by the proteasome.[4] By degrading these epigenetic "readers," this compound disrupts the expression of key oncogenes like c-Myc, leading to suppressed cell viability and apoptosis in various cancer cells.[1][5]
Q2: What are the expected outcomes of a successful this compound experiment?
A2: In sensitive cell lines, successful treatment with this compound should result in:
-
Potent BET Protein Degradation: A significant reduction in BRD2, BRD3, and BRD4 protein levels, often observed at picomolar to low nanomolar concentrations.[1][6]
-
Decreased Cell Viability: A dose-dependent decrease in the proliferation and survival of cancer cells.[6][7]
-
Induction of Apoptosis: An increase in markers of programmed cell death, such as cleaved PARP and caspase-3.[3][8]
-
Downregulation of c-Myc: A reduction in the protein levels of the c-Myc oncogene.[1][5]
Troubleshooting Guides
Issue 1: Inconsistent or No BET Protein Degradation
Question: I am not observing the expected degradation of BRD2, BRD3, and BRD4 proteins in my Western blot analysis after treating cells with this compound. What could be the reason?
Possible Causes and Troubleshooting Steps:
-
Cell Line Insensitivity: The chosen cell line may lack the necessary components of the ubiquitin-proteasome system or have intrinsic resistance mechanisms.
-
Suboptimal Compound Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to achieve significant degradation.
-
Action: Perform a dose-response experiment with a broader range of this compound concentrations (e.g., 1 pM to 1 µM).[1] Also, conduct a time-course experiment (e.g., 1, 4, 8, and 24 hours) to determine the optimal degradation kinetics in your cell line.[6][8] Maximum degradation has been observed as early as 1 hour in some cell lines.[8]
-
-
Compound Instability or Improper Storage: this compound may have degraded due to improper storage or handling.
-
Action: Ensure that this compound is stored as recommended by the supplier, typically at -20°C for powder and -80°C for solvent stocks.[9] Prepare fresh dilutions from a new stock for each experiment.
-
-
Proteasome Inhibition: If you are co-treating with other compounds, they may be inadvertently inhibiting the proteasome, which is essential for PROTAC-mediated degradation.
-
Action: As a control experiment, pre-treat cells with a proteasome inhibitor like MG-132 before adding this compound. This should rescue BET protein levels, confirming that the degradation is proteasome-dependent.[8]
-
Issue 2: The "Hook Effect" - Reduced Efficacy at High Concentrations
Question: I'm observing a decrease in BET protein degradation and a reduction in the anti-proliferative effect of this compound at very high concentrations. Is this expected?
Explanation: Yes, this is a known phenomenon for PROTACs called the "hook effect".[4] At excessively high concentrations, this compound can form binary complexes with either the BET protein or the E3 ligase, rather than the productive ternary complex (BET-PROTAC-E3 ligase) required for degradation.[4] This saturation of binding partners leads to a decrease in degradation efficiency.
Troubleshooting and Interpretation:
-
Confirm the Hook Effect: Carefully analyze your dose-response curve. A bell-shaped curve for degradation or cell viability is characteristic of the hook effect.
-
Adjust Concentration Range: For subsequent experiments, use a concentration range that focuses on the potent, lower end of the dose-response curve, where the ternary complex formation is optimal. The effective concentrations for this compound are often in the picomolar to low nanomolar range.[1][6]
Issue 3: Discrepancy Between Protein Degradation and Cell Viability
Question: I see potent degradation of BET proteins, but the effect on cell viability is much weaker than expected. Why might this be happening?
Possible Causes and Interpretations:
-
Cellular Resistance Mechanisms: The cancer cells may have developed resistance to BET protein degradation. This can occur through the activation of compensatory signaling pathways, such as the WNT/β-catenin pathway, which can maintain c-Myc expression independently of BRD4.[10]
-
Off-Target Effects: While PROTACs are designed for specificity, off-target protein degradation or unexpected pharmacology due to off-target binary complex formation can occur.[4] These off-target effects could potentially counteract the intended anti-proliferative effects.
-
Experimental Timing: The timing of your cell viability assay may not be optimal. The downstream effects of protein degradation on cell proliferation and apoptosis can take longer to manifest than the initial degradation event.
-
Action: Extend the incubation time for your cell viability assay (e.g., 72 or 96 hours) to allow for the full biological consequences of BET protein loss to become apparent.[11]
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 (Cell Viability) | Degradation Concentration | Reference |
| RS4;11 | Leukemia | 51 pM | 30-100 pM | [1][3] |
| MOLM-13 | Leukemia | 2.2 nM | - | [1][3] |
| MNNG/HOS | Osteosarcoma | 1.8 nM | 3 nM | [6] |
| Saos-2 | Osteosarcoma | 1.1 nM | 3 nM | [6] |
| SUM149 | Triple-Negative Breast Cancer | 1.56 nM | - | [5] |
| SUM159 | Triple-Negative Breast Cancer | 12.5 nM | - | [5] |
| HepG2 | Hepatocellular Carcinoma | - | 10-100 nM | [7] |
| BEL-7402 | Hepatocellular Carcinoma | - | 100 nM | [7] |
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| RS4;11 | Leukemia | 5 mg/kg, i.v., every other day, 3x/week for 3 weeks | >90% tumor regression | [3] |
| MNNG/HOS | Osteosarcoma | 5 mg/kg, i.v., 3x/week for 3 weeks | ~94% tumor growth inhibition | [6] |
| HepG2 | Hepatocellular Carcinoma | 5 mg/kg, i.v., 3x/week for 3 weeks | Significant tumor growth inhibition | [7] |
| BEL-7402 | Hepatocellular Carcinoma | 5 mg/kg, i.v., 3x/week for 3 weeks | Significant tumor growth inhibition | [7] |
Experimental Protocols
1. Western Blot for BET Protein Degradation
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01 nM to 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the extent of protein degradation relative to the loading control.
2. Cell Viability Assay (e.g., MTT or CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.[3]
-
Treatment: The following day, add 100 µL of medium containing serially diluted this compound or a vehicle control to the wells.
-
Incubation: Incubate the plate for 4 days at 37°C in a 5% CO2 atmosphere.[3]
-
Assay: Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[3]
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting the results in a dose-response curve.
Visualizations
Caption: Mechanism of action of this compound as a PROTAC, leading to the degradation of BET proteins.
Caption: A typical experimental workflow for evaluating the effects of this compound.
Caption: A logical diagram for troubleshooting common unexpected results in this compound experiments.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. revvity.co.jp [revvity.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 10. Targeting Bromodomain and Extraterminal Proteins for Drug Discovery: From Current Progress to Technological Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Navigating BETd-260 In Vivo Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for minimizing and managing the toxicity of BETd-260 in animal models. The following information, presented in a question-and-answer format, addresses common challenges and offers troubleshooting strategies to ensure the successful execution of your preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, and BRD4) for degradation.[1][2][3] It is a heterobifunctional molecule that simultaneously binds to a BET protein and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome.[1] By degrading these epigenetic readers, this compound disrupts the expression of key oncogenes like c-Myc and inflammatory signaling pathways, leading to its anti-tumor and anti-inflammatory effects.[3][4]
Q2: Is this compound reported to be toxic in animal models?
Preclinical studies in mouse xenograft models have generally shown that this compound is well-tolerated at efficacious doses.[1][2][3][5] For instance, in an osteosarcoma xenograft model, intravenous administration of this compound at 5 mg/kg three times a week for three weeks resulted in significant tumor growth inhibition without causing statistically significant weight loss or other observable signs of toxicity.[5] However, as with any therapeutic agent, toxicities can emerge depending on the animal model, dose, administration route, and formulation.
Q3: What are the potential on-target toxicities associated with BET protein degradation?
The degradation of BET proteins, while therapeutically beneficial in cancer, can also impact normal tissues where these proteins play essential physiological roles. Potential on-target toxicities, extrapolated from studies on BET inhibitors, may include:
-
Hematological Toxicities: Thrombocytopenia (low platelet count) is a known class effect of BET inhibitors.[6][7] Anemia and neutropenia have also been reported.[7]
-
Gastrointestinal (GI) Toxicity: Suppression of BET proteins can affect the cellular diversity and stem cell populations in the small intestine, potentially leading to GI issues.[8][9]
-
Epidermal Effects: Reversible epidermal hyperplasia and alopecia have been observed in mice with sustained Brd4 suppression.[8][9]
Q4: What is the "hook effect" and how can it impact my in vivo studies?
The "hook effect" is a phenomenon observed with PROTACs where an excess concentration of the molecule can lead to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation. This can result in reduced efficacy at higher doses. It is crucial to perform a thorough dose-response study to identify the optimal therapeutic window that maximizes target degradation and minimizes potential off-target effects and the hook effect.[10]
Troubleshooting Guide: Minimizing and Managing this compound Toxicity
This guide provides a systematic approach to troubleshoot and mitigate potential toxicities during your in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Significant Body Weight Loss (>15-20%) | Formulation-related toxicity, excessive dose, on-target toxicity in vital organs. | 1. Verify Formulation: Include a vehicle-only control group to rule out toxicity from the formulation components.[11] Consider alternative, well-tolerated formulations if necessary. 2. Dose Reduction: If toxicity is observed at the intended therapeutic dose, perform a dose de-escalation study to determine the maximum tolerated dose (MTD). 3. Staggered Dosing: Initiate dosing in a small cohort of animals to observe for acute toxicity before proceeding with the full study group. |
| Thrombocytopenia (Low Platelet Count) | On-target effect of BET protein degradation impacting megakaryocyte function. | 1. Confirm with Peripheral Blood Smear: Rule out pseudothrombocytopenia due to platelet clumping. 2. Monitor Complete Blood Counts (CBCs): Establish a baseline CBC before treatment and monitor regularly (e.g., weekly) to track the onset and severity of thrombocytopenia.[12] 3. Dose Adjustment: Consider reducing the dose or altering the dosing schedule (e.g., intermittent dosing) to allow for platelet recovery. 4. Supportive Care (Translational Research): In preclinical models, co-administration of agents like recombinant human erythropoietin (rhEPO), folic acid, or romiplostim has been shown to partially mitigate BET inhibitor-induced thrombocytopenia.[6] |
| Gastrointestinal Distress (e.g., Diarrhea, Dehydration) | On-target effects on the intestinal epithelium. | 1. Monitor Animal Health: Closely monitor animals for clinical signs of GI distress. 2. Supportive Care: Provide supportive care such as fluid replacement to prevent dehydration. 3. Dose and Schedule Modification: Explore lower doses or intermittent dosing schedules to reduce the impact on the GI tract. |
| Lack of Efficacy at a Well-Tolerated Dose | Suboptimal formulation, poor bioavailability, "hook effect" at higher doses. | 1. Optimize Formulation: this compound's physicochemical properties may necessitate enabling formulations to improve solubility and bioavailability. Consider lipid-based or nanoparticle formulations. 2. Pharmacokinetic (PK) Analysis: Conduct PK studies to ensure adequate exposure at the target tissue. 3. Dose-Response Study: Perform a comprehensive dose-response study, including lower concentrations, to rule out the "hook effect". |
Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment of this compound in a Mouse Xenograft Model
This protocol provides a general framework for assessing the toxicity of this compound. Specific parameters should be adapted based on the experimental design and institutional guidelines.
-
Animal Model: Utilize an appropriate mouse strain (e.g., immunodeficient mice for xenograft studies) of a specific age and sex.
-
Compound Formulation:
-
Based on solubility and stability studies, prepare this compound in a sterile, well-tolerated vehicle. Common vehicles for PROTACs include solutions with DMSO, PEG, and saline, but these should be optimized.
-
Always prepare the formulation fresh on the day of dosing.[1]
-
Include a vehicle-only control group.[11]
-
-
Dosing:
-
Administer this compound and vehicle control via the intended route (e.g., intravenous, intraperitoneal, or oral gavage) at the predetermined dose and schedule.
-
A previously reported efficacious and well-tolerated dose for intravenous administration is 5 mg/kg, three times a week.[5]
-
-
Monitoring:
-
Clinical Observations: Monitor animals daily for any clinical signs of toxicity, including changes in posture, activity, grooming, and signs of pain or distress.
-
Body Weight: Measure and record the body weight of each animal at least twice weekly.[11]
-
Tumor Measurement (for efficacy studies): Measure tumor volume with calipers 2-3 times per week.
-
-
Hematological Analysis:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and at regular intervals during the study for Complete Blood Counts (CBCs).
-
At the end of the study, perform a comprehensive hematological analysis.
-
-
Serum Biochemistry:
-
At the terminal endpoint, collect blood for serum biochemistry analysis to assess liver and kidney function (e.g., ALT, AST, BUN, creatinine).
-
-
Histopathology:
-
At the end of the study, perform a necropsy and collect major organs (liver, kidney, spleen, heart, lungs, and intestines) for histopathological examination to identify any tissue damage.[13]
-
Protocol 2: Management of Potential this compound-Induced Thrombocytopenia (Translational Approach)
This protocol outlines an experimental approach to investigate the mitigation of thrombocytopenia, based on strategies used for BET inhibitors.[6]
-
Animal Model: Use a rodent model (e.g., Sprague Dawley rats) known to exhibit thrombocytopenia in response to BET inhibitors.
-
Study Groups:
-
Vehicle Control
-
This compound alone
-
This compound + rhEPO
-
This compound + Folic Acid
-
This compound + Romiplostim
-
-
Dosing Regimen:
-
Administer this compound at a dose known to induce a moderate, reversible thrombocytopenia.
-
Administer the mitigating agents according to established protocols. For example:
-
rhEPO (e.g., 150 IU/kg, subcutaneously) administered prior to and concurrently with this compound.
-
Folic Acid (e.g., 3-30 mg/kg, subcutaneously) administered prior to and concurrently with this compound.
-
Romiplostim (e.g., 30 µg/kg, subcutaneously) administered prior to and concurrently with this compound.
-
-
-
Monitoring:
-
Perform regular CBCs to monitor platelet counts and other hematological parameters throughout the study.
-
-
Endpoint Analysis:
-
Compare platelet counts between the different treatment groups to assess the efficacy of the mitigating agents.
-
At the terminal endpoint, bone marrow can be collected to assess cellularity.
-
Data Presentation
Table 1: Hematological Parameters to Monitor in this compound Toxicity Studies
| Parameter | Abbreviation | Significance |
| Platelet Count | PLT | Key indicator of thrombocytopenia, a potential on-target toxicity. |
| Red Blood Cell Count | RBC | Can indicate anemia. |
| Hemoglobin | HGB | A measure of the oxygen-carrying capacity of the blood. |
| Hematocrit | HCT | The proportion of blood volume that is occupied by red blood cells. |
| White Blood Cell Count | WBC | Can indicate neutropenia or other immune system effects. |
| Neutrophil Count | NEU | A specific type of white blood cell important for fighting infection. |
Table 2: Serum Biochemistry Markers for Organ Toxicity Assessment
| Parameter | Abbreviation | Organ System | Significance |
| Alanine Aminotransferase | ALT | Liver | An increase can indicate liver damage. |
| Aspartate Aminotransferase | AST | Liver | An increase can indicate liver damage. |
| Blood Urea Nitrogen | BUN | Kidney | An increase can indicate impaired kidney function. |
| Creatinine | CREA | Kidney | An increase can indicate impaired kidney function. |
Visualizations
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Inducible in vivo silencing of Brd4 identifies potential toxicities of sustained BET protein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: BETd-260 Efficacy and Cell Confluency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BETd-260. The content focuses on the potential impact of cell confluency on the efficacy of this BET (Bromodomain and Extra-Terminal domain) protein degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a highly potent Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade BET proteins, including BRD2, BRD3, and BRD4.[1][2] It functions as a molecular bridge, simultaneously binding to a BET protein and an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[2] This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome.[3] This degradation leads to the downregulation of key oncogenes like c-Myc, ultimately inhibiting cancer cell growth and inducing apoptosis.[2][4]
Q2: Can cell confluency affect the efficacy of this compound?
A2: While direct studies on this compound are not yet widely published, it is highly probable that cell confluency can significantly impact its efficacy. The physiological state of cells can change dramatically with increasing density due to factors like contact inhibition, altered nutrient availability, and changes in cell signaling.[5][6][7] These changes can influence the expression of proteins involved in the cell cycle and the ubiquitin-proteasome system, both of which are critical for PROTAC activity.[5][8] Therefore, inconsistent results with this compound may be attributable to variations in cell confluency between experiments.
Q3: How does cell confluency potentially alter this compound's mechanism of action?
A3: Cell confluency can influence several factors central to this compound's function:
-
Cell Cycle Status: High confluency often leads to cell cycle arrest, typically in the G0/G1 phase, a phenomenon known as contact inhibition.[6][9] Since BET inhibitors are known to induce G1 arrest, the cell cycle status at the time of treatment can influence the cellular response.[10][11][12][13]
-
Protein Expression Levels: Studies have shown that protein expression patterns can differ significantly between low and high-density cell cultures.[5][7] The expression levels of BET proteins themselves, as well as components of the ubiquitin-proteasome system (including the E3 ligase Cereblon), may be altered, thereby affecting the efficiency of this compound-mediated degradation.
-
Signaling Pathways: Intercellular signaling pathways, such as the Hippo and mTOR pathways, are modulated by cell density.[7][14] These pathways can have downstream effects on cell proliferation and protein synthesis, which could indirectly impact the efficacy of a protein degrader.
Q4: What is the recommended cell confluency for experiments with this compound?
A4: For anti-proliferative assays, it is generally recommended to treat cells at a lower confluency (e.g., 30-50%).[15] This ensures that the cells are in an exponential growth phase, allowing for the clear observation of cytostatic or cytotoxic effects.[15] Treating highly confluent cells (e.g., >90%) may mask anti-proliferative effects, as the control cells will also have slowed their growth due to contact inhibition.[15] For experiments focused solely on protein degradation (e.g., Western blotting), a higher confluency may be acceptable, but it is crucial to maintain consistency across all experimental replicates.
Troubleshooting Guide
Q1: I am observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?
A1: Inconsistent IC50 values are a common issue that can often be traced back to variations in experimental conditions. Regarding cell confluency, consider the following:
-
Variable Seeding Density: Ensure that you are seeding the same number of viable cells for each experiment. Even small variations can lead to significant differences in confluency at the time of treatment.
-
Inconsistent Incubation Times: The duration of incubation before and after treatment should be standardized. Longer pre-treatment incubation can lead to higher confluency.
-
Edge Effects in Multi-well Plates: Cells in the outer wells of a multi-well plate can experience different growth conditions. To mitigate this, avoid using the outermost wells or ensure they are filled with media to maintain humidity.
Q2: My Western blot results show incomplete degradation of BET proteins, even at high concentrations of this compound. What should I check?
A2: Incomplete degradation can be due to several factors, some of which may be related to cell confluency:
-
The "Hook Effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation.[8][16] This can lead to a bell-shaped dose-response curve. Try testing a wider range of concentrations, including lower ones.
-
Suboptimal Protein Expression: At high confluency, the expression of Cereblon or other components of the ubiquitin-proteasome system might be downregulated in your cell line.[8] You can verify the expression levels of these proteins via Western blot.
-
Cell Health: Ensure your cells are healthy and within a consistent passage number range. Stressed or senescent cells may have a less active ubiquitin-proteasome system.[8]
Q3: I am seeing significant cell death in my vehicle-treated control group at high confluency. How can I address this?
A3: Cell death in high-density control wells is often due to nutrient depletion and waste accumulation in the culture medium. To address this:
-
Optimize Seeding Density: Reduce the initial seeding density to prevent overcrowding at the experimental endpoint.
-
Medium Refreshment: If long incubation times are necessary, consider a partial or full medium change during the experiment.
-
Use a Different Assay: Consider using an endpoint assay that is less sensitive to changes in metabolic activity that might occur due to nutrient depletion.
Data Presentation
The following tables provide examples of how to structure quantitative data when investigating the effect of cell confluency on this compound efficacy.
Table 1: Effect of Initial Cell Seeding Density on this compound IC50 Values
| Cell Line | Initial Seeding Density (cells/well) | Confluency at Treatment (%) | This compound IC50 (nM) |
| Cell Line A | 2,500 | ~30% | 5.2 ± 0.8 |
| 5,000 | ~50% | 8.1 ± 1.2 | |
| 10,000 | ~70% | 15.7 ± 2.5 | |
| Cell Line B | 3,000 | ~30% | 12.4 ± 1.9 |
| 6,000 | ~50% | 25.3 ± 3.8 | |
| 12,000 | ~70% | 58.9 ± 7.1 | |
| Data are presented as mean ± standard deviation from three independent experiments. |
Table 2: Western Blot Quantification of BRD4 Degradation by this compound at Different Confluencies
| Confluency at Treatment | This compound Concentration (nM) | Remaining BRD4 (% of Vehicle Control) |
| Low Confluency (~40%) | 10 | 15.2 ± 3.1 |
| 100 | 5.8 ± 1.5 | |
| High Confluency (~90%) | 10 | 45.7 ± 6.2 |
| 100 | 20.1 ± 4.5 | |
| Data represent the mean ± standard deviation of band intensity quantified from three separate Western blots. |
Experimental Protocols
1. Protocol for Assessing Cell Viability at Different Confluencies
This protocol uses the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of cell confluency on the IC50 of this compound.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at three different densities (e.g., low, medium, high) in 100 µL of complete medium. Prepare replicate plates for each density.
-
Incubation: Incubate the plates for 24 hours to allow for cell attachment and growth.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations to the appropriate wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® Reagent to room temperature for 30 minutes.[18]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[18]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[18]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]
-
-
Data Acquisition: Record the luminescence using a luminometer.
-
Analysis: Calculate the IC50 values for each confluency level using a suitable data analysis software.
-
2. Protocol for Western Blotting to Assess BET Protein Degradation
This protocol details the steps to measure the degradation of BET proteins following this compound treatment at different cell confluencies.
-
Materials:
-
Cell line of interest
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at low and high densities. After 24 hours, treat with this compound or vehicle for the desired time (e.g., 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay according to the manufacturer's instructions.[1][21][22][23][24]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like GAPDH.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a PROTAC.
Caption: Experimental workflow for testing the effect of cell confluency.
Caption: Troubleshooting flowchart for inconsistent this compound efficacy.
References
- 1. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contact inhibition - Wikipedia [en.wikipedia.org]
- 7. Fluctuations in cell density alter protein markers of multiple cellular compartments, confounding experimental outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Hypersensitivity to contact inhibition provides a clue to cancer resistance of naked mole-rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BET inhibitors synergize with sunitinib in melanoma through GDF15 suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Contact inhibition and high cell density deactivate the mammalian target of rapamycin pathway, thus suppressing the senescence program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 18. promega.com [promega.com]
- 19. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 20. yph-bio.com [yph-bio.com]
- 21. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. datasheets.scbt.com [datasheets.scbt.com]
- 24. vectorlabs.com [vectorlabs.com]
Technical Support Center: Validating E3 Ligase Engagement of BETd-260 in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on validating the E3 ligase engagement of BETd-260 in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a highly potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Bromodomain and Extra-Terminal (BET) family proteins, including BRD2, BRD3, and BRD4.[1][2][3][4] It is a heterobifunctional molecule that links a ligand for the Cereblon (CRBN) E3 ubiquitin ligase to a ligand for BET proteins.[2] This dual binding brings the BET protein in close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the BET protein by the proteasome.[5][6][7] This mechanism of action makes this compound a promising therapeutic agent for diseases like cancer.[1][3]
Q2: How can I confirm that this compound is engaging the CRBN E3 ligase in my cells?
A2: Several methods can be employed to validate the engagement of CRBN by this compound in cells:
-
NanoBRET™ Target Engagement Assay: This is a live-cell, proximity-based assay that quantitatively measures the binding of a PROTAC to its target E3 ligase.[8][9][10][11][12] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged E3 ligase (e.g., CRBN) and a fluorescent tracer.[11] Competition with this compound for binding to the tagged CRBN results in a measurable decrease in the BRET signal.[8]
-
Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[13][14][15][16][17] Engagement of CRBN by this compound is expected to alter the thermal stability of the CRBN protein, which can be detected by techniques like Western blotting or mass spectrometry.[13]
-
Co-immunoprecipitation (Co-IP) followed by Mass Spectrometry (MS): This technique can be used to demonstrate the formation of the ternary complex (BET protein-BETd-260-CRBN).[18][19] By immunoprecipitating the target BET protein (e.g., BRD4) from cells treated with this compound, the associated CRBN can be co-precipitated and identified by mass spectrometry.[19]
-
Competition Assays: The engagement of this compound with CRBN can be validated by competition experiments. For instance, co-treatment with a known CRBN binder, like thalidomide (B1683933) or lenalidomide (B1683929), should compete with this compound for CRBN binding and thus rescue the degradation of the target BET protein.[12]
Q3: My this compound is not causing degradation of BRD4. What are the possible reasons and troubleshooting steps?
A3: Lack of BRD4 degradation by this compound can stem from several factors. Here's a troubleshooting guide:
-
Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[20][21]
-
Solution: While modifying the PROTAC structure isn't feasible for a pre-synthesized compound, you can try optimizing treatment conditions, such as incubation time and serum concentration in the media. For future studies, consider using PROTACs with improved physicochemical properties.[20]
-
-
The "Hook Effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex, leading to reduced degradation.[20]
-
Solution: Perform a wide dose-response experiment to identify the optimal concentration range for degradation. You should observe a bell-shaped curve for degradation if the hook effect is present.[20]
-
-
Low E3 Ligase Expression: The cell line you are using might have low endogenous levels of CRBN, the E3 ligase recruited by this compound.
-
Solution: Confirm CRBN expression levels in your cell line by Western blot or qPCR. If expression is low, consider using a different cell line with higher CRBN expression.
-
-
Compound Instability: this compound might be unstable in your cell culture medium.[20]
-
Solution: Assess the stability of this compound in your specific media over the time course of your experiment using analytical methods like LC-MS.
-
-
Suboptimal Experimental Conditions: Incorrect incubation times or cell handling can affect the outcome.
Q4: How can I confirm that the observed BRD4 degradation is dependent on the proteasome and CRBN?
A4: To confirm the mechanism of action, you can perform the following control experiments:
-
Proteasome Inhibition: Pre-treat your cells with a proteasome inhibitor (e.g., MG132) before adding this compound. If degradation is proteasome-dependent, you should see a rescue of BRD4 protein levels.[20]
-
CRBN Ligand Competition: Co-treat cells with this compound and an excess of a free CRBN ligand (e.g., lenalidomide or pomalidomide). The free ligand will compete for CRBN binding, preventing the formation of the ternary complex and thus inhibiting BRD4 degradation.[12]
-
CRBN Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of CRBN in your cells. In CRBN-deficient cells, this compound should not be able to induce BRD4 degradation.[23]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: Cellular Potency of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| RS4;11 (Leukemia) | Cell Growth Inhibition | IC₅₀ | 51 pM | [3][4][24] |
| RS4;11 (Leukemia) | Protein Degradation (BRD4) | DC₅₀ | ~30 pM | [2][3][24] |
| MOLM-13 (Leukemia) | Cell Growth Inhibition | IC₅₀ | 2.2 nM | [4] |
| Hepatocellular Carcinoma (HCC) Cells | Apoptosis Induction | - | Potent | [2] |
IC₅₀: Half-maximal inhibitory concentration. DC₅₀: Half-maximal degradation concentration.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosing | Outcome | Reference |
| Mice | RS4;11 Xenograft | 5 mg/kg, i.v., every other day | >90% tumor regression | [2][4] |
| Mice | MNNG/HOS Xenograft | 5 mg/kg, i.v., single dose | BRD protein degradation for >24h | [25] |
Experimental Protocols
1. Western Blot for BRD4 Degradation
This protocol is a standard method to assess the degradation of the target protein, BRD4.[3][26][27][28]
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., in a dose-response from pM to µM range) for a predetermined time (e.g., 24 hours).[27] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or α-Tubulin) to determine the percentage of BRD4 degradation.[27]
2. Cellular Thermal Shift Assay (CETSA®)
This protocol outlines the steps to assess the engagement of this compound with CRBN by measuring changes in its thermal stability.[13][14][15]
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specific duration.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes).[13]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.[13]
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of CRBN by Western blot or other protein detection methods.[13]
-
Data Analysis: Plot the amount of soluble CRBN as a function of temperature. A shift in the melting curve between the this compound-treated and control samples indicates target engagement.[13]
3. Target Ubiquitination Assay
This protocol is designed to detect the ubiquitination of the target protein, confirming the mechanism of action of the PROTAC.[5][6][20][29][30]
-
Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[20]
-
Cell Lysis: Lyse the cells in a denaturing buffer (e.g., containing SDS) to disrupt protein-protein interactions.[20]
-
Immunoprecipitation: Immunoprecipitate the target protein (e.g., BRD4) using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and run them on an SDS-PAGE gel. Perform a Western blot and probe with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the target protein.[20] A high molecular weight smear or laddering pattern indicates ubiquitination.
Visualizations
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. lifesensors.com [lifesensors.com]
- 6. Ubiquitination Assay - Profacgen [profacgen.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. NanoBRET® TE Intracellular E3 Ligase Assays [promega.com]
- 9. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.jp]
- 10. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 15. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. nanotempertech.com [nanotempertech.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Overcoming E3 Ligase-Mediated Resistance: Development of Novel Hydrophobic Tagging-Based Degraders Targeting ALK Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. Ubiquitin & PROTAC | ChemPartner [chempartner.com]
Addressing variability in BETd-260 experimental replicates.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental replicates involving the BET degrader, BETd-260. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in BRD4 degradation between our experimental replicates after this compound treatment. What are the potential causes and solutions?
A1: Variability in BRD4 degradation is a common issue that can stem from several factors. Below is a systematic guide to troubleshoot this problem.
Troubleshooting Guide for Inconsistent BRD4 Degradation
| Potential Cause | Recommended Action |
| Cell Line Health and Passage Number | Maintain a consistent, low passage number for your cells. High passage numbers can lead to genetic drift and altered protein expression, including the E3 ligase Cereblon (CRBN), which is essential for this compound's function. |
| Reagent Quality and Handling | Ensure the this compound stock solution is properly prepared and stored. Avoid repeated freeze-thaw cycles. It is recommended to aliquot the stock solution and store it at -80°C. Confirm the purity and integrity of the compound if possible. |
| "Hook Effect" | High concentrations of PROTACs can sometimes lead to reduced degradation due to the formation of non-productive binary complexes (this compound with either BRD4 or CRBN alone) instead of the productive ternary complex (BRD4-BETd-260-CRBN).[1] Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from picomolar to low micromolar) to identify the optimal concentration for degradation and to check for a bell-shaped curve characteristic of the hook effect.[1][2] |
| Suboptimal Incubation Time | The kinetics of protein degradation can vary between cell lines. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at the optimal concentration to determine the point of maximal degradation.[2] |
| Cellular Degradation Machinery | Confirm that the proteasome is functional in your cell line. As a control, pre-treatment with a proteasome inhibitor like MG132 should block this compound-mediated BRD4 degradation.[2] Also, verify the expression levels of Cereblon (CRBN), the E3 ligase recruited by this compound, in your cell line via Western blot or qPCR.[2] |
| Western Blotting Technique | Inconsistent protein loading, inefficient protein transfer, or issues with antibody performance can all contribute to variability. Ensure accurate protein quantification, use a reliable loading control (e.g., GAPDH, β-actin), and validate your primary and secondary antibodies.[3][4] |
Q2: My cell viability assay results with this compound are not consistent. What should I check?
A2: Inconsistent cell viability results can be frustrating. Here are some key areas to investigate:
Troubleshooting Guide for Cell Viability Assay Variability
| Potential Cause | Recommended Action |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to significant variability. Allow cells to adhere and distribute evenly overnight before adding the compound. |
| Assay Type and Timing | Different viability assays measure different cellular parameters (e.g., metabolic activity, ATP content, membrane integrity).[5][6] The choice of assay and the incubation time can influence the results. For this compound, which induces apoptosis, assays that measure metabolic activity (like MTT or WST-8) are commonly used.[7][8] Ensure the incubation time is sufficient for the compound to exert its effect. |
| Compound Solubility and Distribution | Ensure that this compound is fully dissolved in the culture medium and evenly distributed in each well. Improper mixing can lead to concentration gradients and variable results. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth. To minimize this, avoid using the outermost wells or ensure proper humidification in the incubator. |
| Mycoplasma Contamination | Mycoplasma contamination can alter cellular metabolism and response to treatments. Regularly test your cell cultures for mycoplasma.[9] |
Q3: We are not observing the expected downregulation of c-MYC expression after this compound treatment. Why might this be?
A3: The downregulation of c-MYC is a key downstream effect of BET protein degradation.[9][10][11] If you are not observing this, consider the following:
Troubleshooting Guide for Lack of c-MYC Downregulation
| Potential Cause | Recommended Action |
| Insufficient BRD4 Degradation | The extent of c-MYC downregulation is dependent on the level of BRD4 degradation. First, confirm that you are achieving significant BRD4 degradation by Western blot (see Q1). |
| Kinetics of Transcription and Translation | The timing of c-MYC mRNA and protein downregulation can be rapid. Perform a time-course experiment, analyzing both mRNA levels by qPCR and protein levels by Western blot at early time points (e.g., 1, 2, 4, 8 hours) post-treatment.[12] |
| Cell Line-Specific Regulation of c-MYC | While BRD4 is a major regulator of c-MYC, other signaling pathways can also influence its expression. The dependence of c-MYC on BRD4 can vary between different cancer types and cell lines.[13] |
| qPCR Primer/Probe Efficiency | If you are assessing c-MYC mRNA levels, ensure that your qPCR primers or probes are specific and efficient. Run a standard curve to determine the efficiency of your assay. |
Data Presentation
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Potency | Reference |
| RS4;11 | Leukemia | Degradation | DC50 (BRD4) | 30 pM | [14][15] |
| RS4;11 | Leukemia | Cell Growth | IC50 | 51 pM | [7][8][10] |
| MOLM-13 | Leukemia | Cell Growth | IC50 | 2.2 nM | [7][10] |
| MNNG/HOS | Osteosarcoma | Cell Viability | EC50 | 1.8 nM | [11] |
| Saos-2 | Osteosarcoma | Cell Viability | EC50 | 1.1 nM | [11] |
Experimental Protocols
Protocol 1: Western Blot for BRD4 Degradation
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[16]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.[2]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative amount of BRD4.[2]
Protocol 2: Quantitative Real-Time PCR (qPCR) for c-MYC Expression
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described for the Western blot protocol. At the desired time points, harvest the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for c-MYC and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Calculate the relative expression of c-MYC using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Protocol 3: Cell Viability Assay (WST-8/CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000-20,000 cells/well in 100 µL of culture medium.[7] Allow cells to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 or 96 hours) at 37°C in a 5% CO2 incubator.[7]
-
Reagent Addition: Add 10 µL of WST-8 (or CCK-8) reagent to each well and incubate for 1-4 hours.[16]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[7][16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. scienceopen.com [scienceopen.com]
- 12. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Impact of serum concentration on BETd-260 activity in cell culture.
Welcome to the technical support center for BETd-260. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their cell culture experiments involving this potent PROTAC BET degrader.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to simultaneously bind to a Bromodomain and Extra-Terminal (BET) protein (like BRD2, BRD3, and BRD4) and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the cell's proteasome. This event-driven pharmacology allows for the catalytic degradation of target proteins, leading to a sustained downstream effect.
dot
Caption: Mechanism of Action for this compound PROTAC.
Q2: How does the serum concentration in cell culture media affect this compound's activity?
A2: Serum contains a high concentration of proteins, with albumin being the most abundant. Small molecules, including PROTACs like this compound, can bind to these serum proteins.[1] This binding is a critical factor as only the unbound, or "free," fraction of the drug is available to cross cell membranes and interact with its intracellular targets.[2] Consequently, high serum concentrations (e.g., 10% FBS) can sequester this compound, reducing its effective concentration and leading to a decrease in apparent potency (a rightward shift in the IC50 curve) compared to experiments conducted in low-serum or serum-free conditions.[1][2]
Q3: I am not observing the expected level of BET protein degradation or cell viability inhibition. What could be the issue?
A3: A discrepancy between your results and published data can arise from several factors. One of the most common is the impact of serum proteins reducing the effective concentration of this compound, as detailed in Q2.[1][2] Other potential causes include:
-
Cell Health: Ensure cells are healthy, in the logarithmic growth phase, and not over-confluent.
-
This compound Concentration: The optimal concentration is highly cell-type dependent. A dose-response experiment is crucial to determine the effective range for your specific model.
-
Assay-Specific Conditions: Incubation time, cell seeding density, and the specific endpoint being measured can all influence the outcome.
-
Reagent Quality: Ensure the this compound stock solution is correctly prepared and stored to prevent degradation.
Q4: What is the recommended starting concentration for this compound in a cell-based assay?
A4: this compound is highly potent, with reported activities in the picomolar to low nanomolar range for inducing BET protein degradation and inhibiting cell growth in sensitive cell lines.[3][4] For initial experiments, it is recommended to perform a wide dose-response curve, for example, from 1 pM to 1 µM, to determine the DC50 (concentration for 50% degradation) and IC50 (concentration for 50% inhibition of viability) in your specific cell line and culture conditions.
Troubleshooting Guides
Problem 1: Lower than expected potency (High IC50/DC50 Value)
| Possible Cause | Troubleshooting Steps & Recommendations |
| High Serum Protein Binding | 1. Reduce Serum Concentration: If your cell line's health permits, perform the experiment in a lower serum concentration (e.g., 2-5% FBS) or in serum-free media for the duration of the drug treatment.[1] 2. Increase this compound Concentration: Titrate this compound to a higher concentration range to compensate for the portion bound to serum proteins. 3. Perform an IC50 Shift Assay: Quantify the effect of serum by determining the IC50 value in the presence of different concentrations of serum or bovine serum albumin (BSA) to confirm binding effects.[2] |
| Cell Line Insensitivity | The expression levels of BRD proteins and CRBN can vary between cell lines, affecting sensitivity. Confirm the expression of these proteins in your cell line via Western blot. |
| Incorrect Drug Concentration | Verify the dilution calculations for your this compound stock and working solutions. Ensure the solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed cytotoxic levels (typically <0.5%). |
| Suboptimal Incubation Time | Degradation kinetics can vary. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at a fixed, effective concentration of this compound to determine the optimal endpoint for protein degradation.[5] |
dot
Caption: Troubleshooting decision tree for low this compound potency.
Problem 2: Inconsistent or irreproducible results between experiments
| Possible Cause | Troubleshooting Steps & Recommendations |
| Variability in Serum Lots | Different lots of Fetal Bovine Serum (FBS) can have varying compositions of proteins, growth factors, and other small molecules, which can affect both cell growth and drug activity.[6] If possible, purchase a large single lot of FBS for a series of experiments. Always qualify a new lot of FBS before use in critical assays. |
| Cell Passage Number & Health | Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift. Monitor cell morphology and viability before each experiment. Do not use cells that are over-confluent. |
| Inconsistent Plating Density | Ensure a uniform single-cell suspension before plating. After plating, check wells under a microscope to confirm even cell distribution. Edge effects can be minimized by not using the outer wells of the plate for experimental samples. |
| Assay Timing and Reagent Prep | Prepare fresh dilutions of this compound for each experiment. Ensure that incubation times for drug treatment and assay development (e.g., with viability reagents) are kept consistent across all experiments. |
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound across various cancer cell lines. Note that the specific serum concentration used in the culture medium is often not detailed in publications, which could contribute to variability between studies.
Table 1: this compound Activity in Leukemia Cell Lines
| Cell Line | Assay | Endpoint | Reported Value | Serum Conditions | Citation |
| RS4;11 | Protein Degradation | BRD4 Degradation | DC50 ~30 pM | Not Specified | [2] |
| RS4;11 | Cell Growth | IC50 | 51 pM | Not Specified | [3][4] |
| MOLM-13 | Cell Growth | IC50 | 2.2 nM | Not Specified | [3][4] |
| RS4;11 | Apoptosis Induction | - | Effective at 3-10 nM | Not Specified | [3][4] |
| MOLM-13 | Apoptosis Induction | - | Effective at 3-10 nM | Not Specified | [3][4] |
Table 2: this compound Activity in Solid Tumor Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Reported Value | Serum Conditions | Citation |
| HepG2 | Hepatocellular Carcinoma | Protein Degradation | BRD2/3/4 Degradation | Effective at 10-100 nM | Not Specified | [7] |
| Multiple HCC | Hepatocellular Carcinoma | Cell Viability | Inhibition | Dose-dependent | Not Specified | [7] |
| MNNG/HOS | Osteosarcoma | Cell Viability | EC50 | 1.8 nM | Not Specified | [8] |
| Saos-2 | Osteosarcoma | Cell Viability | EC50 | 1.1 nM | Not Specified | [8] |
| MNNG/HOS | Protein Degradation | BRD3/4 Degradation | Complete at 3 nM (24h) | Not Specified | [5][8] | |
| TNBC lines | Triple-Negative Breast Cancer | Cell Growth | IC50 | <10 nM in 9/13 lines | Not Specified | [9] |
Experimental Protocols
Protocol 1: Western Blot for BET Protein Degradation
-
Cell Seeding: Plate cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Aspirate the medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours) at 37°C and 5% CO2.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., Actin, Tubulin, or GAPDH) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.
Protocol 2: Cell Viability Assay (CCK-8 / WST-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72-96 hours) at 37°C and 5% CO2.
-
Assay Development: Add 10 µL of CCK-8 or WST-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the vehicle-treated control cells. Calculate IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
dot
Caption: Experimental workflow to assess serum impact.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fetal bovine serum, but not human serum, inhibits the in vitro cytotoxicity of ET-743 (Yondelis, trabectedin), an example of potential problems for extrapolation of active drug concentrations from in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Review: Modifications of Human Serum Albumin and Their Binding Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human serum albumin reduces the potency of acetylcholinesterase inhibitor based drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Showdown: The BET Degrader BETd-260 Versus the Inhibitor JQ1 in Preclinical Cancer Models
In the rapidly evolving landscape of epigenetic cancer therapies, the comparison between targeted protein degradation and inhibition is a critical area of investigation. This guide provides a detailed, data-driven comparison of two key molecules targeting the Bromodomain and Extra-Terminal (BET) family of proteins: the PROTAC degrader BETd-260 and the small-molecule inhibitor JQ1. This document is intended for researchers, scientists, and drug development professionals seeking to understand the differential efficacy and mechanisms of these two therapeutic modalities.
This comprehensive analysis reveals the superior potency of this compound in inducing cancer cell death and degrading BET proteins compared to the inhibitory action of JQ1. The data presented herein underscores the potential of targeted protein degradation as a more effective strategy for targeting BET proteins in oncology.
Quantitative Efficacy: A Tale of Two Potencies
Experimental data from head-to-head comparisons in osteosarcoma cell lines demonstrate a dramatic difference in the anti-proliferative activity of this compound and JQ1. This compound exhibits picomolar to low nanomolar efficacy, proving to be over 1000 times more potent than JQ1 in suppressing cell viability.
| Cell Line | Compound | EC50 (nmol/L) |
| MNNG/HOS | This compound | 1.8 |
| JQ1 | >3000 | |
| Saos-2 | This compound | 1.1 |
| JQ1 | >3000 | |
| MG-63 | This compound | 12.9 |
| JQ1 | 7444 | |
| SJSA-1 | This compound | 25.7 |
| JQ1 | 1292 |
Table 1: Comparative Cell Viability (EC50) of this compound and JQ1 in Osteosarcoma Cell Lines. Data clearly indicates the significantly lower concentrations of this compound required to inhibit cell viability by 50% compared to JQ1[1].
Mechanistic Divergence: Inhibition versus Degradation
The profound difference in potency between this compound and JQ1 is rooted in their distinct mechanisms of action. JQ1 is a competitive inhibitor that reversibly binds to the bromodomains of BET proteins, displacing them from chromatin and thereby inhibiting their function.[2][3] In contrast, this compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of BET proteins.[1] This is achieved by simultaneously binding to a BET protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BET protein.[1]
This mechanistic difference is starkly illustrated by their effects on BET protein levels and the downstream oncogene c-Myc. Treatment with this compound leads to the rapid and sustained degradation of BRD2, BRD3, and BRD4 proteins, a feat not accomplished by JQ1, which has no effect on their expression levels.[1][4] Consequently, this compound achieves a more profound and sustained suppression of c-Myc protein levels compared to the reversible and often incomplete suppression by JQ1.[1][4][5]
| Treatment | BRD2 Levels | BRD3 Levels | BRD4 Levels | c-Myc Levels |
| This compound | Degraded | Degraded | Degraded | Substantially Inhibited |
| JQ1 | No Change | No Change | No Change | Inhibited (less potent) |
Table 2: Differential Effects of this compound and JQ1 on Protein Expression. this compound leads to the degradation of BET proteins and a more potent downregulation of c-Myc compared to JQ1[1][4].
Apoptosis Induction: The Consequence of Degradation
The superior ability of this compound to induce apoptosis, or programmed cell death, is a direct consequence of its degradation mechanism. In osteosarcoma cells, this compound substantially inhibits the expression of anti-apoptotic proteins Mcl-1 and Bcl-xl while increasing the expression of the pro-apoptotic protein Noxa, leading to massive apoptosis within hours.[1] While JQ1 can also induce apoptosis, it is generally less potent and its effects can be context-dependent.[3][6][7][8][9]
In Vivo Antitumor Activity
In preclinical xenograft models, both JQ1 and this compound have demonstrated the ability to suppress tumor growth. JQ1 has been shown to inhibit tumor progression in models of pancreatic ductal adenocarcinoma and Merkel cell carcinoma.[6][7] In these models, JQ1 treatment was associated with decreased cell proliferation, as indicated by reduced Ki-67 staining, and in some cases, an increase in apoptosis.[6][7]
Studies with this compound in xenograft models of osteosarcoma have shown that it profoundly inhibits the growth of both cell-derived and patient-derived tumors.[1] This in vivo efficacy is accompanied by the degradation of BET proteins and the induction of apoptosis within the tumor tissue.[1] While direct head-to-head in vivo comparisons are limited in the reviewed literature, the significantly higher in vitro potency of this compound suggests the potential for a greater therapeutic window and more profound anti-tumor effects in vivo.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. scienceopen.com [scienceopen.com]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of BETd-260 and ARV-825.
Quantitative Data Summary
While direct head-to-head studies under identical experimental conditions are limited, the following tables summarize the available data on the in vitro potency and efficacy of BETd-260 and ARV-825 from various studies. It is crucial to interpret this data with caution, as the experimental conditions (e.g., cell lines, treatment duration, assay methods) differ between studies.
Table 1: In Vitro Growth Inhibition (IC50) of this compound and ARV-825 in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound | RS4;11 | B-cell Acute Lymphoblastic Leukemia | 51 pM | |
| MOLM-13 | Acute Myeloid Leukemia | 2.2 nM | ||
| MNNG/HOS | Osteosarcoma | 1.8 nM | ||
| Saos-2 | Osteosarcoma | 1.1 nM | ||
| ARV-825 | SET2 | Secondary Acute Myeloid Leukemia | 14.5 ± 0.2 nM | |
| UKE1 | Secondary Acute Myeloid Leukemia | 256 ± 12.45 nM | ||
| SK-N-SH | Neuroblastoma | 146.9 nM | ||
| SH-SY5Y | Neuroblastoma | 53.71 nM | ||
| IMR-32 | Neuroblastoma | 7.024 nM | ||
| SK-N-BE(2) | Neuroblastoma | 232.8 nM | ||
| HuCCT1 | Cholangiocarcinoma | Significantly lower than JQ1 and OTX015 | ||
| HuH28 | Cholangiocarcinoma | Significantly lower than JQ1 and OTX015 |
Table 2: In Vitro BET Protein Degradation (DC50) of ARV-825
| Compound | Cell Line | Target Protein | DC50 | Reference |
| ARV-825 | MOLT-4 | BRD4 | ~5 nM | |
| Jurkat | BRD4 | ~5 nM |
Signaling Pathway and Experimental Workflow
The degradation of BET proteins by this compound and ARV-825 profoundly impacts downstream signaling pathways, primarily by downregulating the transcription of the c-MYC oncogene. This, in turn, affects cell proliferation, cell cycle progression, and apoptosis.
A typical experimental workflow to compare the efficacy of these PROTACs involves a series of in vitro and in vivo assays.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of key experimental protocols used to evaluate this compound and ARV-825.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or ARV-825 and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT reagent to each well and incubate to allow for formazan (B1609692) crystal formation. Solubilize the crystals with a solubilization solution.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for BET Protein Degradation
-
Cell Lysis: Treat cells with this compound or ARV-825 for various time points and concentrations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for BRD2, BRD3, BRD4, c-MYC, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound, ARV-825, or a vehicle control via a specified route (e.g., intraperitoneal, oral gavage) and schedule.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate anti-tumor efficacy.
Conclusion
Both this compound and ARV-825 are highly potent, pan-BET protein degraders that have demonstrated significant anti-cancer activity in a variety of preclinical models. While both utilize the CRBN E3 ligase to induce degradation, the available data, albeit from different studies, suggests that this compound may exhibit greater potency in certain hematological malignancy cell lines, with reported IC50 values in the picomolar range. ARV-825 has also shown impressive efficacy across a broad range of cancer types, including solid tumors.
BETd-260 vs. QCA570: A Head-to-Head Comparison of Two Potent BET Degraders
In the rapidly evolving field of targeted protein degradation, two prominent BET (Bromodomain and Extra-Terminal) degraders, BETd-260 and QCA570, have emerged as powerful tools for researchers in oncology and beyond. Both molecules, operating through the Proteolysis Targeting Chimera (PROTAC) mechanism, have demonstrated exceptional potency in eliminating BET proteins, which are critical regulators of gene transcription and are implicated in a variety of cancers. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their studies.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Both this compound and QCA570 are heterobifunctional molecules designed to induce the degradation of BET proteins, including BRD2, BRD3, and BRD4.[1][2] They achieve this by simultaneously binding to a BET protein and the Cereblon (CRBN) E3 ubiquitin ligase, a component of the ubiquitin-proteasome system.[2][3] This proximity-induced ternary complex formation facilitates the ubiquitination of the BET protein, marking it for degradation by the proteasome. The result is the potent and sustained removal of BET proteins from the cell, leading to the downregulation of key oncogenes like c-Myc and the induction of apoptosis in cancer cells.[4][5]
Caption: Mechanism of action for this compound and QCA570.
Potency and Efficacy: A Quantitative Comparison
Both this compound (also known as ZBC260) and QCA570 exhibit remarkable potency, inducing BET protein degradation and inhibiting cancer cell growth at picomolar to nanomolar concentrations.[1][6] However, available data suggests that QCA570 is the more potent of the two degraders in several human leukemia cell lines.[2][7]
| Metric | This compound (ZBC260) | QCA570 | Cell Line | Reference |
| IC50 (Cell Growth Inhibition) | 51 pM | 32 pM | RS4;11 (Leukemia) | [1][8] |
| 2.2 nM | 62 pM | MOLM-13 (Leukemia) | [3][8] | |
| - | 8.3 pM | MV4;11 (Leukemia) | [6][8] | |
| Low nM | 2-30 nM | Bladder Cancer Cell Lines | [7][9] | |
| Degradation Concentration | 30-100 pM (BRD4) | Low pM (BET proteins) | RS4;11 (Leukemia) | [1][6] |
| DC50 (Degradation) | Not explicitly stated | ~1 nM (BRD4) | Bladder Cancer Cell Lines | [2][7] |
Note: IC50 (half-maximal inhibitory concentration) values represent the concentration of the degrader required to inhibit cell growth by 50%. DC50 (half-maximal degradation concentration) is the concentration required to achieve 50% of the maximal protein degradation. Lower values indicate higher potency.
One study directly compared the proliferation inhibitory activity of QCA570 to other BET degraders, including ZBC260 (this compound), in human leukemia cell lines and found QCA570 to be more potent.[2][7]
Downstream Cellular Effects
The degradation of BET proteins by both this compound and QCA570 triggers a cascade of downstream events that contribute to their anti-cancer activity.
-
c-Myc Suppression: Both degraders lead to a strong downregulation of the oncoprotein c-Myc, a key target of BET proteins.[4][5]
-
Apoptosis Induction: Treatment with either this compound or QCA570 robustly induces apoptosis (programmed cell death) in various cancer cell lines.[2][3] This is often accompanied by the cleavage of PARP and caspase-3, key markers of apoptosis.[4]
-
Cell Cycle Arrest: QCA570 has been shown to induce G2/M phase arrest of the cell cycle in bladder cancer cells.[2][7]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of this compound and QCA570.
Cell Viability Assay (IC50 Determination)
Caption: Workflow for determining cell viability (IC50).
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the BET degrader (e.g., this compound or QCA570) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 to 96 hours, to allow for the compound to exert its effect.[2][8]
-
Viability Assessment: A cell viability reagent, such as Cell Counting Kit-8 (CCK-8) or CellTiter-Glo, is added to each well.[2][8]
-
Signal Measurement: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The data is normalized to the vehicle control, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Western Blotting (Protein Degradation Assessment)
-
Cell Treatment: Cells are treated with varying concentrations of the BET degrader for a specific duration (e.g., 9, 24 hours).[7]
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-Actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Band intensities are quantified using densitometry software to determine the extent of protein degradation.
Conclusion
Both this compound and QCA570 are exceptionally potent BET protein degraders with significant anti-cancer activity. The available data indicates that QCA570 demonstrates superior potency in terms of cell growth inhibition in several leukemia cell lines when compared to this compound. [2][7] The choice between these two degraders may depend on the specific cell type, experimental goals, and the desired potency profile. For researchers seeking the most potent currently available BET degrader for in vitro studies, QCA570 appears to be the leading candidate based on published data. However, both compounds represent valuable tools for investigating the therapeutic potential of BET protein degradation.
References
- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 8. Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating BETd-260-Mediated Protein Degradation with Genetic Knockdown
In the realm of targeted therapeutics, particularly in oncology, the validation of a drug's on-target effects is paramount. BETd-260, a potent proteolysis-targeting chimera (PROTAC), induces the degradation of Bromodomain and Extra-Terminal (BET) family proteins, offering a promising strategy against various cancers.[1][2][3][4][5] This guide provides a comprehensive comparison of this compound with genetic knockdown techniques, such as siRNA, to validate its mechanism of action and downstream cellular effects.
Mechanism of Action: Chemical vs. Genetic Perturbation
This compound: Targeted Protein Degradation
This compound is a heterobifunctional molecule that leverages the cell's ubiquitin-proteasome system to eliminate BET proteins (BRD2, BRD3, and BRD4).[2][3][4] It achieves this by simultaneously binding to a BET protein and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the polyubiquitination of the BET protein, marking it for degradation by the 26S proteasome.[6] This catalytic process allows a single molecule of this compound to induce the degradation of multiple BET protein molecules.[7]
Genetic Knockdown: Silencing at the Source
Genetic knockdown methods, such as small interfering RNA (siRNA), operate at the messenger RNA (mRNA) level.[7][8] A synthetic double-stranded siRNA molecule, complementary to the target mRNA (e.g., BRD4 mRNA), is introduced into the cell. It is then incorporated into the RNA-induced silencing complex (RISC), which subsequently binds to and cleaves the target mRNA, preventing its translation into protein.[7][9] This approach is a cornerstone for genetic validation, confirming that a phenotype is directly linked to the suppression of a specific gene.[7]
Experimental Workflow for Comparative Analysis
A systematic approach is essential to compare the effects of this compound and genetic knockdown. The following workflow outlines the key steps for a comprehensive validation study.
Quantitative Data Comparison
The following table summarizes representative quantitative data comparing the efficacy of this compound and BRD4 siRNA in various cancer cell lines.
| Parameter | This compound | BRD4 siRNA/shRNA | Cell Line(s) | Key Findings & Citations |
| Protein Degradation (BRD4) | Effective at concentrations as low as 30 pM.[2][3] | Significant knockdown achieved at mRNA and protein levels.[10] | RS4;11, Osteosarcoma cells, TNBC cells | This compound leads to rapid and potent degradation of BRD2, BRD3, and BRD4.[4][11][12] Genetic knockdown also effectively reduces BRD4 protein levels.[10] |
| Downregulation of c-Myc | Potent downregulation at concentrations >1000 times lower than BET inhibitors.[3] | Significant downregulation of c-MYC mRNA and protein.[10] | RS4;11, HD-MB3 | Both methods effectively suppress the key downstream oncogene c-Myc.[3][10] |
| Cell Viability (IC50) | 51 pM - 2.2 nM | Not Applicable | RS4;11, MOLM-13 | This compound demonstrates picomolar to low nanomolar potency in inhibiting cancer cell growth.[2][4][13] |
| Apoptosis Induction | Robustly induces apoptosis, evidenced by PARP and caspase-3 cleavage.[2][4][13][14] | Significant increase in apoptotic cells.[10] | HCC cells, RS4;11, HD-MB3 | Both approaches lead to the induction of programmed cell death.[10][11][13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Western Blot for BRD4 and c-Myc Protein Levels
This protocol is adapted from standard western blotting procedures.[6][15]
-
Cell Lysis: After treatment with this compound or transfection with siRNA, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against BRD4, c-Myc, and a loading control (e.g., GAPDH or α-Tubulin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.
2. RT-qPCR for c-MYC mRNA Expression
This protocol is based on standard quantitative PCR methodologies.[16][17][18][19][20]
-
RNA Extraction: Isolate total RNA from treated and control cells using an RNA purification kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR:
-
Prepare a reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific primers for c-MYC and a housekeeping gene (e.g., GAPDH).
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in c-MYC mRNA expression, normalized to the housekeeping gene.
3. Cell Viability Assay (CellTiter-Glo®)
This protocol is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[21][22][23][24][25]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or transfect with siRNA as per the experimental design. Include vehicle-only and untransfected controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) under standard cell culture conditions.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement: Record the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which correlates with the number of viable cells.
Conclusion
Both this compound and genetic knockdown are powerful tools for investigating the function of BET proteins. This compound offers a pharmacologically relevant approach, demonstrating rapid and potent degradation of target proteins, which is highly advantageous for therapeutic development.[9] Genetic knockdown, particularly with siRNA, remains the gold standard for validating that the observed cellular phenotype is a direct consequence of the target gene's suppression.[7] By employing these complementary techniques in parallel, researchers can robustly validate the on-target effects of this compound and gain a deeper understanding of its therapeutic potential.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting Bromodomain and Extraterminal Proteins for Drug Discovery: From Current Progress to Technological Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scienceopen.com [scienceopen.com]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. neoplasiaresearch.com [neoplasiaresearch.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. sinobiological.com [sinobiological.com]
- 20. origene.com [origene.com]
- 21. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 22. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 23. promega.com [promega.com]
- 24. promega.com [promega.com]
- 25. scribd.com [scribd.com]
On-Target Efficacy of BETd-260: A Comparative Analysis and Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the BET (Bromodomain and Extra-Terminal) degrader BETd-260 with other BET-targeting compounds and details experimental approaches to confirm its on-target effects. This compound is a highly potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of BET proteins BRD2, BRD3, and BRD4, leading to profound anti-proliferative and pro-apoptotic effects in a variety of cancer models.[1][2][3]
Comparative Performance of this compound
This compound has demonstrated superior potency and efficacy compared to traditional BET inhibitors and other BET degraders across multiple cancer cell lines. Its ability to induce rapid and sustained degradation of BET proteins translates to picomolar to low nanomolar IC50 values in cell viability assays.
In Vitro Efficacy Comparison
| Compound | Mechanism | Target(s) | Cell Line (Cancer Type) | IC50 / DC50 | Reference |
| This compound | BET Degrader (PROTAC) | BRD2, BRD3, BRD4 | RS4;11 (Leukemia) | IC50: 51 pM | [1][2][4] |
| MOLM-13 (Leukemia) | IC50: 2.2 nM | [1] | |||
| HepG2 (Hepatocellular Carcinoma) | Degrades BETs at 10-100 nM | ||||
| MNNG/HOS (Osteosarcoma) | EC50: 1.8 nM | ||||
| JQ1 | BET Inhibitor | BRD2, BRD3, BRD4 | RS4;11 (Leukemia) | IC50: ~25 nM | [5] |
| MNNG/HOS (Osteosarcoma) | EC50: >1000 nM | ||||
| OTX-015 | BET Inhibitor | BRD2, BRD3, BRD4 | 22Rv1 (Prostate Cancer) | Results in 80% TGI in vivo | [6] |
| ARV-771 | BET Degrader (PROTAC) | BRD2, BRD3, BRD4 | 22Rv1 (Prostate Cancer) | Induces tumor regression in vivo | [6] |
| dBET1 | BET Degrader (PROTAC) | BRD4 | MV4-11 (Leukemia) | More potent than JQ1 | [7] |
| MZ1 | BET Degrader (PROTAC) | Preferentially BRD4 | MDA-MB-231 (Breast Cancer) | IC50: 0.11 µM | [8] |
In Vivo Efficacy
In xenograft models, this compound has been shown to cause rapid and significant tumor regression with no apparent toxicity.[1][2][3][9] For instance, in an RS4;11 leukemia xenograft model, treatment with this compound resulted in over 90% tumor regression.[1][3]
Confirming On-Target Effects: Rescue Experiments
To rigorously demonstrate that the observed cellular effects of this compound are a direct consequence of BET protein degradation, rescue experiments are crucial. These experiments aim to reverse the phenotype induced by this compound by manipulating the levels of its targets or key downstream effectors.
Rescue by Inhibiting the Degradation Machinery
A foundational experiment to confirm the PROTAC mechanism of action of this compound involves inhibiting the ubiquitin-proteasome system. Pre-treatment of cells with a proteasome inhibitor (e.g., MG-132) or an E3 ligase inhibitor (e.g., MLN4924 for Cullin-RING ligases) should prevent the degradation of BRD2, BRD3, and BRD4 by this compound. This confirms that the degradation is dependent on the cellular machinery hijacked by the PROTAC.
Rescue of Apoptosis by Targeting Downstream Effectors
This compound induces apoptosis in cancer cells by modulating the expression of apoptosis-related genes, including the upregulation of the pro-apoptotic protein Bad.[1] A rescue experiment can be performed by silencing Bad expression using siRNA. The attenuation of this compound-induced cell death upon Bad knockdown would confirm that Bad is a critical downstream mediator of this compound's pro-apoptotic effects.
Proposed Rescue by Overexpression of Target Proteins
A definitive on-target validation involves the overexpression of the primary targets, BRD2, BRD3, or BRD4. Ectopic expression of a degradation-resistant form of these proteins, or simply high levels of the wild-type proteins, could potentially rescue the anti-proliferative or pro-apoptotic phenotype induced by this compound. While this specific experiment for this compound has not been explicitly reported in the reviewed literature, it represents a gold-standard approach for confirming on-target activity.
Experimental Protocols
Western Blotting for BET Protein Degradation
Objective: To quantify the degradation of BRD2, BRD3, and BRD4 proteins following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time points (e.g., 1, 3, 6, 12, 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability Assay (MTT/CCK-8)
Objective: To determine the effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations for 24-48 hours.
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.
Visualizing the Pathways and Workflows
Caption: Mechanism of action of this compound leading to on-target effects.
Caption: Logical workflow for a rescue experiment to confirm on-target effects.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suppression of BRD4 inhibits human hepatocellular carcinoma by repressing MYC and enhancing BIM expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Bromodomain and Extraterminal Proteins for Drug Discovery: From Current Progress to Technological Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Analysis of BETd-260 and Other BET Inhibitors for Cancer Research
In the rapidly evolving landscape of epigenetic cancer therapies, Bromodomain and Extra-Terminal (BET) proteins have emerged as a critical target. This guide provides a comprehensive side-by-side analysis of a novel BET-targeting PROTAC, BETd-260, and other prominent small-molecule BET inhibitors, including JQ1, OTX-015 (Birabresib), and ABBV-075 (Mivebresib). This comparison is tailored for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Differentiating BET Degradation from Inhibition
At the core of this comparison lies a fundamental mechanistic distinction. Traditional BET inhibitors like JQ1, OTX-015, and ABBV-075 function by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), preventing their interaction with acetylated histones and thereby inhibiting downstream gene transcription, notably of the oncogene c-MYC.[1]
In contrast, this compound is a Proteolysis-Targeting Chimera (PROTAC). This heterobifunctional molecule not only binds to BET proteins but also simultaneously recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target BET proteins by the proteasome.[2][3] This "event-driven" mechanism of target elimination can lead to a more profound and sustained biological effect compared to the "occupancy-driven" mechanism of traditional inhibitors.[4][5]
Quantitative Performance Analysis
The following tables summarize the in vitro and in vivo performance of this compound and other BET inhibitors across various cancer models. It is important to note that the data is compiled from multiple studies, and direct comparisons should be made with consideration of the different experimental conditions.
Table 1: In Vitro Anti-Proliferative Activity (IC50/GI50)
| Compound | Cell Line | Cancer Type | IC50/GI50 (nM) | Reference |
| This compound | RS4;11 | Acute Lymphoblastic Leukemia | 0.051 | [2][6] |
| MOLM-13 | Acute Myeloid Leukemia | 2.2 | [2] | |
| MCC47 | Merkel Cell Carcinoma | 0.08 - 91 (for BETd-246, a close analog) | [7] | |
| JQ1 | NALM6 | Acute Lymphoblastic Leukemia | 930 | [8] |
| REH | Acute Lymphoblastic Leukemia | 1160 | [8] | |
| SEM | Acute Lymphoblastic Leukemia | 450 | [8] | |
| RS411 | Acute Lymphoblastic Leukemia | 570 | [8] | |
| MCF7 | Luminal Breast Cancer | ~1000 | [9] | |
| T47D | Luminal Breast Cancer | ~1000 | [9] | |
| OTX-015 | HCC1937 | Triple-Negative Breast Cancer | 75 - 650 | [10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 75 - 650 | [10] | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 75 - 650 | [10] | |
| Mature B-cell Lymphoid Tumors (Panel) | Lymphoma | Median: 240 | [11] | |
| ABBV-075 | Various Hematologic and Solid Tumors | Various | Potent single-agent activity | [12] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | RS4;11 Xenograft | 5 mg/kg, i.v., 3x/week for 3 weeks | >90% tumor regression | [2][13] |
| MNNG/HOS Osteosarcoma Xenograft | 5 mg/kg, i.v., 3x/week for 3 weeks | ~94% TGI | [14] | |
| MCC47 Merkel Cell Carcinoma Xenograft | 5 mg/kg, i.v., 3x/week for 16 days | Significant tumor volume decrease | [7] | |
| JQ1 | NMC 797 Xenograft (NUT Midline Carcinoma) | 50 mg/kg, i.p., daily | Significant tumor volume reduction | [15] |
| Rh10 & Rh28 Sarcoma Xenografts | 50 mg/kg, i.p., daily | Significant inhibition of tumor growth | [16] | |
| CCA2 Cholangiocarcinoma PDX | 50 mg/kg, i.p., daily for 20 days | Tumor growth suppression | [17] | |
| PDAC Tumorgrafts (Pancreatic) | 50 mg/kg, i.p., daily for 21-28 days | 40-62% TGI | [8] | |
| OTX-015 | Ty82 BRD-NUT Midline Carcinoma Xenograft | 100 mg/kg, p.o., daily | 79% TGI | [18] |
| MDA-MB-231 Breast Cancer Xenograft | 50 mg/kg, p.o. | 41.3% TGI | [10] | |
| SU-DHL-2 Lymphoma Xenograft | 50 mg/kg, p.o., twice daily for 3 days | Downregulation of target pathways | [11] | |
| ABBV-075 | AML, Multiple Myeloma, NHL Xenografts | 1 mg/kg, p.o., daily for 21 days | Significant TGI | [19] |
| AML Patient-Derived Xenograft (PDX) | Monotherapy | Inhibition of bone marrow blasts | [20] |
Signaling Pathways and Experimental Workflows
To visually articulate the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
BET Inhibitor and Degrader Mechanism of Action
Caption: Mechanisms of a BET inhibitor versus a BET degrader.
Downstream Signaling of BET Inhibition/Degradation
Caption: The c-MYC signaling pathway affected by BET modulation.
Experimental Workflow: Inhibitor vs. Degrader
Caption: Workflow for comparing a BET inhibitor and a BET degrader.
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted for determining the viability of cancer cells after treatment with BET inhibitors or degraders.[21][22][23][24][25]
Materials:
-
Cancer cell line of interest
-
96-well opaque-walled microplates
-
This compound, JQ1, OTX-015, ABBV-075, and vehicle control (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, JQ1, OTX-015, and ABBV-075 in culture medium. Add the desired concentrations to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blot for BRD4 Degradation and c-MYC Downregulation
This protocol outlines the procedure for assessing changes in protein levels following treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound, JQ1, and vehicle control (DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-MYC, anti-cleaved PARP, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound, JQ1, or vehicle for the specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of BET inhibitors and degraders.[7][8][16][17][19][20][26][27][28][29][30]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound, JQ1, OTX-015, ABBV-075, and vehicle formulation
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) in PBS, with or without Matrigel, into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the compounds and vehicle according to the specified dosing regimen (e.g., intraperitoneal injection or oral gavage).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: (Length x Width²)/2).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry). Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The emergence of BET degraders like this compound represents a significant advancement in the field of epigenetic therapy. By inducing the complete removal of BET proteins, these molecules can offer a more potent and durable anti-cancer effect compared to traditional inhibitors. This guide provides a foundational comparison to aid researchers in selecting the most appropriate tool for their specific research questions and cancer models. The provided data and protocols should serve as a valuable resource for the design and execution of future preclinical studies in this promising area of cancer research.
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity [revvity.com]
- 5. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 6. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterizing the Therapeutic Potential of a Potent BET Degrader in Merkel Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. | BioWorld [bioworld.com]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. researchgate.net [researchgate.net]
- 15. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JQ1 induces DNA damage and apoptosis, and inhibits tumor growth in a patient-derived xenograft model of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibiting BET Bromodomain Proteins with OTX015: A Promising Therapeutic Approach for Cancer Treatment [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. OUH - Protocols [ous-research.no]
- 22. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 23. benchchem.com [benchchem.com]
- 24. promega.com [promega.com]
- 25. promega.com [promega.com]
- 26. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Promising in vivo efficacy of the BET bromodomain inhibitor OTX015/MK-8628 in malignant pleural mesothelioma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Differential gene expression analysis after BETd-260 vs. BET inhibitor treatment.
An objective analysis of the transcriptional consequences of targeted protein degradation versus inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins.
This guide provides a comprehensive comparison of the differential gene expression profiles induced by the BET degrader BETd-260 and traditional BET inhibitors. The information presented is intended for researchers, scientists, and drug development professionals interested in the nuanced transcriptional effects of these two distinct therapeutic modalities.
Introduction: Targeting BET Proteins in Transcription
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that regulate gene expression.[1][2][3] They play a pivotal role by binding to acetylated lysine (B10760008) residues on histones and transcription factors, thereby recruiting the transcriptional machinery to promoters and enhancers to activate gene expression.[3][4] Dysregulation of BET protein activity is implicated in a variety of diseases, most notably cancer, making them attractive therapeutic targets.[1][2]
Two primary strategies have emerged to therapeutically target BET proteins: small molecule inhibition and targeted protein degradation. Small molecule inhibitors, such as JQ1 and OTX015, function by competitively binding to the bromodomains of BET proteins, displacing them from chromatin and leading to the transcriptional repression of target genes.[5][6][7][8] More recently, a novel class of compounds known as Proteolysis-Targeting Chimeras (PROTACs) has been developed.[9][10] this compound is a potent PROTAC that induces the degradation of BET proteins.[11][12] This guide will delve into the distinct downstream consequences of these two approaches on global gene expression.
Mechanisms of Action: Inhibition vs. Degradation
The differential effects on gene expression observed between BET inhibitors and this compound are rooted in their fundamentally different mechanisms of action.
-
BET Inhibitors (e.g., JQ1, OTX015): These small molecules operate through an occupancy-driven mechanism . They reversibly bind to the acetyl-lysine binding pockets (bromodomains) of BET proteins, preventing their interaction with chromatin.[5][6] This leads to the displacement of BET proteins from gene regulatory regions and subsequent downregulation of target gene transcription. However, the inhibitor does not remove the BET protein from the cell.
-
This compound (A BET PROTAC): this compound is a heterobifunctional molecule that leverages the cell's own ubiquitin-proteasome system to eliminate BET proteins.[9][10] It functions through an event-driven, catalytic mechanism . One end of the this compound molecule binds to a BET protein, while the other end recruits an E3 ubiquitin ligase.[10] This proximity induces the ubiquitination of the BET protein, marking it for degradation by the 26S proteasome.[9] This results in the physical elimination of the target protein from the cell.
Differential Gene Expression Analysis: A Comparative Overview
RNA sequencing (RNA-seq) studies have revealed that while both BET inhibitors and this compound impact the transcriptome, the effects of this compound are often more pronounced and sustained.
One study comparing a BET degrader with a BET inhibitor in triple-negative breast cancer cells found that the degrader caused a predominant downregulation of gene expression. In contrast, the inhibitor led to both upregulation and downregulation of a similar number of genes. Key proliferation and survival-related genes like BRD2 and MCL1 were strongly downregulated by the BET degrader but were, in fact, upregulated by the BET inhibitor.
In acute myeloid leukemia (AML), treatment with BET inhibitors has been shown to rapidly downregulate ribosomal genes, which are regulated by MYC.[5] Similarly, this compound potently downregulates c-Myc protein levels. In hepatocellular carcinoma (HCC) cells, this compound suppresses the expression of anti-apoptotic genes such as Mcl-1, Bcl-2, c-Myc, and XIAP, while increasing the expression of the pro-apoptotic gene Bad.[11][12]
The following table summarizes the differential expression of key genes following treatment with this compound versus a representative BET inhibitor.
| Gene | Function | This compound Effect | BET Inhibitor (e.g., JQ1, OTX015) Effect |
| MYC | Oncogenic Transcription Factor | Strong Downregulation | Downregulation[5][8] |
| MCL1 | Anti-apoptotic | Strong Downregulation[12] | Upregulation or No Change |
| BCL2 | Anti-apoptotic | Downregulation[12] | Downregulation[5] |
| BRD2 | BET Family Protein | Downregulation (Protein Degradation) | Upregulation (mRNA) |
| CDKN1A (p21) | Cell Cycle Inhibitor | Upregulation | Upregulation |
| HEXIM1 | Transcriptional Regulator | Upregulation | Upregulation[8] |
| XIAP | Anti-apoptotic | Downregulation[12] | Not consistently reported |
| BAD | Pro-apoptotic | Upregulation[12] | Not consistently reported |
Experimental Protocols
Protocol for Differential Gene Expression Analysis via RNA Sequencing
This protocol outlines a typical workflow for comparing the transcriptomic effects of this compound and a BET inhibitor.
1. Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., RS4;11, MOLM-13, or a triple-negative breast cancer cell line) under standard conditions.[12]
-
Seed cells at an appropriate density to ensure logarithmic growth during the experiment.
-
Treat cells with either this compound, a BET inhibitor (e.g., JQ1 or OTX015), or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 3, 6, 12, or 24 hours).[5] Use concentrations determined from dose-response curves to be effective for each compound.
-
Perform experiments in biological triplicate for each condition to ensure statistical power.
2. RNA Extraction and Quality Control:
-
Harvest cells and lyse them using a suitable buffer (e.g., TRIzol).
-
Extract total RNA using a standard protocol (e.g., phenol-chloroform extraction followed by column purification).
-
Assess RNA quality and quantity. The RNA Integrity Number (RIN) should be ≥ 8, and the A260/A280 ratio should be between 1.8 and 2.0.
3. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality total RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Perform sequencing on a high-throughput platform such as the Illumina NovaSeq.
4. Bioinformatic Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: Use R packages like DESeq2 or edgeR to identify differentially expressed genes between treatment groups and the vehicle control. These packages model the raw counts and perform statistical tests to determine significance, correcting for multiple comparisons (e.g., using False Discovery Rate, FDR).
-
Pathway and Gene Set Enrichment Analysis: Use tools like GSEA or IPA to identify biological pathways and gene sets that are significantly enriched among the differentially expressed genes.
Conclusion
The choice between a BET inhibitor and a BET degrader like this compound has profound and distinct consequences on the cellular transcriptome. While both classes of drugs target BET proteins, the complete removal of these proteins by this compound leads to a more robust and often different gene expression signature compared to the transient displacement achieved by inhibitors.
Key takeaways for researchers include:
-
Potency and Efficacy: this compound and other degraders often exhibit greater potency and efficacy in downregulating key oncogenes like MYC and inducing apoptosis.
-
Distinct Transcriptional Profiles: The set of genes altered by this compound is not merely a subset of those affected by BET inhibitors; there are qualitatively different responses, with some genes being downregulated by one and upregulated by the other.
-
Therapeutic Implications: The ability of BET degraders to overcome some of the potential resistance mechanisms associated with inhibitors, such as the compensatory upregulation of BET proteins themselves, makes them a promising therapeutic strategy.
Ultimately, the differential gene expression data underscores that BET degradation is not simply a more effective form of BET inhibition but a distinct pharmacological modality with its own unique biological consequences. This understanding is critical for the rational design of experiments and the development of next-generation epigenetic therapies.
References
- 1. Sample Preparation and Differential Gene Expression Analysis of Human Cancer Cell Lines by RNA Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altered regulation and expression of genes by BET family of proteins in COPD patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET inhibitors reduce tumor growth in preclinical models of gastrointestinal gene signature–positive castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Three Differential Expression Analysis Methods for RNA Sequencing: limma, EdgeR, DESeq2 [jove.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | A high-efficiency differential expression method for cancer heterogeneity using large-scale single-cell RNA-sequencing data [frontiersin.org]
- 12. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Apoptotic Effects of BETd-260 and Other BET PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides an objective comparison of the apoptotic effects of the novel BET degrader, BETd-260, with other well-characterized BET PROTACs, namely ARV-771 and MZ1. The information herein is supported by experimental data from various preclinical studies.
Introduction to BET PROTACs and Apoptosis
Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription, particularly of oncogenes such as c-Myc. Their dysregulation is implicated in the pathogenesis of numerous cancers. BET PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of BET proteins. By degrading these key regulators, BET PROTACs can trigger programmed cell death, or apoptosis, a critical mechanism for eliminating cancerous cells. This guide focuses on the comparative efficacy of this compound, ARV-771, and MZ1 in inducing this apoptotic response.
Comparative Apoptotic Efficacy
While direct head-to-head studies comparing all three PROTACs under identical experimental conditions are limited, a compilation of data from various sources allows for a comparative assessment of their pro-apoptotic capabilities.
Quantitative Apoptosis Data
The following table summarizes the apoptotic effects of this compound, ARV-771, and MZ1 in different cancer cell lines as measured by Annexin V/Propidium (B1200493) Iodide (PI) staining. It is important to note that these results are from separate studies and direct comparisons should be made with caution due to variations in experimental conditions.
| PROTAC | Cell Line | Cancer Type | Concentration | Time (h) | % Apoptotic Cells (Annexin V+) | Citation |
| This compound | MNNG/HOS | Osteosarcoma | 3 nM | 24 | 43% | [1] |
| MNNG/HOS | Osteosarcoma | 10 nM | 24 | 62% | [1] | |
| MNNG/HOS | Osteosarcoma | 30 nM | 24 | 84% | [1] | |
| HepG2 | Hepatocellular Carcinoma | 100 nM | 48 | 86% | [2] | |
| BEL-7402 | Hepatocellular Carcinoma | 100 nM | 48 | 77% | [2] | |
| ARV-771 | HepG2 | Hepatocellular Carcinoma | 2 µM | 24 | Significant increase vs. control | [3] |
| Hep3B | Hepatocellular Carcinoma | 2 µM | 24 | Significant increase vs. control | [3] | |
| MZ1 | NB4 | Acute Myeloid Leukemia | Dose-dependent | 24 | Significant increase vs. control | |
| Kasumi-1 | Acute Myeloid Leukemia | Dose-dependent | 24 | Significant increase vs. control | ||
| MV4-11 | Acute Myeloid Leukemia | Dose-dependent | 24 | Significant increase vs. control | ||
| K562 | Chronic Myeloid Leukemia | Dose-dependent | 24 | Significant increase vs. control |
Modulation of Apoptosis-Related Proteins
The induction of apoptosis by these PROTACs is further substantiated by their effects on key regulatory proteins of the apoptotic machinery.
| PROTAC | Effect on Anti-Apoptotic Proteins (e.g., Bcl-2, Mcl-1, Bcl-xL) | Effect on Pro-Apoptotic Proteins (e.g., Bad, Noxa) | Citation |
| This compound | ↓ Mcl-1, Bcl-2, Bcl-xL, XIAP | ↑ Bad, Noxa | [2][4][5] |
| ARV-771 | ↓ Bcl-2, Bcl-xL | ↑ NOXA | [3][6] |
| MZ1 | Downregulation of anti-apoptotic genes | Upregulation of pro-apoptotic genes | [7] |
Caspase Activation and PARP Cleavage
A hallmark of apoptosis is the activation of a cascade of proteases known as caspases, leading to the cleavage of cellular substrates such as Poly (ADP-ribose) polymerase (PARP).
| PROTAC | Caspase Activation | PARP Cleavage | Citation |
| This compound | Activation of Caspase-3 and Caspase-9 | Cleavage of PARP | [5][8][9] |
| ARV-771 | Significant caspase activation | Cleavage of PARP | [10][11][12] |
| MZ1 | - | - |
Signaling Pathways and Mechanisms of Action
The primary mechanism by which these BET PROTACs induce apoptosis is through the degradation of BET proteins, leading to the downregulation of the key oncogene c-Myc and subsequent modulation of the intrinsic (mitochondrial) apoptotic pathway.
Caption: Mechanism of BET PROTAC-induced apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key assays used to evaluate apoptosis.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound, ARV-771, or MZ1 for the desired time points. Include vehicle-treated cells as a negative control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the samples on a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins.
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Mcl-1, Bad, Noxa, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caspase Activity Assay
This assay measures the enzymatic activity of caspases, providing a functional readout of apoptosis induction.
Protocol:
-
Lysate Preparation: Prepare cell lysates from treated and control cells as described for Western blotting.
-
Assay Reaction: In a 96-well plate, add cell lysate to a reaction buffer containing a specific caspase substrate (e.g., DEVD-pNA for Caspase-3).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader. The signal intensity is proportional to the caspase activity.
Conclusion
This compound, ARV-771, and MZ1 are all potent inducers of apoptosis in a variety of cancer cell lines. They act through the degradation of BET proteins, leading to the suppression of c-Myc and the activation of the intrinsic apoptotic pathway. This is evidenced by the modulation of Bcl-2 family proteins, activation of caspases, and cleavage of PARP.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Profiling of BETd-260 in Comparison to Other BET Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, understanding the selectivity of novel degraders is paramount for their therapeutic development. This guide provides a comparative analysis of the off-target profiles of the potent BET degrader BETd-260 against other well-characterized BET degraders, namely MZ1 and ARV-771. This objective comparison is supported by available experimental data and detailed methodologies to aid researchers in their evaluation of these critical research tools.
Executive Summary
This compound is a highly potent and efficacious degrader of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] While comprehensive, direct head-to-head quantitative proteomic studies comparing the off-target profiles of this compound, MZ1, and ARV-771 are not extensively available in the public domain, existing research provides valuable insights into their individual selectivity.
-
This compound: Characterized as a highly potent pan-BET degrader, with demonstrated efficacy in preclinical cancer models.[1][2] While its selectivity is often highlighted, quantitative mass spectrometry data detailing its off-target profile remains limited in publicly accessible literature.[3]
-
MZ1: Differentiated as a selective degrader of BRD4 over other BET family members.[4][5] Proteomic studies have been conducted to confirm its selectivity, providing a clearer, albeit not directly comparative, view of its off-target landscape.
-
ARV-771: A pan-BET degrader that has undergone proteomic analysis to assess its off-target effects.[6][7] Studies have suggested limited off-target effects, though detailed comparative data with this compound is lacking.
This guide will synthesize the available data to provide a comparative overview, detail the experimental protocols used for off-target profiling, and present visualizations to illustrate key concepts and workflows.
Quantitative Data Comparison
Due to the absence of direct comparative proteomics studies in the public domain, a unified table of off-target proteins for all three degraders cannot be compiled. However, the following tables summarize the available quantitative and qualitative data on the selectivity and off-target effects of each compound based on individual studies.
Table 1: On-Target Degradation Profile of this compound, MZ1, and ARV-771
| Degrader | Target Profile | E3 Ligase Recruited | Reported Potency (Example) | Source(s) |
| This compound | Pan-BET (BRD2, BRD3, BRD4) | Cereblon (CRBN) | IC50 of 51 pM in RS4;11 cells | [1][8] |
| MZ1 | Preferential BRD4 degrader | von Hippel-Lindau (VHL) | DC50 for BRD4 of 8-23 nM in H661 and H838 cells | |
| ARV-771 | Pan-BET (BRD2, BRD3, BRD4) | von Hippel-Lindau (VHL) | DC50 < 5 nM for BRD2/3/4 in CRPC cell lines | [9] |
Table 2: Summary of Off-Target Profile Information
| Degrader | Off-Target Data Availability | Key Findings on Selectivity/Off-Targets | Source(s) |
| This compound | Limited quantitative public data | Described as a highly potent and efficacious BET degrader with no significant reported off-target liabilities in reviewed literature. | [1][2][9] |
| MZ1 | Proteomics data available | Demonstrates preferential degradation of BRD4 over BRD2 and BRD3. Unbiased quantitative proteomics can be used to assess its global selectivity. | [4][10] |
| ARV-771 | Proteomics data available | Quantitative proteomics analysis in HepG2 cells suggested limited off-target effects that contribute to cell cycle arrest and apoptosis. | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of on-target and off-target effects of BET degraders.
Western Blotting for On-Target Protein Degradation
This protocol is a standard method to confirm the degradation of target proteins (BRD2, BRD3, BRD4).
a. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, 22Rv1, RS4;11) at a suitable density to achieve 70-80% confluency at the time of harvest.[11][12]
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of the BET degrader (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for various time points (e.g., 2, 4, 8, 24 hours).[10][11]
-
Include a negative control, such as cis-MZ1 for MZ1, which binds to the target but not the E3 ligase, to distinguish degradation-dependent effects from other off-target effects.[13]
b. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[10]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for electrophoresis.
c. SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imager.
Mass Spectrometry-Based Proteomics for Off-Target Profiling
This protocol provides a global, unbiased assessment of changes in the proteome following treatment with a BET degrader.
a. Sample Preparation:
-
Culture and treat cells with the BET degrader and appropriate controls (vehicle, inactive epimer) as described for Western blotting. Biological triplicates for each condition are recommended.[12]
-
Lyse the cells and quantify the total protein content.
b. Protein Digestion and Peptide Labeling (for TMT-based quantification):
-
Denature, reduce, and alkylate the proteins from the cell lysates.
-
Digest the proteins into smaller peptides using an enzyme such as trypsin.
-
Label the resulting peptides from each condition with isobaric tags (e.g., Tandem Mass Tags™ - TMT™). This allows for multiplexing of samples for comparative analysis.
c. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the labeled (or unlabeled for label-free approaches) peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry using a high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap™).[12]
d. Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer™).[12]
-
Search the data against a human protein database to identify and quantify peptides and proteins.
-
For TMT-labeled samples, quantify the relative abundance of proteins based on the reporter ion intensities.
-
Perform statistical analysis to identify proteins that show a significant, dose-dependent change in abundance in the degrader-treated samples compared to controls. These are considered potential off-targets.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key conceptual and experimental frameworks relevant to the off-target profiling of BET degraders.
Caption: Mechanism of action for BET protein degradation by a PROTAC.
Caption: Experimental workflow for off-target profiling using proteomics.
Caption: Logical relationship of BET degrader selectivity and data availability.
References
- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Unveiling the Cross-Reactivity Profile of BETd-260: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the precise interaction of therapeutic compounds with their targets is paramount. This guide provides a comprehensive comparison of the cross-reactivity of BETd-260, a potent Bromodomain and Extra-Terminal (BET) protein degrader, with BET family members across different species. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.
This compound is a heterobifunctional molecule designed to induce the degradation of BET proteins, which are key epigenetic readers involved in the regulation of gene transcription.[1][2] The BET family consists of four members: BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2][3] These proteins play crucial roles in cellular processes, and their dysregulation is implicated in various diseases, including cancer.[2] This guide focuses on the cross-reactivity of this compound, providing a clear overview of its activity on different BET proteins in various species.
Quantitative Analysis of this compound Activity
Experimental data indicates that this compound is a potent, pan-degrader of BRD2, BRD3, and BRD4 in human cells. While comprehensive species-specific degradation data (DC50 values) for each BET family member is not extensively available in the public domain, the existing research provides valuable insights into its potent activity.
Table 1: Degradation Activity of this compound against BET Family Members in Human Cell Lines
| BET Family Member | Cell Line | Concentration for Degradation | Assay Type | Reference |
| BRD2, BRD3, BRD4 | RS4;11 (Human Leukemia) | 30–100 pM | Western Blot | [1] |
| BRD2, BRD3, BRD4 | HepG2 (Human Hepatocellular Carcinoma) | 100 nM (24h) | Western Blot | [4] |
| BRD2, BRD3, BRD4 | MNNG/HOS, Saos-2 (Human Osteosarcoma) | 3 nM (24h) | Western Blot | [5][6] |
| BRD2, BRD3, BRD4 | U87, U251 (Human Glioma) | Effective degradation observed | Western Blot | [7] |
Note: Specific DC50 values for each BET family member are not consistently reported. The provided concentrations represent effective degradation as observed in the cited studies. Data for BRDT and for rat species are currently unavailable in the reviewed literature. One study noted that BRDT was not detected in the RS4;11 cell line.[1]
In Vivo Activity: Studies in mouse xenograft models using human cancer cell lines have demonstrated that this compound effectively degrades BRD2, BRD3, and BRD4 in tumor tissues, leading to tumor regression.[1][8] This indicates that this compound maintains its degradation activity in a complex in vivo environment.
Experimental Methodologies
The assessment of this compound's cross-reactivity and degradation efficiency typically involves a combination of cellular and biochemical assays. Below are detailed protocols for key experiments.
Western Blotting for Protein Degradation
This is the most direct method to observe the degradation of target proteins.
-
Cell Culture and Treatment: Plate human, mouse, or rat cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
TR-FRET assays can be used to study the formation of the ternary complex (BET protein–this compound–E3 ligase), which is a critical step for PROTAC-mediated degradation.
-
Reagent Preparation:
-
Recombinant, tagged BET proteins (e.g., GST-tagged BRD4).
-
Recombinant, tagged E3 ligase component (e.g., His-tagged Cereblon).
-
TR-FRET donor fluorophore-labeled antibody against one tag (e.g., anti-GST-Terbium).
-
TR-FRET acceptor fluorophore-labeled antibody against the other tag (e.g., anti-His-d2).
-
This compound serially diluted in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the recombinant BET protein and the anti-tag donor antibody.
-
Add the serially diluted this compound.
-
Add the recombinant E3 ligase component and the anti-tag acceptor antibody.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
-
Data Acquisition: Measure the TR-FRET signal on a plate reader capable of time-resolved fluorescence detection, exciting the donor and measuring emission from both the donor and acceptor.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the ratio indicates the formation of the ternary complex.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Binding Competition
AlphaScreen can be used to determine the binding affinity of this compound to the individual bromodomains of BET proteins.
-
Reagent Preparation:
-
Recombinant, tagged BET bromodomain (e.g., His-tagged BRD4-BD1).
-
Biotinylated histone peptide corresponding to the natural ligand of the bromodomain.
-
Streptavidin-coated Donor beads.
-
Anti-tag Acceptor beads (e.g., anti-His-Acceptor beads).
-
This compound serially diluted in assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the recombinant BET bromodomain and the anti-tag Acceptor beads.
-
Add the serially diluted this compound.
-
Add the biotinylated histone peptide.
-
Add the Streptavidin-coated Donor beads.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: A decrease in the AlphaScreen signal indicates that this compound is competing with the histone peptide for binding to the bromodomain. IC50 values can be calculated from the resulting dose-response curve.
Visualizing the Molecular Landscape
To better understand the context in which this compound operates, the following diagrams illustrate the BET protein signaling pathway and a typical experimental workflow for assessing its activity.
Caption: BET Protein Signaling Pathway in Gene Transcription.
Caption: Experimental Workflow for Assessing this compound Activity.
Conclusion
This compound demonstrates potent degradation of BET family members BRD2, BRD3, and BRD4 in human and mouse models, establishing it as a powerful research tool and potential therapeutic agent. The provided data and protocols offer a solid foundation for researchers investigating the effects of BET protein degradation. Further studies are warranted to fully elucidate the comparative degradation potencies (DC50 values) across all BET family members and in a broader range of species, which will be critical for its continued development and application.
References
- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BET degrader inhibits tumor progression and stem-like cell growth via Wnt/β-catenin signaling repression in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Pharmacokinetic Properties of BETd-260
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has ushered in a new era of therapeutic possibilities, with Proteolysis Targeting Chimeras (PROTACs) at the forefront. Among these, BETd-260 has emerged as a highly potent degrader of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). This guide provides a comparative overview of the pharmacokinetic properties of this compound against other notable BET degraders, supported by available experimental data and detailed methodologies.
Comparative Pharmacokinetic and Efficacy Data
Due to the proprietary nature of early drug development, comprehensive head-to-head pharmacokinetic data for this compound and its direct competitors in the same experimental settings are not extensively available in the public domain. However, by compiling data from various preclinical studies, we can draw a comparative picture of their performance.
| Parameter | This compound | ARV-825 | dBET1 |
| Target | BRD2, BRD3, BRD4 | BRD2, BRD3, BRD4 | BRD2, BRD3, BRD4 |
| E3 Ligase Ligand | Cereblon (CRBN) | Cereblon (CRBN) | Cereblon (CRBN) |
| In Vitro Potency | IC50 of 51 pM in RS4;11 cells[1] | DC50 <1 nM[2] | EC50 of 430 nM in breast cancer cells[2] |
| In Vivo Efficacy | Rapid tumor regression (>90%) in RS4;11 xenograft mice with no significant toxicity[1][3] | Profound tumor growth reduction in neuroblastoma and gastric cancer xenograft models[4][5] | Delays tumor growth in a human AML xenograft model[2] |
| Pharmacokinetics (PK) | |||
| Animal Model | Mouse (in vivo efficacy)[1][3] | Rat (with specific formulation)[6] | Mouse[2] |
| Dose | 5 mg/kg, i.v.[3] | Not specified for solution | 50 mg/kg, IP |
| Cmax | Data not publicly available | 2.55-fold increase with CME formulation vs. solution[6] | 392 nM |
| Tmax | Data not publicly available | Significantly increased with CME formulation vs. solution[6] | Data not publicly available |
| AUC | Data not publicly available | 5.56-fold increase with CME formulation vs. solution[6] | Data not publicly available |
| Half-life (t1/2) | Data not publicly available | Significantly increased with CME formulation vs. solution[6] | Data not publicly available |
| Observations | Highly potent in vitro and in vivo. Degrades BRD2, BRD3, and BRD4 for over 24 hours in vivo.[3] | Pharmacokinetics are highly dependent on formulation. Nano-formulations significantly improve bioavailability.[2][6] | Demonstrates in vivo efficacy with adequate drug exposure.[2] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of pharmacokinetic data. Below are methodologies for key experiments in the evaluation of PROTACs like this compound.
In Vivo Pharmacokinetic Studies in Mice
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of a BET degrader in a murine model.
Methodology:
-
Animal Model: Male BALB/c mice (6-8 weeks old) are used.
-
Drug Formulation and Administration: The BET degrader is formulated in a suitable vehicle (e.g., a solution of DMSO, PEG300, and saline). A single dose (e.g., 5 mg/kg) is administered intravenously (i.v.) via the tail vein or intraperitoneally (i.p.).
-
Blood Sampling: Blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose via retro-orbital or submandibular bleeding.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Bioanalysis: Plasma concentrations of the BET degrader are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis to determine key pharmacokinetic parameters.
Plasma Stability Assay
Objective: To assess the stability of a BET degrader in plasma, identifying its susceptibility to enzymatic degradation.
Methodology:
-
Incubation: The BET degrader (final concentration, e.g., 1 µM) is incubated in plasma from the species of interest (e.g., mouse, human) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.
-
Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample, and the half-life (t1/2) in plasma is determined.
Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a BET degrader in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
Methodology:
-
Reaction Mixture: The BET degrader (e.g., 1 µM) is incubated with liver microsomes (e.g., from mouse or human) in a phosphate (B84403) buffer (pH 7.4) at 37°C. The reaction is initiated by adding an NADPH-regenerating system.
-
Time Points: Samples are collected at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The metabolic reaction is terminated by adding a cold solvent.
-
Quantification: The concentration of the remaining parent compound is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life and intrinsic clearance (CLint).
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and other BET-targeting PROTACs involves the hijacking of the ubiquitin-proteasome system to induce the degradation of BET proteins. This leads to the downregulation of key oncogenes, most notably c-Myc, resulting in cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo pharmacokinetic studies.
References
- 1. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
BETd-260: A Paradigm Shift in Cancer Therapy Beyond Conventional Approaches
For Immediate Release to the Scientific Community
In the landscape of oncology, the quest for therapeutic agents with superior efficacy and minimal toxicity remains a paramount objective. BETd-260, a novel Proteolysis Targeting Chimera (PROTAC) BET degrader, has emerged as a highly promising candidate, demonstrating significant advantages over conventional cancer therapies. This guide provides a comprehensive comparison of this compound with traditional treatments, supported by compelling preclinical data, detailed experimental methodologies, and mechanistic insights.
Unveiling a New Frontier in Cancer Treatment: The PROTAC Advantage
Conventional cancer therapies, such as chemotherapy and even targeted small molecule inhibitors, primarily function by inhibiting the activity of pathogenic proteins. However, these approaches are often limited by challenges such as the development of drug resistance and off-target toxicities. This compound circumvents these limitations through a distinct and highly efficient mechanism of action. As a PROTAC, this compound facilitates the targeted degradation of Bromodomain and Extra-Terminal (BET) proteins—BRD2, BRD3, and BRD4—which are critical regulators of oncogene transcription, including the notorious c-Myc.[1][2] By hijacking the cell's own ubiquitin-proteasome system, this compound marks these proteins for destruction, leading to their rapid and sustained elimination from cancer cells.[1][2] This event-driven, catalytic mechanism allows for substoichiometric quantities of the drug to elicit a profound and durable therapeutic effect, a significant departure from the occupancy-driven pharmacology of conventional inhibitors.
Superior Potency and Efficacy: A Quantitative Comparison
Preclinical studies across a range of hematological malignancies and solid tumors have consistently demonstrated the exceptional potency of this compound, often in the picomolar to low nanomolar range. This represents a therapeutic window far exceeding that of first-generation BET inhibitors and conventional chemotherapeutic agents.
In Vitro Anti-proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of this compound in various cancer cell lines, showcasing its superior potency compared to BET inhibitors. While direct head-to-head IC50 data with conventional chemotherapies in the same studies are limited, the orders of magnitude greater potency of this compound over BET inhibitors, which themselves are subjects of extensive clinical investigation, underscores its significant potential.
| Cell Line | Cancer Type | This compound IC50/EC50 | JQ1 (BET Inhibitor) IC50/EC50 | HJB-97 (BET Inhibitor) IC50/EC50 | Reference |
| RS4;11 | Acute Lymphoblastic Leukemia | 51 pM | Not explicitly compared | Not explicitly compared | [1][2] |
| MOLM-13 | Acute Myeloid Leukemia | 2.2 nM | Not explicitly compared | Not explicitly compared | [1][2] |
| MNNG/HOS | Osteosarcoma | 1.8 nM | 1292 - 7444 nM | 1292 - 7444 nM | PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis |
| Saos-2 | Osteosarcoma | 1.1 nM | 1292 - 7444 nM | 1292 - 7444 nM | PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis |
| HepG2 | Hepatocellular Carcinoma | Potent Inhibition | Much weaker activity | Much weaker activity | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells |
| BEL-7402 | Hepatocellular Carcinoma | Potent Inhibition | Much weaker activity | Much weaker activity | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells |
In Vivo Tumor Regression and Favorable Safety Profile
The true therapeutic potential of this compound is vividly illustrated in its profound in vivo anti-tumor activity. In xenograft models of acute lymphoblastic leukemia, this compound treatment led to rapid and dramatic tumor regression, with a maximum of over 90% regression observed.[1][2] Crucially, this remarkable efficacy was achieved without any significant body weight loss or other signs of toxicity in the treated mice, a stark contrast to the often-severe side effects associated with conventional chemotherapy.[1][2]
| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |
| RS4;11 Xenograft | Acute Lymphoblastic Leukemia | 5 mg/kg, i.v., every other day for 3 weeks | >90% tumor regression; No body weight loss or other signs of toxicity. Sustained degradation of BRD2, BRD3, and BRD4 for over 24 hours. Strong downregulation of c-Myc. | [1][2] |
| MNNG/HOS Xenograft | Osteosarcoma | 5 mg/kg, i.v., three times a week for 3 weeks | Significant tumor growth inhibition (~94% TGI). Tumors became smaller than at the start of treatment, and this effect was durable. No significant weight loss. | PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis |
| HCC Xenograft | Hepatocellular Carcinoma | 5 mg/kg, i.v., three times a week for 3 weeks | Profoundly inhibited the growth of HCC xenograft tumors. | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells |
Mechanistic Advantages of this compound
The superiority of this compound extends beyond its potency to its multifaceted mechanism of action, which offers several advantages over conventional therapies.
Targeted Protein Degradation vs. Inhibition
Caption: Comparison of Inhibition vs. Degradation Mechanisms.
Induction of Apoptosis through Multiple Pathways
This compound potently induces apoptosis in cancer cells by modulating the expression of key apoptosis-regulating proteins. It simultaneously suppresses anti-apoptotic proteins such as Mcl-1, Bcl-2, and XIAP, while upregulating pro-apoptotic proteins like Bad and Noxa. This concerted action disrupts mitochondrial membrane integrity and activates the intrinsic apoptosis pathway, leading to robust cleavage of PARP and activation of caspase-3.
Caption: this compound Induced Apoptotic Signaling Pathway.
Detailed Experimental Protocols
To ensure transparency and facilitate the replication of these seminal findings, detailed protocols for the key experiments are provided below.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Add 100 µL of the drug solutions to the respective wells and incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Caption: Experimental Workflow for MTT Assay.
Western Blot Analysis for Protein Degradation
-
Cell Lysis: Treat cells with this compound for the desired time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, c-Myc, or other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., RS4;11) in a 1:1 mixture with Matrigel into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Allow tumors to reach a volume of approximately 100-200 mm³. Randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound (e.g., 5 mg/kg) intravenously according to the specified schedule (e.g., every other day for 3 weeks).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion: A Promising Future for Cancer Therapy
This compound represents a significant advancement in the field of oncology, offering a novel and highly effective strategy for targeting BET proteins. Its unique mechanism of action, exceptional potency, profound in vivo efficacy, and favorable safety profile position it as a superior alternative to conventional cancer therapies. The robust preclinical data presented herein strongly support the continued development of this compound as a transformative treatment for a wide range of human cancers. The scientific community is encouraged to build upon these findings to expedite the translation of this promising therapeutic into clinical practice.
References
Safety Operating Guide
Navigating the Safe Disposal of BETd-260: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling BETd-260, a potent Proteolysis Targeting Chimera (PROTAC) BET degrader, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with best practices for handling highly potent, biologically active small molecules.
This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, meticulous management of its waste stream is critical to mitigate exposure risks and prevent environmental contamination.
Key Safety and Handling Data
A summary of essential data for this compound is provided below to inform safe handling and disposal practices.
| Parameter | Information | Source |
| Chemical Name | This compound (also known as ZBC260) | [2][3][4] |
| CAS Number | 2093388-62-4 | [1][2][3][4] |
| Molecular Formula | C43H46N10O6 | [3][4] |
| Molecular Weight | 798.905 g/mol | [3][4] |
| Hazards | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [1] |
| Storage | Store at -20°C for up to 2 years (powder); Store in solvent at -80°C for 6 months | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [5] |
Step-by-Step Disposal Procedures
The primary and mandatory method for the disposal of this compound is through a certified hazardous waste management service. The following procedures outline the necessary steps for waste segregation, collection, and preparation for final disposal.
1. Personal Protective Equipment (PPE): Before handling any waste containing this compound, ensure the following PPE is worn:
-
Hand Protection: Double-gloving with nitrile gloves.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6]
-
Body Protection: A fully buttoned lab coat. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[6]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[1][7]
2. Waste Segregation and Collection: Proper segregation of waste is crucial to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect all disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips, vials) in a dedicated, clearly labeled hazardous waste container.[5][6][7]
-
The container should be made of a chemically compatible material, be leak-proof, and have a secure closure.[8]
-
Label the container as "Hazardous Waste: this compound" and include the date of accumulation.[9]
-
-
Liquid Waste:
-
Collect all solutions containing this compound, including unused stock solutions, experimental media, and the first rinse of any "empty" container, in a dedicated, labeled, and sealed waste container.[5][10]
-
Do not mix with other incompatible waste streams.[5] The container should be clearly labeled as "Hazardous Liquid Waste: this compound" and list all solvent components.[10]
-
-
Sharps Waste:
-
Needles and syringes used in connection with this compound should be placed in a designated sharps container for hazardous chemical waste.[6]
-
3. Spill Management: In the event of a spill, prevent further leakage or spreading.
-
Liquid Spills: Absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand, or earth).[5]
-
Solid Spills: Carefully sweep or scoop the material to avoid dust generation.
-
Collect all spill cleanup materials into a designated, sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash the area thoroughly.[5]
4. Final Disposal:
-
All waste containing this compound must be disposed of through an approved waste disposal plant.[5]
-
Do not dispose of this chemical down the drain or in general trash.[5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5]
-
Arrange for pickup and disposal by your institution's licensed hazardous waste contractor.[9]
Experimental Protocols: Decontamination of Surfaces
All non-disposable equipment and surfaces that may have come into contact with this compound should be thoroughly decontaminated.
-
Prepare a decontamination solution. A 70% ethanol (B145695) solution is generally effective for wiping down surfaces. For potentially heavier contamination, a solution of a strong oxidizing agent (e.g., a freshly prepared 10% bleach solution) may be used, followed by a thorough rinse with soap and water. Be aware that bleach can be corrosive to some surfaces and may react with certain solvents.
-
Wearing appropriate PPE, wipe down the contaminated area with the chosen decontamination solution.
-
Dispose of all cleaning materials (e.g., wipes, paper towels) as solid hazardous waste as described above.[7]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment while protecting the ecosystem. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for additional requirements.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|2093388-62-4|COA [dcchemicals.com]
- 4. This compound|2093388-62-4|MSDS [dcchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. danielshealth.com [danielshealth.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Essential Safety and Logistics for Handling BETd-260
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling BETd-260. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment and proper disposal of this potent compound.
Chemical and Hazard Information
This compound is a PROTAC (Proteolysis Targeting Chimera) that potently and selectively degrades BET (Bromodomain and Extra-Terminal) proteins.[1][2] It is classified as hazardous, and proper handling is imperative to avoid adverse health effects.[3]
| Hazard Classification | Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Source: MedchemExpress Safety Data Sheet[3]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.[3][4]
-
Gloves : Two pairs of chemotherapy-rated gloves are required.[4]
-
Gown : A disposable gown that is shown to be resistant to hazardous drugs is necessary.[3][4]
-
Eye and Face Protection : Safety glasses with side shields are the minimum requirement. A face shield should be worn in situations with a risk of splashing.[3]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95) should be used.[3][5]
Step-by-Step Handling and Disposal Plan
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It is often shipped on dry ice and may require storage at -20°C or -80°C.[1]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
Store the compound locked up.[3]
2. Preparation of Stock Solutions:
-
All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood or a biological safety cabinet to avoid inhalation of dust or aerosols.[3][5]
-
Use a dedicated set of calibrated pipettes and other equipment.
-
This compound is soluble in DMSO.[6]
-
Avoid contact with skin and eyes.[3]
3. Experimental Use:
-
Wear the full complement of PPE as described above.
-
When adding this compound to cell cultures or preparing formulations for in vivo studies, take care to avoid splashes and aerosols.[1][7]
-
Do not eat, drink, or smoke in the laboratory where this compound is being handled.[3]
-
Wash hands thoroughly after handling.[3]
4. Decontamination and Spill Management:
-
In case of a spill, evacuate the area and prevent further leakage if it is safe to do so.[3]
-
Absorb liquid spills with an inert material (e.g., diatomite, universal binders).[3]
-
For solid spills, carefully collect the material without creating dust.
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[3]
-
Place all contaminated materials in a sealed container for proper disposal.[3]
5. Disposal:
-
Dispose of all waste, including empty containers, contaminated PPE, and unused this compound, in accordance with local, state, and federal regulations for hazardous chemical waste.[3]
-
Do not dispose of this compound down the drain or in the regular trash.[3]
Emergency Procedures
-
If Inhaled : Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Seek immediate medical attention.[3]
-
If on Skin : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention.[3]
-
If in Eyes : Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8]
-
If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]
Workflow for Handling this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pogo.ca [pogo.ca]
- 5. gerpac.eu [gerpac.eu]
- 6. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 7. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound|2093388-62-4|MSDS [dcchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
